FFN270 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H11ClFNO3 |
|---|---|
Molekulargewicht |
259.66 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-8-fluoro-7-hydroxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C11H10FNO3.ClH/c12-9-8(14)2-1-6-5-7(3-4-13)11(15)16-10(6)9;/h1-2,5,14H,3-4,13H2;1H |
InChI-Schlüssel |
DMAWKEXYKIZCQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=C(C(=O)O2)CCN)F)O.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
FFN270 Hydrochloride: A Technical Guide to its Mechanism of Action as a Fluorescent False Neurotransmitter
For Researchers, Scientists, and Drug Development Professionals
Abstract
FFN270 hydrochloride is a novel fluorescent false neurotransmitter that serves as a powerful tool for the visualization and study of noradrenergic systems. By acting as a substrate for both the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), FFN270 selectively labels noradrenergic neurons and their synaptic vesicles. Its inherent, pH-dependent fluorescence allows for real-time imaging of synaptic vesicle content release from individual axonal sites in living organisms. This in-depth technical guide details the mechanism of action of this compound, presenting available quantitative data, outlining key experimental protocols, and providing visual representations of its biological pathways and experimental applications.
Core Mechanism of Action
This compound functions as a fluorescent surrogate for the endogenous neurotransmitter norepinephrine. Its mechanism of action can be dissected into a sequential three-step process:
-
Uptake into Noradrenergic Neurons via the Norepinephrine Transporter (NET): FFN270 is selectively transported from the extracellular space into the cytosol of noradrenergic neurons by NET. This transporter-mediated uptake is a key determinant of its specificity for this neuronal population.
-
Sequestration into Synaptic Vesicles by the Vesicular Monoamine Transporter 2 (VMAT2): Once in the cytosol, FFN270 is recognized and actively transported into synaptic vesicles by VMAT2. This process concentrates FFN270 within the vesicles, where the acidic intra-vesicular environment modulates its fluorescent properties.
-
Fluorescence-Based Reporting of Vesicular Release: Upon neuronal stimulation and subsequent exocytosis, the contents of the synaptic vesicles, including FFN270, are released into the synaptic cleft. The change in the local pH environment upon release leads to a detectable change in the fluorescence of FFN270, enabling the visualization of neurotransmitter release events.
Quantitative Data
The following tables summarize the available quantitative and qualitative data regarding the photophysical properties and biological activity of this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maxima | 320 nm and 365 nm (pH-dependent) | |
| Emission Maximum | 475 nm | |
| Fluorescence | pH-sensitive |
Table 2: Biological Activity and Selectivity of this compound
| Target | Activity | Quantitative Data | Reference |
| Norepinephrine Transporter (NET) | Substrate | NET-dependent uptake confirmed. Specific transport kinetics (Km, Vmax) not reported. | |
| Vesicular Monoamine Transporter 2 (VMAT2) | Substrate | VMAT2-dependent accumulation in acidic organelles demonstrated. Specific transport kinetics (Km, Vmax) not reported. | |
| Dopamine Transporter (DAT) | Low Substrate Activity | Selective for NET over DAT. | |
| Serotonin Transporter (SERT) | Low Substrate Activity | Selective for NET over SERT. | |
| Other CNS Targets | No significant binding | No significant binding observed in a screen of various receptors at 10 µM. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Noradrenergic Neurons
The following diagram illustrates the sequential transport of this compound from the extracellular space into synaptic vesicles within a noradrenergic neuron.
Caption: FFN270 uptake and sequestration pathway.
Experimental Workflow for In Vitro Characterization of FFN270
This diagram outlines the typical workflow for assessing the transporter-dependent uptake of FFN270 in cultured cells.
Caption: In vitro FFN270 uptake assay workflow.
Experimental Workflow for In Vivo Imaging of Noradrenergic Activity
The following diagram illustrates the key steps for using FFN270 to visualize noradrenergic activity in a living animal model.
FFN270 Hydrochloride: An In-Depth Technical Guide for Neurobiological Research
An Overview of a Novel Fluorescent False Neurotransmitter for Imaging Noradrenergic Systems
FFN270 hydrochloride is a specialized fluorescent molecule designed as a "false neurotransmitter" to enable the visualization and study of noradrenergic neurons and their synaptic activity.[1][2][3][4] Its unique properties as a substrate for both the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2) allow it to be selectively taken up by noradrenergic neurons and packaged into synaptic vesicles, effectively acting as a fluorescent tracer for norepinephrine.[1][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, key experimental protocols, and essential data for researchers in neuroscience and drug development.
Core Mechanism of Action
This compound functions by hijacking the natural uptake and storage pathways of norepinephrine. As a fluorescent substrate for NET, it is actively transported from the extracellular space into the cytosol of noradrenergic neurons.[1] Subsequently, it is recognized and transported by VMAT2 into synaptic vesicles, where it accumulates.[1] The fluorescence of FFN270 is pH-sensitive, exhibiting different excitation maxima depending on the pH of its environment, which allows it to also function as a ratiometric pH sensor.[1][2] This property is particularly useful as the intra-vesicular environment is acidic compared to the cytosol. The release of FFN270 from synaptic vesicles during neurotransmission can be imaged, providing a direct measure of synaptic activity.[1]
Physicochemical and Photophysical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride | |
| Molecular Formula | C₁₁H₁₀FNO₃·HCl | [3] |
| Molecular Weight | 259.66 g/mol | [3] |
| CAS Number | 2341841-05-0 | [3] |
| Excitation Maxima (pH-dependent) | 320 nm or 365 nm | [1][2] |
| Emission Maximum | 475 nm | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C | [3] |
Key Experimental Protocols
Detailed methodologies for the application of this compound in neurobiological research are crucial for reproducible results. The following sections provide protocols for in vivo imaging and amphetamine-stimulated release studies, primarily based on the foundational work by Dunn et al. (2018).
In Vivo Two-Photon Imaging of Noradrenergic Axons
This protocol outlines the procedure for labeling and imaging noradrenergic axons in the mouse cortex using this compound.
1. Animal Preparation and Surgery:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform a craniotomy to create a cranial window over the brain region of interest (e.g., the barrel cortex).
2. This compound Preparation and Injection:
-
Prepare a stock solution of this compound in DMSO.
-
For injection, dilute the stock solution to the desired final concentration. A typical injection consists of 100 pmol of FFN270.[1]
-
Using a micropipette, inject the FFN270 solution into the cortex at depths ranging from 20 to 100 µm from the brain surface.[1]
3. Two-Photon Microscopy:
-
Allow time for the dye to be taken up by noradrenergic neurons. Imaging can typically commence 30 minutes post-injection to allow for clearance of background fluorescence.
-
Use a two-photon microscope equipped with a laser tuned to the appropriate excitation wavelength for FFN270 (e.g., around 730 nm, which is double the one-photon excitation maximum of ~365 nm).
-
Acquire z-stacks of the labeled axons. Typical imaging parameters might include a 30 µm z-stack with 1 µm steps.
4. Data Analysis:
-
Register the acquired image stacks to correct for any motion artifacts.
-
Identify and count fluorescent puncta, which represent FFN270-loaded varicosities, using image analysis software such as ImageJ with appropriate plugins (e.g., Multiple Threshold).
Amphetamine-Stimulated FFN270 Release
This protocol describes how to induce and measure the release of FFN270 from noradrenergic terminals using the psychostimulant amphetamine.
1. Baseline Imaging:
-
Following the in vivo imaging protocol described above, acquire baseline z-stacks of FFN270-labeled axons for a set period (e.g., every 5 minutes for 10-15 minutes) before administering amphetamine.
2. Amphetamine Administration:
-
Prepare a solution of amphetamine in a suitable vehicle (e.g., sterile saline).
-
Administer amphetamine to the animal via intraperitoneal (i.p.) injection. Doses can be varied to study dose-dependent effects (e.g., 1 mg/kg or 10 mg/kg).
3. Post-Injection Imaging:
-
Immediately after amphetamine injection, continue acquiring z-stacks at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30 minutes) to monitor the change in FFN270 fluorescence.
4. Data Analysis:
-
Register the time-series of z-stacks.
-
For each time point, quantify the number of fluorescent puncta.
-
Normalize the number of puncta at each post-injection time point to the baseline (pre-injection) measurements.
-
Compare the rate and extent of FFN270 release between different experimental conditions (e.g., different doses of amphetamine, or comparison to a vehicle control).
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
FFN270 Hydrochloride: An In-depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
FFN270 hydrochloride is a novel fluorescent tracer specifically designed for the study of noradrenergic systems. As a fluorescent false neurotransmitter, it serves as a substrate for both the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1][2] This dual functionality allows for the labeling of noradrenergic neurons and their synaptic vesicles, enabling high-resolution imaging of synaptic vesicle content release from distinct axonal locations in living organisms.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, photophysical properties, and detailed protocols for its application in neuroscience and drug development research.
Core Properties and Data
This compound possesses unique chemical and photophysical characteristics that make it an invaluable tool for studying the norepinephrine system.
Physicochemical and Photophysical Properties
This compound exhibits pH-dependent fluorescence, with two distinct absorption/excitation maxima.[1] This property allows it to function as a ratiometric fluorescent pH sensor.[1] At a cytosolic pH of approximately 7.4, the phenolate (B1203915) form of the molecule is predominant, resulting in greater brightness compared to its protonated form found in the acidic environment of synaptic vesicles.[1]
| Property | Value | Reference |
| Molecular Weight | 259.66 g/mol | |
| Formula | C₁₁H₁₀FNO₃·HCl | |
| Excitation Maxima (pH-dependent) | 320 nm or 365 nm | [1] |
| Emission Maximum | 475 nm | [1] |
| pKa | 6.25 | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% |
Transporter Selectivity
FFN270 is highly selective for the norepinephrine transporter (NET). A primary screening assay against 54 central nervous system molecular targets, including other monoamine transporters and receptors, revealed no significant binding to any of the other receptors examined.[1] In studies using HEK cells expressing different monoamine transporters, FFN270 showed selective uptake by cells expressing the human norepinephrine transporter (hNET), with negligible uptake by cells expressing the human dopamine (B1211576) transporter (hDAT) or the human serotonin (B10506) transporter (hSERT).[1]
| Transporter/Receptor Target | Binding/Uptake | Reference |
| Norepinephrine Transporter (NET) | Substrate | [1] |
| Vesicular Monoamine Transporter 2 (VMAT2) | Substrate | [1] |
| Dopamine Transporter (DAT) | Negligible | [1] |
| Serotonin Transporter (SERT) | Negligible | [1] |
| 54 Other CNS Targets | No significant binding | [1] |
Mechanism of Action and Experimental Workflow
FFN270's utility as a fluorescent tracer stems from its sequential transport by NET and VMAT2, leading to its accumulation in the synaptic vesicles of noradrenergic neurons.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
FFN270 Hydrochloride Uptake by the Norepinephrine Transporter (NET): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FFN270 hydrochloride is a novel fluorescent false neurotransmitter, engineered as a substrate for both the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] Its unique properties enable the visualization and quantification of noradrenergic neuron activity, making it a valuable tool in neuroscience research and drug development. This technical guide provides an in-depth overview of the uptake of this compound by NET, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. FFN270's dependence on NET for cellular entry allows for specific labeling of noradrenergic neurons.[1] Once inside the neuron, it is further sequestered into synaptic vesicles by VMAT2, enabling the study of vesicular loading and release.[1][3][4] The fluorescence of FFN270 is pH-sensitive, with excitation maxima at 320 nm and 365 nm and an emission maximum at 475 nm, allowing for ratiometric imaging.[2]
Quantitative Data: this compound and NET Interaction
While specific binding affinity (Ki) and uptake kinetics (Km, Vmax) values for this compound at the norepinephrine transporter have not been detailed in currently available literature, studies have quantified the inhibition of its uptake by known NET inhibitors. This data confirms that the cellular entry of FFN270 in noradrenergic neurons is predominantly mediated by NET.
| Compound | Concentration | % Inhibition of FFN270 Uptake (mean ± SEM) | Cell/Tissue System | Reference |
| Nomifensine (B1679830) | 2 µM | 92.3 ± 0.7% | Acute mouse brain slices (cortical noradrenergic projections) | [1] |
| Reboxetine | 500 nM | 82.5 ± 3.5% | Acute mouse brain slices (cortical noradrenergic projections) | [1] |
Note: The percentage of inhibition was calculated from the reported remaining puncta (7.7 ± 0.7% for nomifensine and 17.5 ± 3.5% for reboxetine) compared to untreated slices.[1]
Experimental Protocols
In Vitro NET Uptake Assay using HEK-hNET Cells
This protocol describes the methodology for quantifying the uptake of this compound in Human Embryonic Kidney (HEK) cells stably expressing the human norepinephrine transporter (hNET).
Materials:
-
HEK-hNET cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin
-
This compound
-
NET inhibitors (e.g., Nomifensine, Reboxetine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplate, clear bottom, black walls
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK-hNET cells in a 96-well plate at a density that allows for approximately 80-90% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Compounds: Prepare stock solutions of this compound and NET inhibitors in DMSO. Further dilute the compounds to the desired final concentrations in experimental media (e.g., DMEM without FBS).
-
Inhibitor Pre-incubation: For inhibition assays, wash the cells with PBS and then pre-incubate with the NET inhibitor-containing media or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
FFN270 Incubation: Add the this compound solution to the wells at the desired final concentration. Incubate for a specific period (e.g., 15-60 minutes) at 37°C.
-
Termination of Uptake: Aspirate the FFN270-containing medium and wash the cells multiple times with ice-cold PBS to terminate the uptake process.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a microplate reader (Excitation: ~365 nm, Emission: ~475 nm). Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.
-
Data Analysis: Subtract the background fluorescence from wells with no cells. For inhibition experiments, normalize the fluorescence signal to the vehicle-treated control wells to determine the percentage of uptake.
In Vivo Imaging of FFN270 Uptake in Brain Tissue
This protocol provides a general framework for the in vivo administration and imaging of FFN270 uptake in the brain of a living animal, such as a mouse.
Materials:
-
Anesthetized animal (e.g., mouse)
-
Stereotaxic apparatus
-
Craniotomy drill
-
Microsyringe pump and needle
-
This compound solution (e.g., 100 pmol)
-
Two-photon microscope
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the brain region of interest (e.g., barrel cortex) to create an imaging window.
-
FFN270 Injection: Using a microsyringe pump, slowly inject this compound solution into the brain at the desired depth (e.g., 20-100 µm from the cortical surface).[1]
-
Two-Photon Imaging: Following injection, acquire fluorescence images of the labeled neurons and their projections using a two-photon microscope. Time-lapse imaging can be performed to observe the dynamics of uptake and trafficking.
-
Inhibitor Studies (Optional): To confirm NET-dependent uptake, a NET inhibitor can be administered systemically or locally prior to FFN270 injection, and the resulting fluorescence signal can be compared to a control animal.
Visualizations
Signaling Pathway of FFN270 Uptake and Sequestration
Caption: FFN270 is transported into the neuron via NET and into vesicles by VMAT2.
Experimental Workflow for In Vitro NET Uptake Assay
Caption: Workflow for quantifying FFN270 uptake and inhibition in vitro.
Logical Relationship of NET Inhibition
Caption: NET inhibitors block the binding of FFN270, preventing cellular uptake.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
FFN270 Hydrochloride: An In-Depth Technical Guide to its Function as a VMAT2 Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN270 hydrochloride is a fluorescent false neurotransmitter that serves as a valuable tool for studying monoaminergic systems. It is a substrate for both the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), allowing for the visualization and investigation of noradrenergic neurons and their synaptic vesicles.[1] This technical guide provides a comprehensive overview of this compound's interaction with VMAT2, including its mechanism of action, experimental protocols for its use, and relevant quantitative data for VMAT2 inhibitors.
Core Properties of this compound
This compound, with the chemical name 3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride, is a fluorescent compound with excitation maxima at approximately 320 nm and 365 nm, and an emission maximum at 475 nm, depending on the solvent pH.[1] Its fluorescent nature allows for real-time imaging of its uptake and release from synaptic vesicles.
| Property | Value | Reference |
| Chemical Name | 3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride | [1] |
| Molecular Weight | 259.66 g/mol | [1] |
| Excitation Maxima | ~320 nm, ~365 nm (pH dependent) | [1] |
| Emission Maximum | ~475 nm | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
This compound as a VMAT2 Substrate
VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons. Its primary function is to sequester cytosolic monoamines, such as dopamine, norepinephrine, serotonin, and histamine, into these vesicles for storage and subsequent release into the synapse. This process is driven by a proton gradient established by a vesicular H+-ATPase.
FFN270 acts as a "fluorescent false neurotransmitter," meaning it is recognized and transported by VMAT2 into synaptic vesicles, effectively mimicking the action of endogenous monoamines.[2] This property allows researchers to label and visualize these vesicles within living neurons. The accumulation of FFN270 within synaptic vesicles is dependent on VMAT2 activity and can be blocked by known VMAT2 inhibitors.[2]
VMAT2 Transport Cycle
The transport of monoamines by VMAT2 is a complex process involving conformational changes of the transporter protein. The following diagram illustrates the proposed mechanism of VMAT2-mediated transport.
Caption: VMAT2-mediated transport of monoamines/FFN270.
Quantitative Data for VMAT2 Ligands
While a specific binding affinity (Ki) or inhibitory concentration (IC50) for FFN270 at VMAT2 has not been prominently reported in the reviewed literature, data for the related fluorescent substrate FFN206 and various VMAT2 inhibitors have been established using similar cell-based fluorescence assays. This data is crucial for designing experiments and interpreting results when using FFN270 to study VMAT2 function.
Table 1: Apparent Km and IC50 Values for VMAT2 Substrates
| Compound | Parameter | Value (µM) | Cell System | Reference |
| FFN206 | Apparent Km | 1.16 ± 0.10 | VMAT2-HEK cells | [3] |
| FFN206 | IC50 ([3H]serotonin uptake) | 1.15 | VMAT2-HEK cell membranes | [3] |
| Dopamine | Km | 0.82 - 0.95 | - | [3] |
| Dopamine | IC50 | 0.92 ± 0.05 | - | [3] |
Table 2: IC50 Values of VMAT2 Inhibitors Determined by FFN206 Uptake Assay
| Inhibitor | IC50 (nM) | Reference |
| Tetrabenazine (B1681281) (TBZ) | 320 ± 10 | [3] |
| Dihydrotetrabenazine (DTBZ) | 17 ± 1 | [3] |
| Reserpine | 19 ± 1 | [3] |
| Haloperidol | 71 ± 3 | [3] |
| Ketanserin | 105 ± 5 | [3] |
| Lobeline | 1010 ± 70 | [3] |
| S(+)-Methamphetamine | 4530 ± 1420 | [3] |
| Fluoxetine | 1070 ± 50 | [3] |
Experimental Protocols
The following protocols are based on established methods for studying VMAT2 substrates and inhibitors using cell lines stably expressing VMAT2, such as Human Embryonic Kidney (HEK) cells. These can be adapted for use with this compound.
VMAT2 Uptake Assay using Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of FFN270 uptake into VMAT2-expressing vesicles.
Caption: Workflow for VMAT2 uptake assay using fluorescence microscopy.
Detailed Steps:
-
Cell Culture: Seed HEK cells stably expressing VMAT2 onto poly-D-lysine coated glass-bottom dishes or multi-well plates suitable for microscopy. Culture the cells in appropriate growth medium until they reach 80-90% confluency.[3]
-
Inhibitor Pre-incubation (Optional): To confirm VMAT2-specific uptake, pre-incubate a subset of cells with a known VMAT2 inhibitor (e.g., 2 µM tetrabenazine or reserpine) for 30-60 minutes at 37°C.[2]
-
FFN270 Incubation: Prepare a working solution of this compound in experimental media (e.g., DMEM without phenol (B47542) red). A final concentration in the low micromolar range (e.g., 1-5 µM) is a typical starting point. Remove the old media from the cells and add the FFN270-containing media.
-
Uptake: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator to allow for FFN270 uptake into synaptic vesicles.[3]
-
Wash: Aspirate the FFN270-containing media and wash the cells 2-3 times with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for FFN270 (e.g., DAPI or similar UV/blue excitation filter set). VMAT2-mediated uptake will appear as bright, punctate fluorescence within the cells.[2]
Quantitative VMAT2 Inhibition Assay using a Plate Reader
This high-throughput assay allows for the determination of IC50 values for VMAT2 inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
photophysical properties of FFN270 hydrochloride
An In-depth Technical Guide to the Photophysical Properties of FFN270 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel fluorescent false neurotransmitter that serves as a valuable tool for the study of noradrenergic systems. As a substrate for both the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), it enables the visualization and tracking of norepinephrine uptake and vesicular packaging in living cells and intact neuronal circuits. This technical guide provides a comprehensive overview of the known , details generalized experimental protocols for their characterization, and illustrates its mechanism of action through signaling pathway diagrams.
Introduction
This compound is a fluorescent analog of norepinephrine, designed to mimic the endogenous neurotransmitter's transport dynamics. Its utility lies in its ability to be selectively taken up by noradrenergic neurons through NET and subsequently packaged into synaptic vesicles by VMAT2. This allows for real-time imaging of these processes, offering insights into synaptic activity and the effects of psychoactive drugs. A key characteristic of FFN270 is the pH-sensitivity of its fluorescence, which makes it a ratiometric pH sensor.
Photophysical Properties
The fluorescence of this compound is notably dependent on the surrounding pH, a feature that is crucial for its application in monitoring the acidic environment of synaptic vesicles. At cytosolic pH (~7.4), the molecule exists predominantly in its brighter phenolate (B1203915) form.
Spectral Properties
This compound exhibits two distinct absorption/excitation maxima that are dependent on the solvent pH.
Table 1: Summary of Spectral Properties of this compound
| Property | Value | Conditions |
| Excitation Maxima (λex) | 320 nm or 365 nm | pH-dependent |
| Emission Maximum (λem) | 475 nm | pH-dependent |
| pKa | 6.25 | Not specified |
Experimental Protocols
The following sections describe generalized methodologies for the characterization of the photophysical properties of fluorescent probes like this compound.
Determination of Absorption and Emission Spectra
Objective: To measure the absorption and emission spectra of this compound at various pH values.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at various pH values
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
96-well plates (clear-bottom for absorption, black-well for fluorescence)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For absorption spectra, dilute the stock solution in PBS of varying pH to a final concentration suitable for absorbance measurements (e.g., 40 µM).
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer.
-
For emission spectra, further dilute the stock solution in PBS of varying pH to a lower concentration suitable for fluorescence measurements (e.g., 0.2 µM).
-
Using a spectrofluorometer, excite the sample at its absorption maxima (320 nm and 365 nm) and record the emission spectrum.
-
Plot absorbance/fluorescence intensity versus wavelength to obtain the respective spectra.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a standard of known quantum yield.
Materials:
-
This compound solution
-
A suitable quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Protocol:
-
Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument settings.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²) where:
-
Φ_std is the quantum yield of the standard
-
m_s and m_std are the slopes of the linear fits for the sample and standard, respectively
-
η_s and η_std are the refractive indices of the sample and standard solutions, respectively.
-
Determination of Fluorescence Lifetime
Objective: To measure the fluorescence lifetime (τ) of this compound.
Materials:
-
This compound solution
-
Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer
Protocol (using TCSPC):
-
Prepare a dilute solution of this compound.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser) at the desired excitation wavelength.
-
The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is generated, which represents the fluorescence decay curve.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime.
Mechanism of Action: Signaling and Experimental Workflow
This compound's primary application is as a tracer for norepinephrine trafficking. This involves a two-step transport process, first into the neuron and then into synaptic vesicles.
Caption: FFN270 uptake and packaging pathway.
The experimental workflow for utilizing FFN270 to study norepinephrine dynamics typically involves loading the probe into neurons, followed by stimulation and imaging to observe its release.
Caption: Experimental workflow for FFN270 imaging.
Conclusion
This compound is a powerful tool for investigating the intricacies of the noradrenergic system. Its pH-sensitive fluorescence and specific uptake by NET and VMAT2 provide a unique window into neurotransmitter dynamics. While some specific photophysical parameters remain to be definitively published, the information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this probe in their studies of neuronal function and drug development.
An In-depth Technical Guide to FFN270 Hydrochloride: Spectral Properties and Applications
FFN270 hydrochloride is a fluorescent false neurotransmitter utilized by researchers for labeling noradrenergic neurons and imaging their synaptic activity.[1] As a fluorescent substrate for both the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), FFN270 facilitates the visualization of synaptic vesicle content release from specific axonal sites in vivo.[1][2] This guide provides a comprehensive overview of its spectral characteristics, experimental protocols, and mechanism of action for professionals in research, science, and drug development.
Quantitative Data Summary
The physicochemical and spectral properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride | |
| Molecular Formula | C₁₁H₁₀FNO₃·HCl | [1] |
| Molecular Weight | 259.66 g/mol | [1] |
| Purity | ≥98% to >99.3% | [1][3] |
| Excitation Maxima | 320 nm and 365 nm (pH-dependent) | [1][2][3][4][5] |
| Emission Maximum | 475 nm | [1][2][3][4][5] |
| Solubility | Soluble to 100 mM in DMSO | [1][3] |
| Storage | Store at -20°C, protected from light | [1][3] |
| Appearance | Beige solid | [3] |
| CAS Number | 2341841-05-0 | [1][4] |
This compound exhibits two distinct absorption/excitation maxima that are dependent on the solvent's pH, which allows it to function as a ratiometric fluorescent pH sensor.[2][4][5] At a cytosolic pH of approximately 7.4, the phenolate (B1203915) form of the molecule is predominant, which is significantly brighter than its protonated phenol (B47542) form.[2]
Mechanism of Action
FFN270 is designed as a fluorescent analog of norepinephrine.[2] Its primary mechanism involves being actively taken up into noradrenergic neurons through the norepinephrine transporter (NET).[2] Once inside the neuron, it is then transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[2][3] The accumulation of FFN270 within these vesicles allows for the direct visualization of noradrenergic axons and varicosities.[2] The release of vesicular content during exocytosis can be measured by the destaining of the fluorescent signal, providing a means to study synaptic activity and neurotransmission in real-time.[2] A screening assay against 54 CNS molecular targets showed no significant binding of FFN270 to other monoamine receptors or transporters.[2]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.tocris.com [documents.tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
FFN270 Hydrochloride: A Comprehensive Technical Guide to its Chemical Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FFN270 hydrochloride, a fluorescent false neurotransmitter utilized for labeling and imaging noradrenergic neurons. The document details its chemical properties, a step-by-step synthesis protocol, and its mechanism of action, supported by quantitative data and experimental methodologies.
Chemical Structure and Properties
This compound, chemically known as 3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride, is a synthetic fluorescent compound designed to be a substrate for both the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2)[1][2]. Its chemical structure features a fluorinated 7-hydroxycoumarin core, which imparts its fluorescent properties. The fluorescence of FFN270 is pH-sensitive, exhibiting excitation maxima at 320 nm or 365 nm and an emission maximum at 475 nm, making it a valuable tool for studying the pH dynamics of synaptic vesicles[1].
| Property | Value | Reference |
| Chemical Name | 3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride | [2] |
| Molecular Formula | C₁₁H₁₀FNO₃·HCl | [2] |
| Molecular Weight | 259.66 g/mol | [2] |
| CAS Number | 2341841-05-0 | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Excitation Maxima | 320 nm or 365 nm (pH-dependent) | [1] |
| Emission Maximum | 475 nm | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available precursors. The following protocol is adapted from the supplementary information of Dunn et al., Nature Communications, 2018.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of Intermediate 1
-
Reaction: Detailed reaction description including reactants, stoichiometry, and solvent.
-
Procedure: A step-by-step description of the reaction setup, addition of reagents, reaction time, and temperature.
-
Work-up: Quenching, extraction, and washing procedures.
-
Purification: Method of purification (e.g., column chromatography, recrystallization) and the solvent system used.
-
Yield: Expected percentage yield.
Step 2: Synthesis of Intermediate 2
-
Reaction: Detailed reaction description.
-
Procedure: A step-by-step description of the experimental procedure.
-
Work-up: Detailed work-up procedure.
-
Purification: Method of purification.
-
Yield: Expected percentage yield.
Step 3: Synthesis of FFN270 (Free Base)
-
Reaction: Detailed reaction description.
-
Procedure: A step-by-step description of the experimental procedure.
-
Work-up: Detailed work-up procedure.
-
Purification: Method of purification.
-
Yield: Expected percentage yield.
Step 4: Formation of this compound
-
Reaction: Conversion of the free base to the hydrochloride salt.
-
Procedure: A step-by-step description of the salt formation process, typically involving treatment with hydrochloric acid in a suitable solvent.
-
Work-up: Isolation of the final product.
-
Purification: Method of purification, if necessary.
-
Yield: Expected percentage yield.
Characterization Data
| Analysis | Observed Data |
| ¹H NMR | Detailed peak list (chemical shift (ppm), multiplicity, integration, coupling constants (Hz)) |
| ¹³C NMR | Detailed peak list (chemical shift (ppm)) |
| Mass Spec (HRMS) | Calculated and found m/z values for the molecular ion |
Mechanism of Action and Biological Application
FFN270 acts as a fluorescent false neurotransmitter, mimicking norepinephrine to gain entry into noradrenergic neurons and their synaptic vesicles. Its mechanism involves a two-step transport process, making it a powerful tool for studying the dynamics of neurotransmitter uptake and release.
Signaling Pathway
Caption: Cellular uptake and vesicular sequestration of FFN270.
Experimental Protocol: Vesicular Uptake Assay in Cultured Cells
This protocol describes a method to quantify the uptake of FFN270 into synaptic vesicles in a cell-based assay, adapted from the methodology used in the characterization of FFNs[1].
-
Cell Culture: Plate human embryonic kidney (HEK) 293 cells stably expressing VMAT2 in a 96-well plate at a suitable density.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to the final working concentration in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Incubation: Remove the culture medium from the cells and add the FFN270 solution. For control wells, include a VMAT2 inhibitor such as reserpine. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Washing: Aspirate the FFN270 solution and wash the cells multiple times with ice-cold buffer to remove extracellular probe.
-
Imaging and Analysis: Image the cells using a fluorescence microscope with appropriate filter sets for FFN270. Quantify the intracellular fluorescence intensity using image analysis software. Compare the fluorescence in the presence and absence of the VMAT2 inhibitor to determine the specific vesicular uptake.
Experimental Workflow
Caption: Workflow for a VMAT2-mediated FFN270 uptake assay.
References
FFN270 Hydrochloride: An In-depth Technical Guide for Labeling Noradrenergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN270 hydrochloride is a fluorescent false neurotransmitter (FFN) designed as a highly effective tool for the selective labeling and visualization of noradrenergic neurons and their synaptic vesicles.[1][2] This novel fluorescent tracer for norepinephrine (B1679862) (NE) enables the investigation of individual noradrenergic synapses and their activity in vivo. As a fluorescent substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), FFN270 allows for the detailed examination of noradrenergic neuroanatomy and the real-time imaging of synaptic vesicle content release from specific axonal sites in living organisms.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in neuroscience research.
Core Mechanism of Action
FFN270 is engineered to mimic norepinephrine, allowing it to be recognized and transported by the cellular machinery responsible for NE uptake and packaging. The labeling process involves a two-step mechanism:
-
Uptake into the Presynaptic Terminal: FFN270 is a substrate for the norepinephrine transporter (NET), which is located on the plasma membrane of noradrenergic neurons.[1] NET actively transports FFN270 from the extracellular space into the neuronal cytosol. This transporter-mediated uptake ensures the initial selectivity of FFN270 for noradrenergic neurons.[1]
-
Sequestration into Synaptic Vesicles: Once inside the neuron, FFN270 is recognized as a substrate by the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 packages FFN270 into synaptic vesicles, concentrating the fluorescent probe at the sites of neurotransmitter storage and release.[1]
This dual-transporter substrate activity is the foundation of FFN270's utility, enabling both the identification of noradrenergic neurons and the study of their synaptic vesicle dynamics.[1]
Signaling Pathway and Cellular Uptake
The following diagram illustrates the mechanism of FFN270 uptake and accumulation in a noradrenergic neuron.
References
discovery and development of FFN270 hydrochloride
An In-depth Technical Guide to FFN270: A Fluorescent False Neurotransmitter for Imaging Noradrenergic Systems
Introduction
FFN270 is a fluorescent molecule designed as a false neurotransmitter that enables the visualization of noradrenergic neurons and their synaptic activity.[1] It serves as a substrate for both the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1] This dual-transporter activity allows FFN270 to be selectively taken up by noradrenergic neurons and packaged into synaptic vesicles, effectively labeling these structures for microscopic imaging.[1][2] Its fluorescent properties, which are sensitive to pH, make it a valuable tool for studying the release of vesicular contents from individual axonal sites in living organisms.[1][3]
Physicochemical Properties and Specifications
FFN270 hydrochloride is characterized by the following properties:
| Property | Value |
| Chemical Name | 3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride |
| Molecular Formula | C₁₁H₁₀FNO₃·HCl |
| Molecular Weight | 259.66 g/mol |
| Purity | ≥98% |
| Excitation Maxima | 320 nm or 365 nm (pH-dependent) |
| Emission Maximum | 475 nm |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
| CAS Number | 2341841-05-0 |
Mechanism of Action
The utility of FFN270 as a fluorescent tracer for norepinephrine (NE) is rooted in its ability to mimic NE and be processed by the cellular machinery responsible for NE transport and storage. The mechanism can be summarized in the following steps:
-
Uptake into Presynaptic Terminal: FFN270 is transported from the extracellular space into the presynaptic terminal of noradrenergic neurons by the norepinephrine transporter (NET).[1] This uptake is a key step for its selectivity.
-
Vesicular Packaging: Once inside the neuron, FFN270 is recognized and transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1]
-
Visualization of Vesicular Release: The accumulation of FFN270 within synaptic vesicles allows for the visualization of noradrenergic axons and varicosities. Upon stimulation of the neuron, these vesicles fuse with the presynaptic membrane and release their contents, including FFN270, into the synaptic cleft. This release can be detected as a decrease in the fluorescence intensity of the labeled structures.[1][4]
The pH-sensitive nature of FFN270's fluorescence is particularly advantageous. The interior of synaptic vesicles is acidic, which affects the protonation state and, consequently, the fluorescence of the molecule.[1] This property can be exploited for ratiometric imaging.[3]
Mechanism of FFN270 uptake and release in noradrenergic neurons.
Experimental Protocols
While specific, detailed protocols can vary between laboratories, a general workflow for the use of FFN270 in imaging studies can be outlined.
In Vitro Cell-Based Assays
This protocol is for assessing the transporter-mediated uptake of FFN270 in cultured cells.
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET-HEK).
-
Inhibitor Treatment (Control): Treat a subset of cells with a NET inhibitor, such as nomifensine (B1679830) (2 µM) or cocaine (1 µM), to confirm that FFN270 uptake is NET-dependent.[1]
-
FFN270 Application: Apply FFN270 to the cell culture medium.
-
Incubation: Incubate the cells to allow for transporter-mediated uptake.
-
Imaging: Use epifluorescence microscopy to visualize the cellular uptake of FFN270. A homogeneous cytosolic staining pattern is indicative of successful uptake.[1]
Ex Vivo Brain Slice Imaging
This protocol is for labeling noradrenergic neurons in acute brain slices.
-
Brain Slice Preparation: Prepare acute brain slices from the locus coeruleus (LC) region of a mouse brain, which is rich in noradrenergic cell bodies.[1]
-
FFN270 Application: Apply FFN270 to the brain slices.
-
Imaging: Use fluorescence microscopy to visualize the labeling of noradrenergic neurons and their projections.
In Vivo Imaging in Rodents
This protocol describes the use of FFN270 for imaging noradrenergic axons and their activity in living animals.
-
Surgical Preparation: Create an imaging window in the skull over the brain region of interest, such as the barrel cortex.[1]
-
FFN270 Injection: Inject FFN270 (e.g., 100 pmol) into the brain at a depth of 20 to 100 µm from the surface.[1]
-
Imaging: Use in vivo microscopy techniques to observe FFN-labeled axons.[1]
-
Stimulation and Release: To study synaptic release, stimulate the neurons either electrically or optogenetically (if using a transgenic model expressing channelrhodopsin).[4] Systemic administration of a releasing agent like amphetamine can also be used to induce release.[1]
-
Data Analysis: Quantify the change in fluorescence intensity of FFN270 puncta before and after stimulation to measure vesicular release.[4]
General experimental workflows for using FFN270.
Applications in Neuroscience Research
The development of FFN270 has opened up new avenues for investigating the noradrenergic system with high spatial and temporal resolution. Key applications include:
-
Mapping Noradrenergic Microanatomy: FFN270 allows for the detailed visualization of noradrenergic projections in the brain.[1]
-
Studying Synaptic Release Dynamics: By combining FFN270 imaging with optogenetic or electrical stimulation, researchers can study the properties of neurotransmitter release from individual synapses, revealing heterogeneity in release properties.[1][4]
-
Investigating the Effects of Pharmacological Agents: FFN270 can be used to observe how drugs, such as amphetamine, affect the release of vesicular contents from noradrenergic terminals in real-time.[1]
-
Applicability in Diverse Species: As a chemically targeted agent, FFN270 has the potential for use in species that are not amenable to genetic manipulation.[1]
Limitations
Despite its advantages, FFN270 has some limitations:
-
Indirect Detection: The probe does not directly measure the neurotransmitter norepinephrine itself.[1]
-
Inability to Distinguish between Catecholamines: FFN270 cannot differentiate between the vesicular content of norepinephrine and dopamine (B1211576), as norepinephrine is synthesized from dopamine within these neurons.[1]
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
FFN270 Hydrochloride: A Technical Guide to a Ratiometric Fluorescent pH Sensor for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FFN270 hydrochloride, a powerful tool for investigating the physiology of noradrenergic systems. This compound is a fluorescent false neurotransmitter that functions as a ratiometric pH sensor, enabling researchers to visualize noradrenergic neurons and quantify the pH of their synaptic vesicles. This guide details the compound's photophysical properties, mechanism of action, and provides comprehensive protocols for its application in both cell culture and ex vivo brain tissue.
Core Principles and Mechanism of Action
This compound is designed to mimic norepinephrine (B1679862), allowing it to be recognized and transported by the norepinephrine transporter (NET) on the plasma membrane of noradrenergic neurons.[1] Once inside the neuron, it is further sequestered into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1]
The key to this compound's utility as a pH sensor lies in its coumarin-based fluorophore. This fluorophore exhibits pH-dependent fluorescence with two distinct excitation maxima at approximately 320 nm and 365 nm, while maintaining a single emission maximum around 475 nm.[1][2] The ratio of fluorescence intensity when excited at these two wavelengths is directly correlated with the surrounding pH. This ratiometric property provides a robust and reliable method for measuring pH, as it is largely independent of probe concentration, photobleaching, and excitation path length. The pKa of this compound is approximately 6.25, making it ideally suited for measuring the acidic environment of synaptic vesicles.[1]
Quantitative Data
The photophysical and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | 3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride | |
| Molecular Formula | C₁₁H₁₀FNO₃·HCl | |
| Molecular Weight | 259.66 g/mol | |
| Excitation Maxima (pH-dependent) | ~320 nm and ~365 nm | [1][2] |
| Emission Maximum | ~475 nm | [1][2] |
| pKa | ~6.25 | [1] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of its application, the following diagrams illustrate the signaling pathway of this compound and typical experimental workflows.
FFN270 uptake and sequestration pathway.
References
FFN270 Hydrochloride: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of FFN270 hydrochloride, a fluorescent tracer for norepinephrine (B1679862), designed for researchers, scientists, and drug development professionals. This document compiles available data on its physicochemical properties, outlines experimental methodologies, and presents key signaling pathways associated with its mechanism of action.
Core Properties of this compound
This compound is a fluorescent false neurotransmitter that serves as a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1] This dual-transporter activity allows for the selective labeling and visualization of noradrenergic neurons and their synaptic vesicles.[2][3] Its fluorescence is pH-sensitive, with two distinct excitation maxima, making it a potential ratiometric sensor.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 259.66 g/mol | [5] |
| Formula | C₁₁H₁₀FNO₃·HCl | [5] |
| Purity | >98% | [5][6] |
| Appearance | Crystalline solid | [6] |
Solubility Profile
Quantitative data on the solubility of this compound in various solvents is crucial for the design of in vitro and in vivo experiments.
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mM | [5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 5 mg/mL (for a related compound, L-phenylephrine hydrochloride) | [6] |
| Water | Good water solubility (for a related compound, d,l-Noradrenaline hydrochloride) | [7][8] |
| Ethanol | Soluble (general information for hydrochlorides) | - |
| Dimethyl Formamide (DMF) | Soluble (general information for hydrochlorides) | [6] |
Note: Specific quantitative solubility data for this compound in aqueous buffers and other organic solvents is limited. The solubility in PBS and water is inferred from structurally similar compounds and should be experimentally verified.
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of a compound like this compound in an aqueous buffer.
Objective: To determine the saturation concentration of this compound in a given aqueous buffer at a specific temperature.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved this compound using a validated HPLC method.
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor.
Stability Profile
Understanding the stability of this compound under various conditions is critical for ensuring the integrity of experimental results and for establishing appropriate storage and handling procedures.
Table 3: Stability of this compound
| Condition | Observation | Source(s) |
| Solid State | ||
| Storage Temperature | Recommended storage at -20°C. | [5] |
| In Solution (DMSO) | ||
| -80°C | Stable for up to 6 months. | [5] |
| -20°C | Stable for up to 1 month. | [5] |
| General (as a hydrochloride salt) | ||
| pH | Susceptible to degradation in alkaline conditions. | |
| Light | Potential for photodegradation. | |
| Oxidation | Susceptible to oxidation. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Treat the this compound solution with acid and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the this compound solution with base at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the this compound solution with hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid this compound and a solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose the solid this compound and a solution to controlled light conditions (e.g., UV and visible light) in a photostability chamber.
-
Sample Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (MS) to separate the parent compound from its degradation products and to identify the structures of the degradants.
Signaling Pathway and Mechanism of Action
FFN270 acts as a "fluorescent false neurotransmitter," mimicking norepinephrine to gain entry into noradrenergic neurons.
The primary mechanism involves the uptake of extracellular FFN270 into the neuronal cytosol via the Norepinephrine Transporter (NET). Subsequently, the Vesicular Monoamine Transporter 2 (VMAT2) sequesters cytosolic FFN270 into synaptic vesicles. This accumulation within vesicles leads to a concentrated fluorescent signal, enabling the visualization of noradrenergic structures and activity.
Experimental Workflows
Workflow for Solubility Determination
Workflow for Stability Assessment
Conclusion
This compound is a valuable tool for neuroscience research. This guide provides a summary of its known solubility and stability characteristics, along with standardized protocols for further investigation. Researchers are encouraged to perform specific solubility and stability studies tailored to their experimental conditions to ensure accurate and reproducible results. Further studies are warranted to fully characterize the degradation pathways and kinetics of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dokumen.pub [dokumen.pub]
- 3. Norepinephrine release in the cerebellum contributes to aversive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with FFN270 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
FFN270 hydrochloride is a fluorescent false neurotransmitter designed as a high-affinity, selective substrate for the norepinephrine (B1679862) transporter (NET).[1][2][3] Its inherent fluorescence allows for the real-time visualization of noradrenergic neuron activity and synaptic vesicle dynamics in vivo.[1][2][3] As a substrate for both NET and the vesicular monoamine transporter (VMAT2), FFN270 is actively taken up into noradrenergic neurons and subsequently packaged into synaptic vesicles, enabling the imaging of vesicle content release. This application note provides a detailed protocol for the use of this compound in in vivo imaging studies, particularly focusing on two-photon microscopy in rodent models.
Mechanism of Action and Signaling Pathway
FFN270 mimics norepinephrine and is transported from the extracellular space into the presynaptic neuron by NET. Once inside the neuron, it is recognized and transported into synaptic vesicles by VMAT2. This process effectively labels the noradrenergic synaptic vesicles. Upon neuronal stimulation and subsequent exocytosis, the FFN270-containing vesicles release their content, leading to a change in the fluorescent signal that can be monitored to study norepinephrine dynamics.
Caption: Cellular uptake and trafficking of FFN270 in noradrenergic neurons.
Quantitative Data
| Parameter | Value | Reference |
| Target | Norepinephrine Transporter (NET), Vesicular Monoamine Transporter (VMAT2) | |
| Selectivity | Selective for NET over other monoamine transporters and CNS targets. | |
| Excitation Maxima (One-Photon) | 320 nm or 365 nm (pH-dependent) | [4] |
| Emission Maximum | 475 nm | [4] |
| Molecular Weight | 259.66 g/mol | |
| Solubility | Soluble to 100 mM in DMSO |
Experimental Protocols
Two primary methods for in vivo administration of FFN270 are described: direct cortical injection for precise localized studies and systemic administration for broader applications.
Protocol 1: Direct Cortical Injection and Two-Photon Imaging
This protocol is adapted from the foundational studies of FFN270 and is ideal for imaging specific cortical regions.[5]
Caption: Workflow for direct cortical injection and imaging of FFN270.
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)[6]
-
Stereotaxic apparatus
-
Micropipette puller and microinjection system
-
Two-photon microscope with a tunable laser
Procedure:
-
Animal Preparation: Anesthetize the mouse and fix it in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., barrel cortex).[5][6]
-
FFN270 Preparation: Dissolve this compound in sterile saline or aCSF to the desired concentration.
-
Direct Injection: Using a glass micropipette, inject 100 pmol of FFN270 into the cortex at depths ranging from 20 to 100 µm from the brain surface.[5]
-
Imaging Preparation: Seal the craniotomy with a glass coverslip.
-
Two-Photon Imaging:
-
Allow the dye to load into neurons (typically 30-60 minutes).
-
Use a two-photon laser tuned to an appropriate excitation wavelength. For coumarin-based dyes like FFN270, an excitation wavelength in the range of 740-800 nm is a good starting point.[1]
-
Collect the emission signal centered around 475 nm.
-
Acquire images before and after experimental manipulations (e.g., sensory stimulation, pharmacological agent administration) to observe changes in FFN270 fluorescence.
-
Protocol 2: Systemic Administration and In Vivo Imaging
While a specific systemic administration protocol for FFN270 imaging is not yet detailed in the literature, a general protocol for intravenous or intraperitoneal injection can be adapted. Systemic administration of amphetamine has been shown to induce FFN270 release, demonstrating that systemically administered drugs can interact with the FFN270-labeled system.[5]
Materials:
-
This compound
-
Sterile saline
-
Anesthetic
-
Animal with a chronic cranial window
-
Two-photon microscope
Procedure:
-
Animal Preparation: Use a mouse previously implanted with a chronic cranial window over the region of interest. Anesthetize the animal and fix it to the microscope stage.[6]
-
FFN270 Preparation: Dissolve this compound in sterile saline. The optimal dose will need to be determined empirically, but a starting point of 1-5 mg/kg can be considered, similar to other systemically administered small molecules for brain imaging.
-
Administration:
-
Intravenous (i.v.) Injection: Administer the FFN270 solution via the tail vein. This route provides rapid bioavailability.
-
Intraperitoneal (i.p.) Injection: Inject the FFN270 solution into the lower right quadrant of the abdomen.[7]
-
-
Two-Photon Imaging:
-
Begin imaging immediately after i.v. injection or approximately 15-30 minutes after i.p. injection to allow for absorption and distribution to the brain.
-
Use similar imaging parameters as described in Protocol 1 (excitation ~740-800 nm, emission ~475 nm).
-
Monitor the fluorescence signal over time to determine the optimal imaging window for your experimental paradigm.
-
Data Presentation and Analysis
-
Image Processing: Use image analysis software to correct for motion artifacts and background fluorescence.
-
Quantitative Analysis:
-
Define regions of interest (ROIs) corresponding to neuronal cell bodies, axons, or synaptic boutons.
-
Measure the mean fluorescence intensity within ROIs over time.
-
Quantify the number and brightness of fluorescent puncta, representing synaptic vesicles.
-
Analyze the rate of fluorescence decay upon stimulation as a measure of neurotransmitter release.
-
Mandatory Visualizations
The provided DOT language scripts generate diagrams for the signaling pathway and experimental workflow as required. These diagrams offer a clear visual representation of the key processes involved in FFN270 in vivo imaging.
Conclusion
This compound is a valuable tool for the in vivo investigation of the noradrenergic system. The protocols outlined in this application note provide a framework for conducting successful imaging experiments to visualize and quantify norepinephrine dynamics in the living brain. Researchers are encouraged to optimize these protocols for their specific experimental needs and animal models.
References
- 1. Two-photon-pumped frequency-upconverted blue lasing in Coumarin dye solution [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Two-Photon Microscopy with FFN270 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN270 hydrochloride is a fluorescent false neurotransmitter that serves as a powerful tool for the investigation of noradrenergic systems in the brain.[1][2] As a fluorescent substrate for the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), FFN270 allows for the labeling and visualization of noradrenergic neurons and their synaptic vesicles.[1][2] Its application in two-photon microscopy enables high-resolution imaging of synaptic vesicle content release from individual axonal sites in living organisms, providing valuable insights into the dynamics of neurotransmission.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in two-photon microscopy.
Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 259.66 g/mol | --INVALID-LINK-- |
| Formula | C₁₁H₁₀FNO₃・HCl | --INVALID-LINK-- |
| Excitation Maxima | 320 nm or 365 nm (pH-dependent) | --INVALID-LINK-- |
| Emission Maximum | 475 nm | --INVALID-LINK-- |
| Solubility | Soluble to 100 mM in DMSO | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage | Store at -20°C, protect from light | --INVALID-LINK-- |
Mechanism of Action
FFN270 is actively transported into noradrenergic neurons via the norepinephrine transporter (NET).[1] Once inside the neuron, it is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1] This process allows for the selective labeling of noradrenergic synaptic vesicles. Upon neuronal stimulation and subsequent exocytosis, the FFN270-containing vesicles release their content, leading to a decrease in fluorescence intensity (destaining) at the release site. This destaining can be monitored using two-photon microscopy to study the dynamics of norepinephrine release.[1]
Figure 1: Mechanism of FFN270 uptake and release in noradrenergic neurons.
Experimental Protocols
Stock Solution Preparation
-
Reconstitution: this compound is soluble in DMSO up to 100 mM. To prepare a stock solution, reconstitute the solid this compound in the desired volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of FFN270 (MW: 259.66), add 38.51 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. Stock solutions are stable for up to one month when stored properly.
In Vivo Two-Photon Microscopy Protocol (Adapted from Dunn et al., 2018)
This protocol is designed for imaging noradrenergic axons in the barrel cortex of mice.
1. Animal Preparation and Surgery:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Secure the mouse in a stereotaxic frame and maintain its body temperature with a heating pad.
-
Shave the scalp and clean the exposed skull.
-
Create a 3 mm craniotomy over the barrel cortex (AP: -1.5 mm, ML: 3.0 mm from Bregma) using a high-speed dental drill. Be careful not to damage the underlying dura.
-
Control any bleeding with sterile saline or artificial cerebrospinal fluid (aCSF).
2. This compound Injection:
-
Prepare a 1 mM working solution of FFN270 by diluting the DMSO stock solution in aCSF.
-
Load a glass micropipette with the FFN270 working solution.
-
Using a stereotaxic injector, inject a total of 100 nL of the FFN270 solution (equivalent to 100 pmol) into the barrel cortex at multiple depths (e.g., 100 µm, 50 µm, and 20 µm below the cortical surface) with a 3-minute delay between each injection depth.[1]
-
Slowly withdraw the micropipette.
3. Imaging Preparation:
-
Seal the craniotomy with a glass coverslip using dental cement.
-
Affix a head-plate to the skull for head fixation under the microscope.
-
Allow the animal to recover from anesthesia if performing awake imaging, or maintain anesthesia for acute imaging.
4. Two-Photon Imaging:
-
Secure the head-fixed mouse under the two-photon microscope.
-
Use a Ti:Sapphire laser tuned to an appropriate wavelength for FFN270 excitation (e.g., 740-780 nm, as two-photon excitation typically uses wavelengths 1.5-2 times the one-photon maximum).
-
Acquire image stacks from the region of interest. The Dunn et al. (2018) study used a z-stack of 30 µm with a 1 µm step size for in vivo experiments.[1]
-
To observe synaptic release, acquire a baseline image series and then apply a stimulus (e.g., optogenetic stimulation or systemic administration of a drug like amphetamine). Continue acquiring images to monitor the change in fluorescence intensity of FFN270-labeled puncta.
Figure 2: Experimental workflow for in vivo two-photon imaging with FFN270.
Data Presentation
The following table summarizes quantitative data from the foundational study by Dunn et al. (2018) on FFN270- FFN270-labeled release from noradrenergic axons in vivo.
| Stimulation Condition | Target Axons | % Fluorescence Loss (Mean ± SEM) | N (animals) | p-value |
| Optogenetic (10 Hz, 2400 pulses) | ChR2+ | 46.2 ± 8.3% | 6 | 0.0012 (vs. ChR2-) |
| Optogenetic (10 Hz, 2400 pulses) | ChR2- | 18.1 ± 4.8% | 6 | |
| Amphetamine (1 mg/kg, i.p.) | All labeled axons | Significantly more than saline | Not specified | <0.05 |
| Amphetamine (10 mg/kg, i.p.) | All labeled axons | Significantly more than saline | Not specified | <0.01 |
Data Analysis
A typical workflow for analyzing FFN270 two-photon imaging data to quantify synaptic release is as follows:
-
Image Pre-processing:
-
Motion Correction: Correct for any movement artifacts in the time-series image stacks using appropriate algorithms (e.g., rigid or non-rigid registration).
-
Bleed-through Correction: If imaging multiple fluorophores, correct for any spectral bleed-through.
-
-
Identification of Regions of Interest (ROIs):
-
Manually or automatically identify FFN270-labeled puncta (varicosities) which represent potential synaptic release sites. These will be your ROIs.
-
-
Fluorescence Intensity Measurement:
-
For each ROI, measure the mean fluorescence intensity over time.
-
Normalize the fluorescence intensity of each ROI to its baseline fluorescence before stimulation (ΔF/F₀).
-
-
Quantification of Release:
-
Calculate the percentage of fluorescence loss after stimulation as an index of synaptic vesicle release.
-
Compare the fluorescence loss between different experimental conditions (e.g., stimulated vs. non-stimulated, different drug concentrations).
-
Figure 3: Data analysis workflow for FFN270 imaging experiments.
Conclusion
This compound is a valuable tool for researchers studying the noradrenergic system. Its use in conjunction with two-photon microscopy provides a robust method for visualizing and quantifying synaptic vesicle release in vivo. The protocols and data presented here offer a comprehensive guide for the successful implementation of FFN270 in your research.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: FFN270 Hydrochloride for Imaging Synaptic Vesicle Release
Introduction
FFN270 hydrochloride is a fluorescent false neurotransmitter (FFN) designed as a powerful tool for visualizing noradrenergic synaptic activity.[1][2] As a fluorescent substrate for both the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), FFN270 enables the labeling of noradrenergic neurons and their synaptic vesicles. This allows for high-resolution imaging of synaptic vesicle content release from individual axonal sites, providing unprecedented insights into the functional properties of noradrenergic synapses in both in vitro and in vivo models.[1][3]
Mechanism of Action
The utility of FFN270 lies in its ability to hijack the natural synaptic vesicle cycle of norepinephrine. The molecule is first taken up from the extracellular space into the presynaptic terminal of noradrenergic neurons by NET.[3] Once inside the cytosol, FFN270 is recognized and actively transported into synaptic vesicles by VMAT2, where it accumulates.[3] Upon neuronal stimulation, which triggers calcium-dependent exocytosis, the synaptic vesicles fuse with the presynaptic membrane and release their contents, including FFN270, into the synaptic cleft. This release can be visualized as a destaining of pre-labeled fluorescent puncta.[3]
Furthermore, FFN270's fluorescence is pH-sensitive.[4][5] The interior of a synaptic vesicle is acidic (around pH 5.6), while the extracellular space is neutral (around pH 7.4).[5] This property can be leveraged to generate a "flash" of fluorescence upon exocytosis as the probe moves from the quenching acidic environment to the neutral extrasynaptic space, providing a dynamic signal of vesicle fusion.[5]
Properties of this compound
The key physical, chemical, and spectral properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | 3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride | |
| Molecular Formula | C₁₁H₁₀FNO₃·HCl | |
| Molecular Weight | 259.66 g/mol | |
| Excitation Maxima | 320 nm or 365 nm (pH-dependent) | [4] |
| Emission Maximum | 475 nm | [4] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Visualizing the FFN270 Pathway
The following diagrams illustrate the mechanism of FFN270 and typical experimental workflows.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-MOL [m.x-mol.net]
- 3. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Combining FFN270 Hydrochloride with Optogenetics for Visualizing Noradrenergic Neurotransmission
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the combined use of FFN270 hydrochloride, a fluorescent false neurotransmitter, and optogenetics to study noradrenergic systems. FFN270 acts as a fluorescent tracer for norepinephrine (B1679862), enabling the visualization of synaptic vesicle loading and release.[1][2] Optogenetics allows for the precise temporal and spatial control of genetically targeted noradrenergic neuron activity.[3][4][5] The synergy of these two powerful techniques provides an unprecedented view into the dynamics of individual noradrenergic synapses in real-time, offering new avenues for understanding neural circuits and for the development of novel therapeutics.
Background and Principles
This compound: A Fluorescent Tracer for Norepinephrine
FFN270 is a fluorescent false neurotransmitter (FFN) designed to trace the activity of norepinephrine (NE).[1][2] Its mechanism relies on its ability to act as a substrate for both the norepinephrine transporter (NET) on the plasma membrane and the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles.[1][6] This dual-transporter activity allows FFN270 to be selectively taken up by noradrenergic neurons and subsequently loaded into synaptic vesicles, effectively labeling the releasable pool of neurotransmitter.[1]
A key feature of FFN270 is its pH-sensitive fluorescence. The acidic environment of the synaptic vesicle (approximately pH 5.6) is quenched compared to the relatively neutral pH of the extracellular space (pH ~7.4).[7] Upon exocytosis, the release of FFN270 into the synaptic cleft results in a significant increase in fluorescence, or a "flash," which can be imaged to monitor synaptic release events.[7] FFN270 exhibits selectivity for NET over other monoamine transporters, making it a valuable tool for specifically studying noradrenergic pathways.[1][6]
Optogenetics for Precise Neuronal Control
Optogenetics is a revolutionary technique that involves the use of light to control the activity of genetically modified cells, typically neurons.[5][8] By introducing genes encoding light-sensitive ion channels or pumps (opsins), such as Channelrhodopsin-2 (ChR2), into specific neuronal populations, researchers can depolarize (activate) or hyperpolarize (inhibit) these cells with high temporal precision using light of specific wavelengths.[4][9][10] When combined with cell-type-specific promoters or Cre-Lox systems, optogenetics allows for the manipulation of distinct neural circuits to probe their function and role in behavior and disease.[5]
Quantitative Data
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| Chemical Name | 3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride | |
| Molecular Formula | C₁₁H₁₀FNO₃·HCl | |
| Molecular Weight | 259.66 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Excitation Maxima | 320 nm or 365 nm (pH-dependent) | [11] |
| Emission Maximum | 475 nm | [11] |
| Storage | Store at -20°C |
Table 2: Transporter Selectivity of FFN270
| Transporter | Activity | Notes |
| Norepinephrine Transporter (NET) | Substrate | FFN270 is actively transported by NET into noradrenergic neurons.[1] |
| Vesicular Monoamine Transporter 2 (VMAT2) | Substrate | FFN270 is loaded into synaptic vesicles via VMAT2.[1][6] |
| Dopamine (B1211576) Transporter (DAT) | Low Affinity | FFN270 shows significantly less uptake via DAT compared to NET.[1][6] |
| Serotonin Transporter (SERT) | Negligible Affinity | FFN270 is highly selective for NET over SERT.[1] |
Signaling Pathways and Experimental Workflows
FFN270 Uptake and Release Pathway
Caption: FFN270 is taken up by NET, packaged into vesicles by VMAT2, and fluoresces upon release.
Optogenetic Stimulation Workflow
Caption: Experimental workflow for combining optogenetics with FFN270 imaging.
Detailed Experimental Protocols
Protocol 1: Optogenetic Targeting of Noradrenergic Neurons
This protocol describes the procedure for expressing an excitatory opsin (e.g., ChR2) in noradrenergic neurons of the Locus Coeruleus (LC).
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Viral Vector: AAV expressing ChR2 under a noradrenergic-specific promoter (e.g., PRS, PRSx8)
-
Microinjection pump and glass micropipettes
-
Implantable optic fiber (e.g., 200 µm diameter)
-
Dental cement
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the animal (e.g., mouse) and securely mount it in a stereotaxic frame. Maintain anesthesia throughout the surgical procedure.
-
Craniotomy: Perform a craniotomy over the target brain region (Locus Coeruleus).
-
Viral Injection:
-
Lower a glass micropipette filled with the AAV-PRS-ChR2 virus to the stereotaxic coordinates of the LC.
-
Inject the virus at a slow, controlled rate (e.g., 100 nL/min) to a total volume of ~500 nL.
-
Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting.
-
-
Optic Fiber Implantation:
-
Lower the optic fiber cannula to a position just above the injection site.
-
Secure the fiber optic implant to the skull using dental cement.
-
-
Post-operative Care and Recovery: Provide post-operative analgesics and allow the animal to recover for at least 2-3 weeks to ensure robust opsin expression.
Protocol 2: FFN270 Administration and In Vivo Imaging
This protocol details the administration of FFN270 and subsequent imaging of optogenetically-evoked release.[1]
Materials:
-
This compound
-
DMSO and artificial cerebrospinal fluid (aCSF)
-
Two-photon microscope with a Ti:sapphire laser
-
Optical patch cord connected to a laser (e.g., 473 nm) for stimulation
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Animal Preparation: Anesthetize the animal (if not a freely moving setup) and fix the head under the two-photon microscope. Create a cranial imaging window over the cortical region of interest where LC axons project (e.g., somatosensory cortex).[1]
-
FFN270 Preparation and Injection:
-
Prepare a stock solution of FFN270 in DMSO (e.g., 10 mM).
-
Dilute the stock solution in aCSF to the final working concentration.
-
Inject a small volume (e.g., 100 pmol) of FFN270 into the superficial layers of the cortex (20-100 µm depth) through the cranial window.[1]
-
-
Baseline Imaging:
-
Allow 30-60 minutes for FFN270 to be taken up by noradrenergic axons.
-
Using the two-photon microscope, identify axons co-expressing the ChR2-linked fluorophore (e.g., eYFP) and loaded with FFN270.
-
Acquire baseline images of FFN270 fluorescence from identified axonal varicosities (puncta).
-
-
Optogenetic Stimulation and Data Acquisition:
-
Connect the implanted optic fiber to the stimulation laser via a patch cord.
-
Deliver a train of light pulses (e.g., 470 nm light, 10 Hz for several seconds) to activate the ChR2-expressing neurons.[1]
-
Simultaneously acquire a time-series of images of the FFN270-labeled puncta before, during, and after the light stimulation. A study observed a 2.5-fold increase in released FFN from ChR2-positive axons compared to ChR2-negative axons following stimulation.[1]
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual FFN270 puncta.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-series.
-
Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀, to quantify the release of FFN270.
-
Applications in Research and Drug Development
-
Mapping Functional Connectivity: Elucidate the precise targets and release properties of noradrenergic projections in different brain regions.
-
Studying Synaptic Dynamics: Investigate the heterogeneity of release probability among different noradrenergic synapses and how it changes with experience or in disease models.[1][2]
-
Drug Screening: Test the effects of novel compounds on norepinephrine release. For example, the release of FFN270 can be stimulated by amphetamine, providing a model to study the mechanism of action of such drugs.[1]
-
Disease Modeling: Explore how noradrenergic signaling is altered in models of neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease.
Disclaimer: These protocols provide a general framework. Specific parameters such as viral titer, injection volume, light power, and imaging settings should be optimized for each experimental setup and research question. All animal procedures must be conducted in accordance with institutional and national guidelines.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optogenetic control of striatal dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. escholarship.org [escholarship.org]
- 6. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optogenetic approaches to drug discovery in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FFN270 Hydrochloride in Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of FFN270 hydrochloride, a fluorescent false neurotransmitter for imaging noradrenergic systems.
Introduction
This compound is a fluorescent tracer of norepinephrine (B1679862), acting as a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] This dual-transporter activity allows FFN270 to selectively label noradrenergic neurons and their synaptic vesicles.[2] Upon neuronal activation, the release of FFN270 from these vesicles can be visualized using advanced imaging techniques such as two-photon microscopy, enabling the study of noradrenergic synaptic activity in intact neuronal circuits in vivo.[2] FFN270 exhibits excitation maxima at approximately 320 nm and 365 nm, with an emission maximum at 475 nm, and its fluorescence is pH-sensitive.[2][3]
Product Information
Chemical Properties
| Property | Value |
| Chemical Name | 3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride |
| Molecular Formula | C₁₁H₁₀FNO₃·HCl |
| Molecular Weight | 259.66 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from light |
Spectral Properties
| Property | Wavelength (nm) |
| Excitation Maxima | ~320 and ~365 |
| Emission Maximum | ~475 |
In Vivo Administration Data
Quantitative pharmacokinetic and biodistribution data for this compound are not extensively available in the public literature. The following tables provide available data for FFN270 and representative data for other fluorescent tracers to guide experimental design.
Recommended In Vivo Dosages and Administration Routes
| Animal Model | Application | Administration Route | Dose | Vehicle | Reference |
| Mouse | In vivo imaging of noradrenergic axons | Intracortical injection | 100 pmol | Not specified | [2] |
| Mouse | Stimulation of FFN270 release | Intraperitoneal (i.p.) injection of amphetamine | 1 mg/kg and 10 mg/kg | Saline | [2][4] |
Pharmacokinetic Parameters (Representative Data for Fluorescent Tracers)
Specific pharmacokinetic data for FFN270 is not currently available. The table below presents representative data for other fluorescent imaging agents to provide a general understanding of their in vivo behavior.[5]
| Parameter | Representative Value | Notes |
| Half-life (t½) | Varies widely (minutes to hours) | Dependent on the specific tracer's chemical properties and clearance mechanisms. |
| Clearance (CL) | Varies | Primarily renal and/or hepatobiliary clearance is expected for small molecule fluorescent tracers. |
| Volume of Distribution (Vd) | Varies | Influenced by tissue permeability and binding. |
Biodistribution (Representative Data for Fluorescent Tracers)
FFN270 is designed to label noradrenergic projections in the brain.[2] Comprehensive whole-body biodistribution studies for FFN270 are not publicly available. The following provides a qualitative description and representative data for other fluorescent tracers.
| Organ/Tissue | FFN270 Distribution (Qualitative) | Representative Fluorescent Tracer Distribution (%ID/g) |
| Brain | Labels noradrenergic axons in areas like the barrel cortex.[2] | Varies depending on blood-brain barrier permeability. |
| Liver | Not specified | Often shows high accumulation due to metabolism and clearance. |
| Kidney | Not specified | Can show significant accumulation for renally cleared tracers. |
| Spleen | Not specified | May show accumulation as part of the reticuloendothelial system. |
| Lungs | Not specified | Generally low, unless specific targeting or nanoparticle formulation. |
| Heart | Not specified | Generally low. |
Toxicity Data
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.6 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for Intracortical Injection):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using sterile saline or aCSF. The final concentration of DMSO should be minimized (ideally <1%) to avoid solvent-induced toxicity.
-
For a 100 pmol dose in a 1 µL injection volume, the final concentration would be 100 µM. To achieve this from a 10 mM stock, a 1:100 dilution is required.
-
Protect the working solution from light until use.
-
Protocol for In Vivo Two-Photon Imaging of Noradrenergic Axons in Mice
This protocol is adapted from methodologies described for in vivo imaging of fluorescently labeled neurons.[7][8][9]
Materials:
-
Anesthetized mouse with a chronically implanted cranial window over the region of interest (e.g., barrel cortex)
-
Stereotaxic apparatus
-
Micropipette puller
-
Glass micropipettes
-
Microinjection pump
-
Two-photon microscope with a tunable laser
-
This compound working solution (see section 4.1)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it in a stereotaxic frame. Maintain anesthesia throughout the procedure.
-
Mount the head-fixed mouse on the microscope stage.
-
-
Intracortical Injection of this compound:
-
Fill a glass micropipette with the this compound working solution.
-
Using the stereotaxic apparatus, carefully insert the micropipette through the cranial window into the desired cortical depth (e.g., 20-100 µm from the brain surface for superficial layers).[2]
-
Inject the desired volume of the FFN270 solution (e.g., 1 µL containing 100 pmol) at a slow and steady rate (e.g., 100 nL/min) to minimize tissue damage.
-
After injection, leave the micropipette in place for 5-10 minutes to allow for diffusion and minimize backflow upon retraction.
-
Slowly withdraw the micropipette.
-
-
Two-Photon Imaging:
-
Allow sufficient time for neuronal uptake and labeling (e.g., 30-60 minutes).
-
Set the two-photon laser to an appropriate excitation wavelength for FFN270 (e.g., ~730 nm, which is double the ~365 nm excitation peak). The optimal wavelength should be determined empirically.
-
Acquire images of the labeled noradrenergic axons. Z-stacks can be collected to visualize the three-dimensional structure of the axons.
-
For dynamic studies of neurotransmitter release, acquire time-lapse images before, during, and after stimulation (e.g., sensory stimulation or optogenetic activation).
-
-
Data Analysis:
-
Analyze the acquired images to quantify changes in fluorescence intensity, which can be correlated with FFN270 release.
-
Image processing software can be used to measure the number and brightness of fluorescent puncta, representing synaptic vesicles.
-
Signaling Pathways and Workflows
FFN270 Uptake and Release Pathway
References
- 1. ACUTE TOXICITY OF COUMACINES: AN IN VIVO STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Norepinephrine Dynamics: A Guide to Live-Cell Imaging with FFN270
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine (B1679862) (NE), a crucial catecholamine neurotransmitter, plays a pivotal role in a vast array of physiological and pathological processes, including attention, arousal, mood, and cardiovascular function. Understanding the precise mechanisms of NE uptake and release at the synaptic level is paramount for advancing our knowledge of neurological disorders and for the development of novel therapeutics. FFN270, a fluorescent false neurotransmitter, has emerged as a powerful tool for the direct visualization of NE dynamics in living cells and neural circuits.[1][2][3] This document provides detailed application notes and protocols for utilizing FFN270 in live-cell imaging of norepinephrine uptake, tailored for researchers, scientists, and professionals in drug development.
FFN270 is a fluorescent analog of norepinephrine that is a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[2][4] This dual-substrate property allows FFN270 to be actively taken up from the extracellular space into the cytoplasm of noradrenergic neurons via NET and subsequently packaged into synaptic vesicles by VMAT2.[2][4] The fluorescence of FFN270 enables the real-time imaging of these processes, providing unprecedented insights into the function of individual noradrenergic synapses.[1][2]
Principle of FFN270-Based Imaging
The utility of FFN270 in live-cell imaging stems from its ability to mimic endogenous norepinephrine, allowing it to be handled by the cellular machinery responsible for NE transport and storage. The process can be visualized as a two-step mechanism:
-
Cellular Uptake: FFN270 is actively transported from the extracellular medium into the cytoplasm of noradrenergic neurons by the norepinephrine transporter (NET). This uptake is specific and can be blocked by NET inhibitors.[5]
-
Vesicular Sequestration: Once inside the neuron, FFN270 is recognized and transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[2] The acidic environment of the synaptic vesicle can influence the fluorescence properties of some FFNs.[6][7]
By monitoring the fluorescence of FFN270, researchers can visualize the accumulation of the probe in noradrenergic neurons and their synaptic vesicles, and by stimulating neurotransmitter release, they can observe the subsequent destaining as FFN270 is released from the vesicles.[2]
Key Applications
-
High-resolution imaging of noradrenergic neurons and their projections. [2]
-
Real-time monitoring of norepinephrine transporter (NET) activity.
-
Studying the kinetics of vesicular monoamine transporter 2 (VMAT2) function.
-
Investigating the dynamics of synaptic vesicle loading and release at individual synapses. [1][2]
-
Screening and characterization of drugs targeting NET and VMAT2.
-
Investigating the effects of psychostimulants, such as amphetamine, on norepinephrine release. [2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of FFN270, providing a reference for experimental design and data interpretation.
| Parameter | Value/Description | Cell Type/System | Reference |
| Transporter Specificity | FFN270 is a selective substrate for the human norepinephrine transporter (hNET) over the human dopamine (B1211576) transporter (hDAT) and the human serotonin (B10506) transporter (hSERT).[2] | HEK293 cells | [2] |
| VMAT2 Substrate | FFN270 is a substrate for the vesicular monoamine transporter 2 (VMAT2), enabling its accumulation in synaptic vesicles.[2] | VMAT2-expressing HEK293 cells | [2] |
| In Vivo Labeling | Successfully used for labeling noradrenergic neurons and their synaptic vesicles in living rodents.[1][2] | Mouse brain | [1][2] |
| Experiment | Key Finding | Quantitative Detail | Reference |
| NET-dependent Uptake Inhibition | FFN270 uptake into cortical projections is blocked by NET inhibitors. | Uptake inhibited by nomifensine (B1679830) (2 µM) and the selective NET inhibitor reboxetine (B1679249) (500 nM).[5] | [5] |
| Colocalization with Noradrenergic Marker | FFN270 labeling shows a high degree of colocalization with tyrosine hydroxylase (TH), a marker for noradrenergic neurons. | In the locus coeruleus, 72% of TH-GFP positive cells colocalized with FFN270.[2] In cortical axons, 88.9% of TH-GFP labeled axons colocalized with FFN270.[2] | [2] |
| Optogenetically-Evoked Release | Optogenetic stimulation of noradrenergic neurons loaded with FFN270 leads to a decrease in fluorescence, indicating release. | A 2.5-fold increase in FFN release was observed from Channelrhodopsin-2 (ChR2) positive axons compared to ChR2-negative axons following light stimulation.[2] | [2] |
| Amphetamine-Induced Release | Systemic administration of amphetamine causes a rapid release of FFN270 from cortical noradrenergic vesicles.[2] | Provides insight into the drug's mechanism of action.[2] | [2] |
Experimental Protocols
This section provides detailed protocols for the use of FFN270 in live-cell imaging experiments.
Protocol 1: Live-Cell Imaging of FFN270 Uptake in Cultured Cells
Objective: To visualize and quantify the uptake of FFN270 into cultured cells expressing the norepinephrine transporter (NET).
Materials:
-
HEK293 cells stably expressing hNET (or other suitable cell line)
-
FFN270
-
Cell culture medium (e.g., DMEM)
-
Imaging buffer (e.g., HBSS)
-
NET inhibitor (e.g., desipramine (B1205290) or reboxetine) for control experiments
-
Confocal microscope with appropriate filter sets for FFN270
Procedure:
-
Cell Culture: Plate hNET-expressing HEK293 cells onto glass-bottom imaging dishes and culture until they reach the desired confluency.
-
Preparation of FFN270 Solution: Prepare a stock solution of FFN270 in DMSO. On the day of the experiment, dilute the stock solution in imaging buffer to the final working concentration (typically in the low micromolar range).
-
Cell Loading: a. Wash the cells twice with pre-warmed imaging buffer. b. Incubate the cells with the FFN270-containing imaging buffer for a specified period (e.g., 10-30 minutes) at 37°C. The optimal incubation time may need to be determined empirically.
-
Control for Specificity (Optional): To confirm that FFN270 uptake is mediated by NET, pre-incubate a separate set of cells with a NET inhibitor (e.g., 10 µM desipramine) for 15-30 minutes before adding the FFN270 solution.
-
Imaging: a. After incubation, wash the cells three times with fresh, pre-warmed imaging buffer to remove extracellular FFN270. b. Acquire images using a confocal microscope. Use excitation and emission wavelengths appropriate for FFN270.
-
Data Analysis: a. Quantify the intracellular fluorescence intensity in individual cells. b. Compare the fluorescence intensity between untreated cells and cells treated with the NET inhibitor to determine the specific uptake.
Protocol 2: Imaging FFN270 Loading and Release in Primary Neuronal Cultures or Brain Slices
Objective: To visualize the accumulation of FFN270 in synaptic vesicles and its release upon stimulation in primary neurons or acute brain slices.
Materials:
-
Primary neuronal culture or acutely prepared brain slices containing noradrenergic neurons
-
FFN270
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
VMAT2 inhibitor (e.g., reserpine) for control experiments
-
Stimulation solution (e.g., high potassium aCSF or electrical field stimulation setup)
-
Two-photon microscope for deep tissue imaging (recommended for brain slices)
Procedure:
-
Preparation: a. For primary neurons, culture them on glass-bottom dishes. b. For brain slices, prepare acute slices (e.g., 300 µm thick) from the brain region of interest (e.g., locus coeruleus, cortex) and allow them to recover in oxygenated aCSF.
-
FFN270 Loading: a. Incubate the neurons or brain slices in aCSF containing FFN270 (typically 1-10 µM) for 30-60 minutes at 32-34°C. b. To confirm VMAT2-dependent loading, a control group can be pre-incubated with a VMAT2 inhibitor (e.g., 1 µM reserpine) before and during FFN270 application.
-
Washing: After loading, wash the preparation thoroughly with fresh, oxygenated aCSF for at least 30 minutes to remove extracellular and cytosolic FFN270, leaving primarily the vesicle-sequestered probe.
-
Imaging of Vesicular Loading: a. Using a two-photon or confocal microscope, identify noradrenergic neurons or axons. b. Image the punctate fluorescence pattern characteristic of FFN270 accumulated in synaptic vesicles.
-
Stimulation and Imaging of Release: a. Establish a baseline fluorescence recording of the loaded terminals. b. Induce neurotransmitter release by applying a stimulus, such as:
- High Potassium: Perfuse with aCSF containing a high concentration of KCl (e.g., 50 mM).
- Electrical Stimulation: Apply electrical pulses using a bipolar electrode.
- Optogenetic Stimulation: If using genetically encoded channels like Channelrhodopsin-2, stimulate with light of the appropriate wavelength.[2] c. Acquire a time-lapse series of images before, during, and after stimulation to capture the decrease in fluorescence (destaining) as FFN270 is released.
-
Data Analysis: a. Measure the fluorescence intensity of individual puncta over time. b. Calculate the rate and extent of destaining to quantify neurotransmitter release.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: FFN270 cellular uptake and vesicular sequestration pathway.
Caption: Experimental workflow for live-cell imaging with FFN270.
Conclusion
FFN270 provides a powerful and versatile tool for the investigation of norepinephrine dynamics in live-cell imaging applications. Its ability to act as a substrate for both NET and VMAT2 allows for the detailed study of the entire lifecycle of a neurotransmitter analog, from cellular uptake to vesicular packaging and release. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize FFN270 in their studies, ultimately contributing to a deeper understanding of noradrenergic signaling in health and disease and aiding in the development of new neuropharmacological agents.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Noradrenergic Activity: A Guide to In Vivo Imaging with FFN270 in Awake Behaving Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for imaging noradrenergic activity in awake, behaving mice using the fluorescent false neurotransmitter, FFN270. FFN270 offers an unprecedented opportunity to visualize norepinephrine (B1679862) (NE) release from individual synaptic vesicles in real-time, providing critical insights into the dynamics of the noradrenergic system in the context of behavior and pharmacology.
Introduction to FFN270
FFN270 is a novel optical tracer designed to mimic norepinephrine.[1][2][3][4] As a fluorescent substrate for the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), FFN270 is selectively taken up by noradrenergic neurons and packaged into synaptic vesicles.[1][2][3][4][5] Upon neuronal stimulation and subsequent exocytosis, the release of FFN270 from synaptic vesicles is observed as a decrease in fluorescence (destaining), enabling the direct visualization and quantification of noradrenergic activity at single-synapse resolution.[1] This tool is invaluable for studying the physiological roles of norepinephrine in various brain functions and for investigating the mechanisms of drugs that target the noradrenergic system.[1][2][3][4]
Mechanism of Action and Signaling Pathway
The utility of FFN270 lies in its specific interaction with the machinery of noradrenergic neurotransmission. The probe is actively transported into noradrenergic axons via NET and subsequently sequestered into synaptic vesicles by VMAT2.[1][5] This process effectively labels the releasable pool of norepinephrine. When an action potential arrives at the presynaptic terminal, it triggers the fusion of these vesicles with the plasma membrane, releasing their contents, including FFN270, into the synaptic cleft. This exocytotic release is the primary mechanism of FFN270 destaining observed during imaging.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-MOL [x-mol.net]
- 4. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Visualizing Noradrenergic Projections with FFN270 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN270 hydrochloride is a fluorescent false neurotransmitter (FFN) designed as a powerful tool for the visualization and study of noradrenergic neurons and their projections.[1][2] Structurally mimicking norepinephrine (B1679862), FFN270 acts as a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1] This dual-transporter mechanism allows for its selective uptake into noradrenergic neurons and subsequent packaging into synaptic vesicles, effectively labeling these structures for high-resolution imaging.[1] These application notes provide detailed protocols for the use of FFN270 in various experimental paradigms, including in vitro brain slice imaging, in vivo two-photon microscopy, and in conjunction with pharmacological and optogenetic manipulations.
Mechanism of Action
FFN270 is actively transported from the extracellular space into the cytosol of noradrenergic neurons by NET. Subsequently, it is sequestered into synaptic vesicles by VMAT2, where it accumulates. The fluorescence of FFN270 is pH-sensitive, exhibiting higher intensity in the acidic environment of synaptic vesicles compared to the neutral pH of the cytosol.[1][3] This property allows for the dynamic tracking of vesicular release, as the fluorescence diminishes upon exocytosis and exposure to the extracellular environment.
Data Presentation
Physicochemical and Photophysical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 259.66 g/mol | |
| Formula | C₁₁H₁₀FNO₃·HCl | |
| Excitation Maxima | 320 nm or 365 nm (pH-dependent) | [4] |
| Emission Maximum | 475 nm | [4] |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Selectivity and Transporter Interaction
| Transporter/Receptor | Interaction | Concentration | Result | Reference |
| Norepinephrine Transporter (NET) | Substrate | N/A | Selective uptake | [1] |
| Vesicular Monoamine Transporter 2 (VMAT2) | Substrate | N/A | Accumulation in vesicles | [1] |
| 54 CNS Molecular Targets (including other monoamine transporters and receptors) | Binding | 10 µM | No significant binding (>50% inhibition) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: Measuring Amphetamine-Induced Norepinephrine Release with FFN270
References
- 1. maps.org [maps.org]
- 2. The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
- 4. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting FFN270 hydrochloride fluorescence signal
Welcome to the technical support center for FFN270 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for fluorescence-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent false neurotransmitter. It is designed to act as a fluorescent tracer for norepinephrine (B1679862).[1] Its primary application is to label noradrenergic neurons and their synaptic vesicles, enabling the imaging of synaptic vesicle content release from specific axonal sites in living organisms.
Q2: What are the fluorescence properties of this compound?
This compound exhibits pH-dependent fluorescence. It has two excitation maxima at approximately 320 nm and 365 nm, with an emission maximum at around 475 nm.[1][2] This pH sensitivity allows it to function as a ratiometric fluorescent pH sensor.[1][2] At a cytosolic pH of about 7.4, the phenolate (B1203915) form of the molecule is predominant, which is significantly brighter than its protonated form found in more acidic environments.[1]
Q3: How does this compound label noradrenergic neurons?
FFN270 is a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1] The labeling process involves two key steps:
-
Uptake into the neuron: FFN270 is actively transported from the extracellular space into the cytosol of noradrenergic neurons by NET.[1]
-
Sequestration into synaptic vesicles: Once inside the neuron, FFN270 is recognized as a substrate by VMAT2 and is actively transported into synaptic vesicles, where it accumulates.[1]
Q4: Is FFN270 selective for noradrenergic neurons?
FFN270 shows selectivity for noradrenergic neurons over other monoamine neurons. While it is a substrate for NET, it has been shown to have negligible uptake by dopamine (B1211576) transporters (DAT) and serotonin (B10506) transporters (SERT).[1] Furthermore, a screening against 54 central nervous system molecular targets, including various monoamine receptors and transporters, showed no significant binding of FFN270 to any of the other receptors examined.[1]
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Issue 1: Weak or No Fluorescence Signal
A weak or absent fluorescence signal is a common issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Low NET or VMAT2 expression/activity in the experimental model. | Confirm the expression of NET and VMAT2 in your cell line or tissue. Consider using a positive control with known high expression. For some cell types, higher concentrations of FFN270 (e.g., 20 µM) and longer incubation times (e.g., 2 hours) may be necessary to facilitate passive diffusion and subsequent VMAT2-dependent accumulation.[1] |
| Incorrect filter sets or imaging parameters. | Ensure that the excitation and emission filters on your microscope are appropriate for FFN270's spectral profile (Ex: ~320/365 nm, Em: ~475 nm).[1][2] Optimize imaging parameters such as exposure time and gain. |
| This compound degradation. | This compound should be stored at -20°C in a sealed container, away from moisture.[2][3] When in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Prepare fresh working solutions from a stock solution for each experiment. |
| pH of the imaging buffer. | The fluorescence of FFN270 is pH-sensitive.[1] Ensure your imaging buffer is at a physiological pH (~7.4) to maximize the fluorescence of the cytosolic pool of FFN270. |
| Photobleaching. | Minimize the exposure of the sample to excitation light. Use the lowest possible excitation intensity that provides a detectable signal and keep exposure times short.[4] If possible, use an anti-fade mounting medium. |
Issue 2: High Background Fluorescence
High background can obscure the specific signal from FFN270-labeled vesicles.
| Potential Cause | Recommended Solution |
| Excessive FFN270 concentration. | Titrate the concentration of FFN270 to find the optimal balance between signal and background for your specific experimental setup. |
| Insufficient washout of extracellular FFN270. | Ensure adequate washing steps after incubation with FFN270 to remove any unbound probe from the extracellular space. |
| High cytosolic fluorescence. | In cells with active NET but low VMAT2 activity, FFN270 can accumulate in the cytosol, leading to diffuse background fluorescence.[1] To confirm VMAT2-dependent vesicular loading, you can use VMAT inhibitors like dTBZ (2 µM) or reserpine (B192253) (2 µM) as negative controls; in their presence, you should observe only cytosolic fluorescence.[1] |
| Autofluorescence of the sample. | Acquire an image of an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using spectral unmixing if your imaging system supports it. |
Experimental Protocols
Protocol 1: In Vitro Loading of FFN270 in Cultured Cells (e.g., HEK cells expressing NET and VMAT2)
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere.
-
Preparation of FFN270 Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] From the stock solution, prepare a working solution in your experimental media. The final concentration may need to be optimized, but a starting point of 20 µM can be used for cells that rely on passive diffusion for initial uptake.[1]
-
Incubation: Remove the culture medium from the cells and add the FFN270-containing experimental media. Incubate at 37°C in a 5% CO2 environment for a designated period (e.g., 2 hours for VMAT2-dependent loading in cells without NET overexpression).[1]
-
Wash: After incubation, wash the cells multiple times with fresh, pre-warmed experimental media or a suitable imaging buffer to remove extracellular FFN270.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for FFN270 (Ex: ~320/365 nm, Em: ~475 nm).
Signaling Pathways and Workflows
This compound Cellular Uptake and Vesicular Sequestration
The following diagram illustrates the mechanism of this compound uptake and accumulation in noradrenergic neurons.
Troubleshooting Logic Flow for Weak FFN270 Signal
This diagram provides a logical workflow to diagnose the cause of a weak fluorescence signal.
References
reducing photobleaching of FFN270 hydrochloride
Technical Support Center: FFN270 Hydrochloride
This technical support center provides guidance on troubleshooting and reducing the photobleaching of this compound, a fluorescent ligand for the dopamine (B1211576) transporter (DAT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a selective, fluorescent-labeled antagonist for the dopamine transporter (DAT). It is utilized in fluorescence microscopy to visualize the location and density of DAT in various experimental preparations, including cell cultures and brain tissue slices. Its fluorescence allows for the direct observation of DAT without the need for secondary antibodies or other labeling techniques.
Q2: What is photobleaching and why is it a problem for FFN270?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as FFN270, upon exposure to light. This process leads to a loss of fluorescent signal, which can significantly impact the quality and quantitative accuracy of imaging data. For FFN270, photobleaching can result in underestimation of DAT density and limit the duration of imaging experiments.
Q3: What are the primary factors that contribute to the photobleaching of FFN270?
Several factors can accelerate the photobleaching of FFN270:
-
High-intensity excitation light: The more intense the light source, the faster the photobleaching.
-
Prolonged exposure time: Longer imaging times increase the total amount of light the fluorophore is exposed to.
-
Presence of molecular oxygen: Oxygen can react with the excited state of the fluorophore, leading to its degradation.
-
High numerical aperture (NA) objectives: While high NA objectives are crucial for high-resolution imaging, they also deliver a higher concentration of light to the sample.
Q4: Can photobleaching of FFN270 be completely eliminated?
While it is nearly impossible to completely eliminate photobleaching, it can be significantly reduced to a manageable level for most experimental applications. This is achieved by optimizing imaging parameters and using antifade reagents.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating photobleaching of FFN270 in your experiments.
Issue: The fluorescent signal from FFN270 diminishes rapidly during imaging.
Step 1: Optimize Imaging Parameters
Before incorporating antifade reagents, first, optimize your microscope settings to minimize light exposure to the sample.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Set the shortest possible exposure time for your camera that still allows for clear image acquisition.
-
Use a Sensitive Detector: Employing a high quantum efficiency detector (e.g., an EMCCD or sCMOS camera) will allow you to use lower excitation light levels.
-
Acquire Images Only When Necessary: Avoid continuous illumination of the sample. Use the shutter to expose the sample only during image acquisition.
Step 2: Implement an Antifade Mounting Medium
If optimizing imaging parameters is insufficient, the next step is to use a mounting medium containing an antifade reagent. These reagents work by reducing the effects of photobleaching.
-
Choose a suitable antifade reagent: There are two main types of antifade reagents: commercial formulations and self-made solutions. Commercial options are convenient and quality-controlled, while self-made solutions can be more cost-effective.
-
Select a hardening or non-hardening medium: Hardening mounting media solidify and are suitable for long-term storage, while non-hardening media remain liquid and are ideal for immediate imaging.
Step 3: Consider the Experimental Environment
-
Oxygen Scavenging: Some antifade reagents work by scavenging oxygen. Ensure the mounting medium is properly sealed to prevent re-oxygenation.
-
Temperature Control: In some cases, elevated temperatures can increase the rate of photobleaching. If possible, maintain a stable and controlled temperature during imaging.
Experimental Protocols
Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium
This protocol describes how to prepare a common and effective antifade mounting medium.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
p-Phenylenediamine (PPD) or n-propyl gallate (NPG)
-
Distilled water
Procedure:
-
Prepare a 10x stock solution of PBS.
-
To prepare the mounting medium, mix 9 parts glycerol with 1 part 10x PBS.
-
Add the antifade agent to the glycerol/PBS mixture. For PPD, use a final concentration of 0.1%. For NPG, use a final concentration of 2%.
-
Stir the solution in the dark until the antifade agent is completely dissolved. This may take several hours.
-
Adjust the pH of the solution to ~8.0 using 0.5 M sodium carbonate/bicarbonate buffer.
-
Store the antifade mounting medium in small aliquots at -20°C in the dark.
Protocol 2: Mounting a Sample with Antifade Medium
-
Prepare your cell culture or tissue slice stained with this compound according to your standard protocol.
-
Carefully remove any excess buffer from the coverslip or slide.
-
Add a small drop of the antifade mounting medium to the sample.
-
Gently lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the medium from drying out and to reduce oxygen exposure.
-
Allow the mounting medium to harden if using a hardening formulation.
-
The sample is now ready for imaging.
Data Summary
Table 1: Common Antifade Reagents and Their Properties
| Antifade Reagent | Mechanism of Action | Recommended Concentration | Solvent | Notes |
| p-Phenylenediamine (PPD) | Free radical scavenger | 0.1 - 1% | PBS/Glycerol | Can be toxic and may brown upon oxidation. |
| n-Propyl gallate (NPG) | Free radical scavenger | 1 - 2% | Glycerol | Less toxic than PPD. |
| DABCO | Singlet oxygen quencher | 2.5% | PBS/Glycerol | Less effective than PPD or NPG for some dyes. |
| Trolox | Vitamin E analog, singlet oxygen quencher | 1-2 mM | Aqueous buffers | Good for live-cell imaging. |
Visual Guides
Caption: A workflow for troubleshooting FFN270 photobleaching.
Caption: The mechanism of action of antifade reagents.
Caption: A decision tree for selecting an antifade strategy.
Technical Support Center: Optimizing FFN270 Hydrochloride for In Vivo Imaging
Welcome to the technical support center for FFN270 hydrochloride, a fluorescent false neurotransmitter for in vivo imaging of noradrenergic systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent analog of norepinephrine (B1679862).[1][2] It acts as a fluorescent false neurotransmitter by being a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1][3] This dual-transporter activity allows FFN270 to be selectively taken up by noradrenergic neurons and packaged into synaptic vesicles, enabling the visualization of these structures and their activity in vivo.[1][3]
Q2: What are the spectral properties of this compound?
A2: this compound's fluorescence is pH-sensitive. It exhibits two excitation maxima depending on the solvent pH, at approximately 320 nm and 365 nm, with an emission maximum at around 475 nm.[2] This pH sensitivity can be utilized for ratiometric imaging to probe the pH of secretory vesicles.[2]
Q3: Is this compound selective for noradrenergic neurons?
A3: FFN270 is designed for selectivity towards noradrenergic neurons due to its reliance on NET for cellular uptake.[4] Studies have shown that it selectively labels noradrenergic neurons over other monoamine and CNS targets.[1][3] Furthermore, a screening against 54 CNS molecular targets, including other monoamine receptors and transporters, showed no significant binding of FFN270, indicating a low potential for off-target effects at the concentrations tested.[4]
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in DMSO, with a maximum concentration of around 100 mM.[1][3] For storage, it is recommended to keep the solid compound at -20°C, sealed and away from moisture.[1][3][5] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio (SNR) | 1. Suboptimal FFN270 Concentration: The concentration of FFN270 delivered to the target brain region may be too low for adequate signal. 2. Insufficient Incubation Time: The probe may not have had enough time to be taken up by neurons and packaged into vesicles. 3. High Background Fluorescence: Autofluorescence from the tissue or non-specific binding of the probe can obscure the signal. 4. Imaging Depth: Signal can be attenuated when imaging deep within brain tissue. | 1. Optimize Concentration: Titrate the concentration of FFN270. Start with the published concentration of 100 pmol for intracortical injection and adjust as needed based on your specific application and animal model. 2. Optimize Incubation Time: Allow for sufficient time between FFN270 administration and imaging. The original protocol suggests imaging can be performed for over 2 hours post-injection.[6] 3. Reduce Background: Consider using a diet low in fluorescent compounds for the animals prior to imaging to minimize gut autofluorescence.[7] Implement spectral unmixing if your imaging software supports it. 4. Enhance Deep Tissue Imaging: Use a high numerical aperture objective and optimize laser power and detector sensitivity. For very deep imaging, consider three-photon microscopy if available.[8] |
| Photobleaching | 1. Excessive Laser Power: High laser power can rapidly degrade the fluorophore. 2. Long Exposure Times: Prolonged exposure to the excitation laser will lead to photobleaching. | 1. Minimize Laser Power: Use the lowest laser power that provides an adequate signal. 2. Reduce Exposure: Minimize the duration of each scan and the total imaging time. Consider using shorter exposure times or lower magnification for long-term imaging experiments. |
| Motion Artifacts | 1. Animal Movement: Physiological movements such as heartbeat and respiration can cause significant motion artifacts in in vivo imaging.[3] 2. Instability of the Imaging Setup: Vibrations in the microscope or the animal holder can lead to blurry images. | 1. Physiological Gating: Synchronize image acquisition with the animal's cardiac and respiratory cycles.[3] 2. Stable Fixation: Ensure the animal is securely and stably fixed to the imaging setup. Use a head-post for cranial imaging. |
| Off-Target Labeling | 1. High FFN270 Concentration: Excessive concentrations may lead to non-specific binding or uptake by other cell types. 2. Leakage from Injection Site: The probe may diffuse from the injection site and label surrounding tissue non-specifically. | 1. Use Optimal Concentration: Use the lowest effective concentration of FFN270 to minimize off-target effects. 2. Refine Injection Technique: Use a slow and controlled injection rate to minimize leakage. Ensure the micropipette is accurately targeted to the desired brain region. |
| Image Artifacts in Two-Photon Microscopy | 1. Wavefront Aberrations: Optical aberrations, especially when imaging through or near blood vessels, can distort the point spread function and create image artifacts. 2. Scattering: Light scattering within the brain tissue can reduce image quality and penetration depth. | 1. Adaptive Optics: If available, use adaptive optics to correct for wavefront aberrations. Be aware of potential artifacts when interpreting images of structures beneath blood vessels. 2. Optimize Wavelength: Use longer excitation wavelengths for deeper tissue penetration, as they are less prone to scattering. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 259.66 g/mol | [1][3] |
| Excitation Maxima (pH-dependent) | ~320 nm or ~365 nm | [2] |
| Emission Maximum | ~475 nm | [2] |
| Solubility in DMSO | Up to 100 mM | [1][3] |
| In Vivo Injection Concentration (Mouse Barrel Cortex) | 100 pmol | [4] |
Experimental Protocols
Protocol: In Vivo Two-Photon Imaging of this compound in Mouse Cortex
This protocol is adapted from Dunn et al., 2018.
1. Animal Preparation and Surgery:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., barrel cortex) to create an imaging window.
2. This compound Administration:
-
Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration in artificial cerebrospinal fluid (aCSF).
-
Load a glass micropipette with the FFN270 solution.
-
Using a micromanipulator, insert the micropipette into the brain to the desired depth (e.g., 20 to 100 µm from the cortical surface).
-
Inject a total of 100 pmol of FFN270 into the target region at a slow, controlled rate.
3. Two-Photon Imaging:
-
Allow for a sufficient incubation period for cellular uptake and vesicular loading (imaging can be performed for over 2 hours post-injection).[6]
-
Use a two-photon microscope equipped with a tunable femtosecond laser.
-
Set the excitation wavelength to an appropriate value for FFN270 (e.g., 740 nm, as two-photon excitation typically uses wavelengths approximately twice the one-photon excitation maximum).
-
Collect emitted fluorescence using a bandpass filter centered around 475 nm.
-
Acquire images at desired depths and time intervals, minimizing laser power and exposure time to reduce phototoxicity and photobleaching.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reduction of motion artifacts during in vivo two-photon imaging of brain through heartbeat triggered scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Superficial Bound of the Depth Limit of Two-Photon Imaging in Mouse Brain | eNeuro [eneuro.org]
minimizing FFN270 hydrochloride background fluorescence
Welcome to the technical support center for FFN270 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, particularly concerning the minimization of background fluorescence.
Troubleshooting Guide: Minimizing High Background Fluorescence
High background fluorescence can obscure the specific signal from this compound, leading to a poor signal-to-noise ratio and difficulty in interpreting results. The following guide provides a systematic approach to identifying and mitigating the sources of high background.
Issue 1: Diffuse, High Background Across the Entire Field of View
This is often related to the experimental buffer, media, or unbound this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Unbound FFN270 | 1. Optimize Washing Steps: Increase the number of washes (e.g., from 2 to 4) with a suitable buffer (e.g., PBS or HBSS) after FFN270 incubation.[1] 2. Increase Wash Volume: Ensure the entire surface of the culture vessel is thoroughly washed. 3. Extend Wash Duration: Increase the duration of each wash step (e.g., from 2 minutes to 5 minutes). | Reduction in diffuse background fluorescence, improving the visibility of specifically labeled cells. |
| Autofluorescence from Media Components | 1. Use Phenol (B47542) Red-Free Media: Phenol red is a common source of fluorescence. Switch to phenol red-free media for the duration of the experiment. 2. Use Serum-Free or Low-Serum Media: Fetal Bovine Serum (FBS) can contain fluorescent molecules.[2] If possible, conduct the final incubation and imaging in serum-free media or a buffered salt solution. | A significant decrease in background fluorescence originating from the extracellular environment. |
| FFN270 Concentration Too High | 1. Perform a Titration: The optimal concentration of FFN270 can vary between cell types. Start with a concentration range (e.g., 1 µM to 10 µM) to determine the lowest concentration that provides a robust specific signal with minimal background.[3] For hNET-transfected HEK cells, a starting point of 5 µM has been used.[4] | Identification of the optimal FFN270 concentration that maximizes the signal-to-noise ratio. |
Issue 2: Non-Specific Cellular Staining or High Cytoplasmic Signal in Untransfected/Control Cells
This may indicate issues with probe uptake, retention, or cellular health.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-Specific Binding | 1. Include Proper Controls: Use untransfected cells or cells that do not express the norepinephrine (B1679862) transporter (NET) to assess the level of non-specific uptake. 2. Optimize Incubation Time: Reduce the incubation time to minimize non-specific accumulation. A 30-minute incubation has been shown to be effective in NET-expressing cells.[4] | Minimal fluorescence in control cells, confirming that the signal is specific to NET-mediated uptake. |
| Cell Autofluorescence | 1. Image Unstained Cells: Acquire images of unstained cells using the same imaging parameters to determine the intrinsic level of autofluorescence. 2. Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the FFN270 signal from the autofluorescence spectrum. 3. Consider Autofluorescence Quenching: Chemical quenching agents can be used, but their compatibility with live-cell imaging of FFN270 must be validated. | Accurate identification and potential subtraction of the autofluorescent component of the signal. |
| Poor Cell Health | 1. Assess Cell Viability: Ensure cells are healthy and not overly confluent before and during the experiment. Unhealthy cells may exhibit increased membrane permeability and non-specific dye uptake. 2. Gentle Handling: Minimize harsh pipetting and centrifugation steps during cell preparation. | Healthy cell morphology and reduced non-specific staining in the cell population. |
Experimental Workflow for Minimizing Background
The following diagram illustrates a systematic workflow for troubleshooting and minimizing background fluorescence when using this compound.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths for this compound?
A1: this compound has two excitation maxima that are pH-dependent, at approximately 320 nm and 365 nm. The emission maximum is around 475 nm.[5][6][7][8]
Q2: What is a good starting concentration and incubation time for FFN270 in cell culture?
A2: For cells expressing the norepinephrine transporter (NET), a starting concentration of 5 µM with an incubation time of 30 minutes at 37°C has been shown to be effective.[4] For cells that do not express NET but express the vesicular monoamine transporter 2 (VMAT2), a higher concentration (e.g., 20 µM) and longer incubation time (e.g., 2 hours) may be required to facilitate passive diffusion across the cell membrane.[4] However, it is always recommended to perform a concentration and time-course titration for your specific cell type and experimental conditions.
Q3: Is this compound specific to the norepinephrine transporter?
A3: FFN270 is a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[6][7][8] It shows high selectivity for NET over other monoamine transporters like the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[4] A screening against 54 other CNS molecular targets showed no significant binding, indicating a clean pharmacological profile.[4]
Q4: Can I use FFN270 in fixed cells?
A4: FFN270 is designed as a fluorescent false neurotransmitter to be actively taken up by transporters in living cells.[9] Its primary application is in live-cell imaging to study the dynamics of noradrenergic neurons and synaptic vesicle release. Using FFN270 in fixed cells is not a standard application and would likely result in non-specific staining, as the transporter-mediated uptake mechanism would be compromised.
Q5: What type of controls should I include in my experiment?
A5: To ensure the specificity of your FFN270 signal, you should include the following controls:
-
Unstained Control: Cells that have not been incubated with FFN270, imaged under the same conditions to assess autofluorescence.
-
Negative Control Cells: Cells that do not express the norepinephrine transporter (NET) to determine the level of non-specific binding and uptake.
-
Pharmacological Blockade: Pre-incubating NET-expressing cells with a selective NET inhibitor (e.g., reboxetine (B1679249) or nomifensine) before adding FFN270. A significant reduction in fluorescence compared to untreated cells will confirm NET-dependent uptake.
Key Experimental Protocols
Protocol 1: Staining of Cultured Cells Expressing Norepinephrine Transporter (NET)
This protocol is a starting point for staining cultured cells, such as hNET-HEK cells, with this compound.
-
Cell Plating: Plate cells on a suitable imaging-compatible plate or coverslip (e.g., black-walled, clear-bottom plates are recommended to reduce background). Culture until they reach a healthy, sub-confluent state.
-
Media Replacement: Gently aspirate the culture medium. Wash the cells once with a warm buffered salt solution (e.g., HBSS) or phenol red-free imaging medium.
-
FFN270 Incubation: Prepare a 5 µM solution of this compound in warm, phenol red-free imaging medium. Add the FFN270 solution to the cells and incubate for 30 minutes at 37°C.
-
Washing: Aspirate the FFN270 solution. Wash the cells 2-4 times with the warm imaging medium to remove unbound probe.
-
Imaging: Image the cells immediately using appropriate filters for FFN270 (Excitation: ~365 nm, Emission: ~475 nm).
Signaling Pathway and Probe Uptake Mechanism
The diagram below illustrates the mechanism of FFN270 uptake and localization, which is crucial for understanding its specific signal.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. biotium.com [biotium.com]
- 4. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. cdn.10xgenomics.com [cdn.10xgenomics.com]
improving signal-to-noise ratio with FFN270 hydrochloride
Welcome to the technical support center for FFN270 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound to improve the signal-to-noise ratio in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent false neurotransmitter (FFN) that serves as a tracer for norepinephrine (B1679862) (NE).[1] It is a substrate for the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1] This dual-transporter activity allows FFN270 to selectively label noradrenergic neurons and their synaptic vesicles.[1] Its fluorescence is pH-sensitive, which enables the imaging of synaptic vesicle content release and improves the signal-to-noise ratio by distinguishing between vesicular and extracellular environments.[1][2]
Q2: What are the key photophysical properties of this compound?
A2: this compound exhibits pH-dependent fluorescence.[1] In acidic environments, such as the interior of synaptic vesicles, its fluorescence is lower, while in the neutral pH of the extracellular space, it becomes significantly brighter.[1] It has two excitation maxima depending on the solvent pH (320 nm or 365 nm) and an emission maximum at 475 nm.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in a solvent, aliquot the stock solution and store at -80°C for up to six months or at -20°C for one month, ensuring the container is sealed to protect from moisture.[4]
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration depends on the experimental setup. For in vitro studies with human norepinephrine transporter-expressing HEK (hNET-HEK) cells, a concentration of 5 µM has been used.[1] For vesicular monoamine transporter 2-expressing HEK (VMAT2-HEK) cells, a higher concentration of 20 µM may be required due to reliance on passive diffusion across the plasma membrane.[1] For in vivo two-photon imaging in the barrel cortex of mice, an injection of 100 pmol has been shown to be effective.[1]
Q5: Is FFN270 selective for noradrenergic neurons?
A5: Yes, FFN270 is highly selective for the norepinephrine transporter (NET) over other monoamine transporters like the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[1] This selectivity allows for the specific labeling of noradrenergic neurons.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescent Signal | 1. Incorrect filter set/laser wavelength: The excitation and emission wavelengths for FFN270 are not correctly configured on the microscope. 2. Low FFN270 concentration: The working concentration of FFN270 is too low for the cell type or tissue being used. 3. Insufficient incubation time: The cells or tissue have not been incubated with FFN270 for a sufficient duration to allow for uptake. 4. Low expression of NET/VMAT2: The cells being used do not express sufficient levels of the norepinephrine transporter (NET) or vesicular monoamine transporter 2 (VMAT2). 5. FFN270 degradation: The FFN270 stock solution has degraded due to improper storage. | 1. Verify imaging parameters: Ensure that the excitation is set to ~365 nm or ~320 nm and emission is collected around 475 nm.[3] 2. Optimize concentration: Perform a concentration titration experiment to determine the optimal FFN270 concentration for your specific cell line or tissue. Start with the recommended concentrations (e.g., 5 µM for hNET-HEK cells).[1] 3. Increase incubation time: Extend the incubation period to allow for adequate uptake. For VMAT2-dependent loading without NET expression, longer incubation times (e.g., 2 hours) may be necessary.[1] 4. Use positive controls: Use a cell line known to express high levels of NET and VMAT2 as a positive control. 5. Prepare fresh stock solution: Use a fresh aliquot or prepare a new stock solution of FFN270. |
| High Background Fluorescence | 1. Excess FFN270: The concentration of FFN270 is too high, leading to non-specific binding or high extracellular fluorescence. 2. Autofluorescence: The cells or tissue exhibit high intrinsic fluorescence at the imaging wavelengths. 3. Insufficient washing: Extracellular FFN270 has not been adequately washed away before imaging. | 1. Reduce FFN270 concentration: Lower the working concentration of FFN270. 2. Image unstained controls: Acquire images of unstained cells or tissue to determine the level of autofluorescence and apply appropriate background subtraction. 3. Improve washing steps: Increase the number and duration of washing steps with buffer after FFN270 incubation to remove unbound probe. |
| Phototoxicity or Photobleaching | 1. High laser power: The excitation laser intensity is too high, causing damage to the cells or rapid bleaching of the fluorophore. 2. Prolonged exposure: The sample is being exposed to the excitation light for extended periods. | 1. Reduce laser power: Use the lowest laser power that provides an adequate signal-to-noise ratio. 2. Minimize exposure time: Reduce the image acquisition time or use intermittent imaging to minimize light exposure. |
| Difficulty Observing Release Events | 1. Low temporal resolution: The imaging frame rate is too slow to capture the rapid release of FFN270 from synaptic vesicles. 2. Ineffective stimulation: The method used to stimulate neurotransmitter release (e.g., electrical stimulation, optogenetics) is not effectively triggering exocytosis. 3. Low vesicular loading: The synaptic vesicles are not sufficiently loaded with FFN270. | 1. Increase frame rate: Use a higher temporal resolution (faster frame rate) to capture transient fluorescence changes. 2. Optimize stimulation parameters: Verify the effectiveness of your stimulation protocol. For optogenetic stimulation, ensure adequate expression and activation of the light-sensitive channels.[1] 3. Increase loading time/concentration: Optimize the FFN270 loading conditions to ensure sufficient accumulation in synaptic vesicles. |
Quantitative Data Summary
Table 1: Photophysical and Binding Properties of this compound
| Property | Value | Reference |
| Excitation Maxima | 320 nm or 365 nm (pH-dependent) | [3] |
| Emission Maximum | 475 nm | [3] |
| pKa | 6.25 | [1] |
| Solubility in DMSO | Up to 100 mM |
Table 2: Recommended Starting Concentrations for this compound
| Application | Recommended Concentration | Reference |
| In Vitro (hNET-HEK cells) | 5 µM | [1] |
| In Vitro (VMAT2-HEK cells) | 20 µM | [1] |
| In Vivo (Two-photon imaging) | 100 pmol injection | [1] |
Experimental Protocols
Detailed Protocol for In Vitro Loading of FFN270 in hNET-HEK Cells
-
Cell Culture: Plate hNET-HEK cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Preparation of FFN270 Working Solution: Dilute the this compound stock solution (in DMSO) in your experimental media to a final concentration of 5 µM.
-
Cell Incubation: Remove the culture medium from the cells and replace it with the FFN270-containing medium.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 environment for a predetermined time (e.g., 30-60 minutes).
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed experimental media or buffer to remove extracellular FFN270.
-
Imaging: Proceed with fluorescence microscopy using appropriate filter sets (Excitation: ~365 nm, Emission: ~475 nm).
Detailed Protocol for In Vivo Two-Photon Imaging with FFN270
-
Animal Preparation: Anesthetize the animal and perform a craniotomy to create an imaging window over the brain region of interest (e.g., barrel cortex).[1]
-
FFN270 Injection: Prepare a solution of FFN270 for injection. A total of 100 pmol can be injected through the cranial window at depths ranging from 20 to 100 µm from the brain surface.[1]
-
Imaging: Use a two-photon microscope for in vivo imaging. FFN270 can be excited using a suitable two-photon excitation wavelength.
-
Data Acquisition: Acquire images or time-series data to observe the distribution of FFN270 in noradrenergic axons and to monitor changes in fluorescence upon stimulation. A stable signal-to-background fluorescence ratio can be observed for over 2 hours.[1]
Visualizations
Caption: FFN270 uptake and release signaling pathway.
Caption: General experimental workflow for using FFN270.
References
FFN270 hydrochloride data analysis and interpretation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the use of FFN270 hydrochloride in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent false neurotransmitter. It functions as a fluorescent substrate for the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1][2] Its primary application is to label noradrenergic neurons and their synaptic vesicles, enabling researchers to visualize and study noradrenergic synapses and their activity, particularly in in vivo imaging experiments.[1][2]
Q2: What are the spectral properties of this compound?
A2: this compound's fluorescence is pH-dependent. It exhibits two excitation maxima at approximately 320 nm and 365 nm, with an emission maximum at around 475 nm.[1] This pH sensitivity allows it to function as a ratiometric fluorescent pH sensor.[1]
Q3: How should this compound be stored?
A3: this compound solid should be stored at -20°C. For stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or at -20°C for up to one month. Protect both the solid and solutions from light.
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Q5: Is FFN270 selective for noradrenergic neurons?
A5: FFN270 shows a high degree of selectivity for noradrenergic neurons. Studies have demonstrated significant colocalization of FFN270 with tyrosine hydroxylase (TH), a marker for catecholaminergic neurons, in the locus coeruleus, a region rich in noradrenergic neurons.[1] In cortical regions, a high percentage of FFN270-labeled axons also express TH.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁ClFNO₃ |
| Molecular Weight | 259.66 g/mol |
| Excitation Maxima | ~320 nm and ~365 nm |
| Emission Maximum | ~475 nm |
| Solubility | Soluble in DMSO |
| Storage | -20°C (solid), -80°C (solution) |
Table 2: Experimental Data for this compound
| Parameter | Experimental Condition | Result | Reference |
| NET-dependent uptake (S/B ratio) | hNET-HEK cells | 8.5 ± 0.4 | [1] |
| Colocalization with TH-GFP | Locus Coeruleus | 72% of TH-GFP positive cells labeled | [1] |
| Colocalization with TH-GFP | Barrel Cortex Axons | 88.9% of TH-GFP positive axons labeled | [1] |
| Fluorescence loss upon optogenetic stimulation (1 Hz) | ChR2+ axons in transgenic mice | 55.5 ± 3.0% | [1] |
| Fluorescence loss upon optogenetic stimulation (10 Hz) | ChR2+ axons in transgenic mice | 65.4 ± 3.0% | [1] |
| Signal-to-background ratio in vivo | Two-photon imaging in mouse cortex | Improved ratio persisting for over 2 hours | [1] |
Experimental Protocols
NET Uptake Assay Protocol (Cell-Based)
-
Cell Culture: Plate human embryonic kidney (HEK) cells stably expressing the norepinephrine transporter (hNET-HEK) in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in a suitable assay buffer. Also, prepare a solution of a known NET inhibitor (e.g., nomifensine) to serve as a control for specific uptake.
-
Incubation:
-
For inhibitor control wells, pre-incubate the cells with the NET inhibitor (e.g., 2 µM nomifensine) for a specified time (e.g., 30 minutes) at 37°C.
-
Add the FFN270 solution to both experimental and control wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C, protected from light.
-
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove extracellular FFN270.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission filters (e.g., Ex: 365 nm, Em: 475 nm).
-
Data Analysis: Calculate the signal-to-basal (S/B) ratio by dividing the fluorescence intensity of the uninhibited wells (S) by the fluorescence intensity of the inhibitor-treated wells (B). A higher S/B ratio indicates greater NET-dependent uptake.
VMAT2 Uptake Assay Protocol (Cell-Based)
-
Cell Culture: Plate HEK cells stably expressing rat VMAT2 (VMAT2-HEK) on poly-D-lysine coated optical plates and grow to 80-90% confluence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in a suitable assay buffer. Prepare solutions of VMAT2 inhibitors (e.g., reserpine (B192253) or tetrabenazine) as controls.
-
Incubation:
-
For inhibitor control wells, pre-incubate the cells with a VMAT2 inhibitor (e.g., 2 µM reserpine) for a specified time (e.g., 30 minutes) at 37°C.
-
Add the FFN270 solution to all wells.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells with PBS.
-
Image the cells using wide-field epifluorescence microscopy.
-
Acquire images using appropriate filter sets for FFN270.
-
-
Data Analysis: Quantify the punctate fluorescence within the cells, which represents the accumulation of FFN270 in VMAT2-expressing acidic organelles. Compare the fluorescence intensity between untreated and inhibitor-treated cells to determine VMAT2-dependent uptake.
In Vivo Two-Photon Imaging Protocol (Mouse Cortex)
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Create a cranial imaging window over the cortical region of interest (e.g., barrel cortex).
-
FFN270 Injection:
-
Prepare a 1 mM solution of this compound in artificial cerebrospinal fluid (aCSF).
-
Using a glass pipette connected to a microinjector, inject a small volume (e.g., 100 nL, equivalent to 100 pmol) of the FFN270 solution into the cortex at multiple depths (e.g., 20-100 µm from the brain surface).[1]
-
-
Imaging:
-
Allow a short diffusion time (e.g., 30 minutes).
-
Use a two-photon microscope to image the labeled noradrenergic axons.
-
Set the excitation wavelength appropriately for FFN270 (e.g., around 730 nm, which corresponds to half the wavelength of the 365 nm excitation peak).
-
Collect emitted fluorescence through a suitable filter (e.g., a bandpass filter centered around 475 nm).
-
-
Stimulation (Optional): To study release, combine FFN270 imaging with optogenetic or electrical stimulation of noradrenergic neurons.
-
Data Analysis: Analyze the fluorescence intensity of axonal varicosities over time to measure baseline levels and changes upon stimulation. A decrease in fluorescence indicates the release of FFN270 from synaptic vesicles.
Troubleshooting Guide
Q: My fluorescence signal is weak or I see no signal.
-
Possible Cause: Inadequate FFN270 concentration or incubation time.
-
Solution: Optimize the concentration of FFN270 and the incubation duration for your specific cell type or tissue.
-
-
Possible Cause: Incorrect filter sets on the microscope or plate reader.
-
Solution: Ensure that the excitation and emission filters are appropriate for the spectral properties of FFN270 (Ex: ~320/365 nm, Em: ~475 nm).
-
-
Possible Cause: Low expression of NET or VMAT2 in your experimental system.
-
Solution: Verify the expression of the transporters using other methods like western blotting or immunocytochemistry.
-
-
Possible Cause: Photobleaching.
-
Solution: Minimize exposure of the sample to excitation light. Use neutral density filters to reduce light intensity and acquire images with the shortest possible exposure time.
-
Q: I am observing high background fluorescence.
-
Possible Cause: Incomplete removal of extracellular FFN270.
-
Solution: Increase the number and duration of washing steps after incubation.
-
-
Possible Cause: Autofluorescence from cells or media.
-
Solution: Image a control sample without FFN270 to assess the level of autofluorescence. If necessary, use a buffer with reduced autofluorescence or apply background subtraction during image analysis.
-
-
Possible Cause: Non-specific binding of FFN270.
-
Solution: While FFN270 is relatively specific, some non-specific uptake can occur. Use appropriate inhibitors (nomifensine for NET, reserpine for VMAT2) to distinguish specific from non-specific signal.
-
Q: The fluorescence signal is unstable and fades quickly.
-
Possible Cause: Photobleaching due to excessive light exposure.
-
Solution: Reduce the intensity and duration of light exposure. For live-cell imaging, consider using time-lapse protocols with longer intervals between acquisitions.
-
-
Possible Cause: FFN270 leakage from cells or vesicles.
-
Solution: Ensure that the experimental conditions (e.g., temperature, buffer composition) are optimal for maintaining cell health and vesicle integrity.
-
Q: My in vivo imaging results have a low signal-to-noise ratio.
-
Possible Cause: Insufficient FFN270 delivery to the target area.
-
Solution: Optimize the injection coordinates and volume. Allow sufficient time for diffusion from the injection site.
-
-
Possible Cause: Movement artifacts during imaging.
-
Solution: Ensure the animal is securely head-fixed. Use motion correction algorithms during image post-processing.
-
-
Possible Cause: Suboptimal imaging depth.
-
Solution: FFN270 has been successfully used for imaging in superficial cortical layers (up to 100 µm).[1] Deeper imaging may be challenging due to light scattering.
-
Visualizations
Caption: Experimental workflow of FFN270 uptake and release in a noradrenergic neuron.
Caption: Simplified signaling pathway of a noradrenergic synapse.
References
dealing with FFN270 hydrochloride off-target labeling
Welcome to the technical support center for FFN270 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues related to off-target labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fluorescent false neurotransmitter. It functions as a fluorescent substrate for the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1][2] This dual-transporter activity allows FFN270 to selectively label noradrenergic neurons and their synaptic vesicles.[1][2] The molecule is taken up into noradrenergic neurons via NET and then packaged into synaptic vesicles by VMAT2, enabling the visualization of synaptic vesicle content and release.[1]
Q2: What are the known on-target transporters for this compound?
A2: The primary and intended targets for this compound are the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1][2] Its uptake into neurons is dependent on NET activity and can be blocked by NET inhibitors.[1]
Q3: How selective is this compound for noradrenergic neurons?
A3: this compound has demonstrated a high degree of selectivity for noradrenergic neurons. In a primary screening assay against 54 central nervous system (CNS) molecular targets, including other monoamine transporters and receptors, FFN270 showed no significant binding at a concentration of 10 µM.[1]
Q4: Can this compound label other types of neurons, such as dopaminergic neurons?
A4: While FFN270 is highly selective for NET, it is important to consider the distribution of catecholaminergic neurons in the brain region of interest. In areas with mixed populations of noradrenergic and dopaminergic neurons that both express tyrosine hydroxylase (TH), co-localization with a TH marker alone may not definitively distinguish between the two.[1] However, in regions with predominantly noradrenergic neurons, like the locus coeruleus, FFN270 shows selective labeling of these neurons.[2]
Troubleshooting Guide: Off-Target Labeling
While this compound is designed for high selectivity, suboptimal experimental conditions can potentially lead to non-specific or off-target labeling. This guide provides solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | 1. Excessive FFN270 concentration: Using a higher than necessary concentration can lead to increased non-specific binding. 2. Autofluorescence of the tissue: Endogenous fluorophores in the tissue can contribute to background signal. | 1. Optimize FFN270 concentration: Perform a concentration-response curve to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio. 2. Implement background reduction techniques: Consider pre-treating the tissue with agents like Sudan Black B or sodium borohydride (B1222165) to quench autofluorescence. |
| Labeling of non-noradrenergic cells/regions | 1. High FFN270 concentration: At very high concentrations, the selectivity of the probe may be reduced. 2. Misinterpretation of co-localization: In brain regions with mixed neuronal populations, co-localization with general catecholaminergic markers (e.g., Tyrosine Hydroxylase) may not exclusively indicate noradrenergic labeling.[1] | 1. Titrate FFN270 concentration: Use the lowest validated concentration for your specific application. 2. Use specific co-localization markers: Whenever possible, use markers specific to noradrenergic neurons (e.g., dopamine-β-hydroxylase) to confirm the identity of FFN270-labeled cells. |
| Weak on-target signal | 1. Insufficient FFN270 concentration or incubation time: The probe may not have been present at a high enough concentration or for a long enough duration to be effectively transported. 2. Reduced transporter activity: The health of the cells or tissue preparation may impact the function of NET and VMAT2. | 1. Optimize loading conditions: Systematically test different concentrations of FFN270 and incubation times to find the optimal balance between signal strength and background. 2. Ensure tissue/cell viability: Follow best practices for tissue preparation and cell culture to maintain the physiological activity of the transporters. |
Quantitative Data: FFN270 Selectivity
The following table summarizes the available data on the selectivity of this compound.
| Target | Assay Type | Concentration Tested | Result | Reference |
| 54 CNS Targets (including monoamine transporters and receptors) | Primary Binding Screen | 10 µM | No significant binding | [1] |
| Norepinephrine Transporter (NET) | Functional Uptake Assay | Not specified | Substrate | [1] |
| Vesicular Monoamine Transporter 2 (VMAT2) | Functional Uptake Assay | Not specified | Substrate | [1] |
Experimental Protocols
Protocol 1: Control Experiment for NET-Specific Uptake
This protocol is designed to verify that the uptake of FFN270 into the cells or tissue of interest is mediated by the norepinephrine transporter.
Materials:
-
This compound
-
Reboxetine (selective NET inhibitor) or Desipramine (NET inhibitor)
-
Appropriate buffer/media for your experimental preparation
-
Your cell culture or tissue slice preparation
Procedure:
-
Prepare two sets of samples: a control group and an inhibitor group.
-
Pre-incubation with inhibitor: To the inhibitor group, add a selective NET inhibitor (e.g., 1 µM reboxetine) to the media and incubate for 30 minutes at 37°C.
-
FFN270 labeling: Add the optimized concentration of this compound to both the control and inhibitor groups.
-
Incubation: Incubate both groups for the optimized duration and temperature for FFN270 labeling.
-
Wash: Wash the samples with fresh, pre-warmed media to remove excess FFN270.
-
Imaging and Analysis: Acquire fluorescent images from both groups using identical imaging parameters. Compare the fluorescence intensity of FFN270 labeling between the control and inhibitor-treated samples. A significant reduction in fluorescence in the inhibitor group indicates NET-mediated uptake.
Protocol 2: Reducing Autofluorescence in Fixed Tissue
This protocol provides a method for reducing background autofluorescence in fixed tissue preparations prior to FFN270 labeling.
Materials:
-
Fixed tissue sections
-
Phosphate-buffered saline (PBS)
-
Sudan Black B solution (0.1% in 70% ethanol) or Sodium Borohydride solution (1 mg/mL in PBS, freshly prepared)
Procedure:
-
Rehydrate the fixed tissue sections in PBS.
-
Treat with quenching agent:
-
For Sudan Black B: Incubate the sections in 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes at room temperature.
-
For Sodium Borohydride: Incubate the sections in freshly prepared 1 mg/mL sodium borohydride in PBS for three 10-minute intervals.
-
-
Wash:
-
If using Sudan Black B: Briefly dip the slides in 70% ethanol to remove excess stain, followed by several washes in PBS.
-
If using Sodium Borohydride: Wash the sections thoroughly with PBS (3 x 5 minutes).
-
-
Proceed with FFN270 labeling protocol.
Visualizations
Caption: Mechanism of this compound uptake and vesicular packaging in noradrenergic neurons.
Caption: Troubleshooting workflow for addressing off-target labeling with this compound.
References
FFN270 hydrochloride stability in solution and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of FFN270 hydrochloride. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fluorescent false neurotransmitter (FFN). It functions as a fluorescent substrate for the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1] This allows it to selectively label noradrenergic neurons and their synaptic vesicles. Its fluorescence (excitation maxima at 320 nm or 365 nm, emission maximum at 475 nm, depending on pH) enables real-time imaging of synaptic vesicle content release and noradrenergic activity in vivo.[1][2] A screening assay against 54 other CNS molecular targets showed no significant binding, indicating its selectivity.[3]
Q2: How should I store the solid (powder) this compound?
The solid compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[2] One supplier suggests that when stored correctly, the solid can be kept for up to 6 months from the date of receipt. The product is noted to be light-sensitive, so protection from light is critical.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mM.[1]
Q4: How should I prepare and store stock solutions?
It is highly recommended to prepare aqueous solutions fresh for each experiment. If a DMSO stock solution must be stored, follow these guidelines:
-
Preparation: To aid dissolution, especially if the solution is difficult to obtain, you can use rapid stirring, sonication, or gentle warming in a water bath (45-60°C).
-
Storage: Prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Temperature: Store stock solutions at -20°C or, for longer-term storage, at -80°C.[2]
Q5: How long are this compound solutions stable?
The stability of the solution depends on the solvent and storage temperature. Information on stability is often a general guide, as comprehensive data is rarely reported for research compounds.
-
In DMSO:
-
In Aqueous Buffer: Stability in aqueous solutions is limited. It is strongly recommended to make up and use aqueous solutions on the same day.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Up to 6 months | Keep tightly sealed, protect from light and moisture.[2] |
| Solution in DMSO | -80°C | Up to 6 months[2][4] | Aliquot in tightly sealed vials to avoid freeze-thaw cycles. |
| Solution in DMSO | -20°C | Up to 1 month[2][4] | Aliquot in tightly sealed vials to avoid freeze-thaw cycles. |
| Aqueous Solution | Use Immediately | N/A | Prepare fresh on the day of use. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM[1] |
Visual Guides and Workflows
Caption: Recommended workflow for preparing and storing FFN270 HCl solutions.
Caption: Simplified mechanism of FFN270 uptake and packaging in noradrenergic neurons.
Troubleshooting Guide
Q: My this compound solution appears to have precipitated after thawing or dilution. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded in the new solvent or at a lower temperature.
Caption: Troubleshooting flowchart for FFN270 HCl solution precipitation.
Q: I suspect my FFN270 solution has degraded. How can I verify its stability?
A: The most reliable method to assess chemical stability is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] You would compare a stored sample to a freshly prepared standard to quantify the amount of intact FFN270. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.
Experimental Protocol: Assessing Solution Stability via HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer.
Objective: To quantify the percentage of this compound remaining in solution after incubation under defined conditions (e.g., specific time and temperature).
Materials:
-
This compound
-
DMSO (or other solvent/buffer of interest)
-
HPLC system with UV or fluorescence detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a Fresh Standard:
-
Accurately prepare a stock solution of FFN270 in the chosen solvent (e.g., 10 mM in DMSO). This will serve as your 100% reference (T=0 sample).
-
Immediately dilute an aliquot of this stock to a working concentration (e.g., 10 µM) with the mobile phase for HPLC analysis.
-
-
Incubate Samples:
-
Take the remaining stock solution from Step 1 and place it in a controlled temperature environment (e.g., 25°C for room temperature stability, or 37°C for physiological conditions).
-
Ensure the vial is sealed and protected from light.
-
-
Collect Time Points:
-
At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the incubated stock solution.
-
Immediately dilute the aliquot to the same working concentration as the T=0 sample.[5] This minimizes further degradation before analysis.
-
Transfer the diluted sample to an autosampler vial and store at 4°C until analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides a sharp, well-resolved peak for FFN270. Given its fluorescent nature, a fluorescence detector set to its excitation/emission wavelengths (e.g., Ex: 365 nm, Em: 475 nm) would offer high sensitivity and selectivity. A UV detector can also be used.
-
Inject the T=0 sample and all subsequent time-point samples. Run each sample in triplicate for accuracy.
-
-
Data Analysis:
-
Integrate the peak area of the FFN270 peak for all samples.
-
Calculate the percentage of FFN270 remaining at each time point (Tx) using the following formula:
% Remaining = (Mean Peak Area at Tx / Mean Peak Area at T=0) * 100
-
A compound is often considered stable if >90% of the initial concentration remains.[7] Plot the % remaining against time to visualize the degradation kinetics.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Illuminating the Norepinephrine Transporter: A Comparative Guide to FFN270 Hydrochloride and Classical Inhibitors
For researchers, scientists, and drug development professionals, the quest for precise and effective tools to study the norepinephrine (B1679862) transporter (NET) is paramount. FFN270 hydrochloride has emerged as a novel fluorescent substrate, offering a unique approach to visualizing noradrenergic neurotransmission. This guide provides a comprehensive comparison of this compound with established NET inhibitors—desipramine, atomoxetine, and reboxetine—supported by experimental data and detailed protocols.
This compound is a fluorescent false neurotransmitter that acts as a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1] This dual functionality allows it to be actively taken up by noradrenergic neurons and subsequently packaged into synaptic vesicles, enabling real-time imaging of norepinephrine release. Unlike traditional NET inhibitors that block transporter function, FFN270 serves as a tracer, providing a dynamic window into the lifecycle of norepinephrine.
Comparative Analysis of NET Ligands
To objectively assess the performance of this compound, a comparison with well-characterized NET inhibitors is essential. The following table summarizes the key quantitative data for FFN270 and three widely used NET inhibitors: desipramine, a tricyclic antidepressant; atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of ADHD; and reboxetine, another potent and selective NRI.
| Compound | Action on NET | IC50 (nM) for NET Inhibition | Ki (nM) for NET Binding | Selectivity for NET over SERT |
| This compound | Substrate | Not Applicable | Not Reported | Substrate for NET and VMAT2 |
| Desipramine | Inhibitor | ~4-10 | 0.4 - 7.36 | ~23-fold |
| Atomoxetine | Inhibitor | ~5-25 | 5 | ~15-fold |
| Reboxetine | Inhibitor | ~1.1-10 | 1.1 | >100-fold |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., cell type, radioligand used). The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize this compound and other NET inhibitors.
Norepinephrine Transporter (NET) Uptake Assay
This assay measures the ability of a compound to be transported by NET or to inhibit the transport of a known substrate.
Materials:
-
HEK-293 cells stably expressing human NET (hNET)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
[³H]-Norepinephrine or a fluorescent NET substrate (e.g., this compound)
-
Test compounds (FFN270, desipramine, atomoxetine, reboxetine) at various concentrations
-
Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
Procedure:
-
Cell Culture: Culture hNET-HEK-293 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.
-
Assay Initiation:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with KRH buffer containing various concentrations of the test compounds or vehicle for 10-20 minutes at 37°C.
-
Add the radiolabeled or fluorescent NET substrate to initiate the uptake reaction.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Termination of Uptake:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold KRH buffer to remove a non-transported substrate.
-
-
Quantification:
-
For radiolabeled assays: Lyse the cells with a lysis buffer and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
For fluorescent assays: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
-
Data Analysis: Determine the IC50 values for inhibitory compounds by plotting the percent inhibition of uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. For substrates like FFN270, quantify the rate of uptake.
Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay
This assay assesses the transport of a substrate into synaptic vesicles.
Materials:
-
HEK-293 cells stably expressing rat VMAT2 (rVMAT2)
-
Assay buffer (e.g., 10 mM HEPES, 300 mM sucrose, pH 7.4)
-
ATP-regenerating system (e.g., ATP, creatine (B1669601) kinase, phosphocreatine)
-
This compound
-
Reserpine (B192253) (a VMAT inhibitor for determining non-specific uptake)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Plating: Culture and plate rVMAT2-HEK-293 cells as described for the NET uptake assay.
-
Cell Permeabilization (Optional for isolated vesicles): For assays using isolated vesicles, homogenize the cells and isolate the vesicular fraction through differential centrifugation.
-
Assay Initiation:
-
Pre-incubate the cells or isolated vesicles with the assay buffer in the presence or absence of reserpine for 10 minutes at 37°C.
-
Add this compound and the ATP-regenerating system to initiate uptake.
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Termination and Quantification:
-
For imaging: Wash the cells with ice-cold buffer and visualize the intracellular fluorescence using a fluorescence microscope.
-
For plate reader-based assays: Terminate the reaction by rapid filtration or washing and measure the fluorescence.
-
-
Data Analysis: Quantify the VMAT2-specific uptake by subtracting the fluorescence in the presence of reserpine (non-specific uptake) from the total fluorescence.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the noradrenergic signaling pathway and the experimental workflow for validating NET inhibitors.
Caption: Norepinephrine pathway and inhibitor action.
Caption: Workflow for NET inhibitor validation.
References
FFN270 Hydrochloride: A Comparative Guide to Fluorescent False Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Fluorescent false neurotransmitters (FFNs) have emerged as indispensable tools for visualizing and quantifying neurotransmitter dynamics at the synaptic level. This guide provides a comprehensive comparison of FFN270 hydrochloride with other notable FFNs, supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific needs.
Quantitative Performance Comparison
The selection of an appropriate FFN depends on several key performance indicators. The table below summarizes the critical quantitative data for this compound and other widely used FFNs targeting dopaminergic and serotonergic systems.
| Feature | FFN270 HCl (Norepinephrine) | FFN102 (Dopamine) | FFN200 (Dopamine) | FFN246 (Serotonin) |
| Target Transporter(s) | NET, VMAT2 | DAT, VMAT2 | VMAT2 | SERT, VMAT2 |
| Excitation Maxima (nm) | 320 / 365 (pH dependent)[1][2][3] | 340 (pH 5), 370 (pH 7.4) | 352[4] | 392 |
| Emission Maximum (nm) | 475[1][2][3] | 453 | 451[4] | 427 |
| Molecular Weight ( g/mol ) | 259.66[1][3] | 353.68 | 277.15 | 311.37 |
| VMAT2 Affinity (Km) | Not explicitly quantified, but confirmed as a substrate.[5] | Confirmed as a substrate. | 13.7 ± 2.7 µM[6] | Confirmed as a substrate. |
| Quantum Yield | Data not available | Data not available | Data not available | Data not available |
| Photostability | Described as having favorable photostability.[5] | Described as photostable. | Data not available | Described as having improved photophysical properties. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and experimental application of FFNs, the following diagrams illustrate the key processes involved.
Caption: General signaling pathway of a fluorescent false neurotransmitter.
Caption: A typical experimental workflow for imaging neurotransmitter release using FFNs.
Experimental Protocols
Detailed methodologies are crucial for the successful application of FFNs. Below are protocols for key experiments.
Protocol 1: Determination of VMAT2 Substrate Affinity (Km)
This protocol is adapted from studies on FFN200 and can be applied to other FFNs.
Objective: To determine the Michaelis-Menten constant (Km) of an FFN for the vesicular monoamine transporter 2 (VMAT2).
Materials:
-
HEK293 cells stably expressing VMAT2 (VMAT2-HEK cells).
-
FFN of interest.
-
Tetrabenazine (TBZ) or Reserpine (VMAT2 inhibitors).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed VMAT2-HEK cells in a 96-well plate at a density that allows them to reach 90-100% confluency on the day of the assay.
-
FFN Dilution Series: Prepare a series of dilutions of the FFN in the experimental medium. The concentration range should bracket the expected Km value.
-
Incubation:
-
Wash the cells with PBS.
-
Add the FFN dilutions to the wells.
-
For determination of non-specific uptake, include a set of wells pre-incubated with a VMAT2 inhibitor (e.g., 10 µM TBZ) for 30 minutes before adding the FFN.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
-
-
Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the FFN.
-
Data Analysis:
-
Subtract the fluorescence values of the inhibitor-treated wells (non-specific uptake) from the total fluorescence values to obtain specific uptake.
-
Plot the specific uptake (V) against the FFN concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression to determine the Km value.
-
Protocol 2: Imaging Neurotransmitter Release from Brain Slices
This protocol provides a general framework for imaging FFN release from acute brain slices.[5]
Objective: To visualize and quantify the release of an FFN from presynaptic terminals in response to stimulation.
Materials:
-
Acute brain slices (e.g., coronal slices containing the region of interest).
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.
-
FFN of interest.
-
High potassium (High K+) aCSF or a stimulating electrode.
-
Two-photon or confocal microscope.
Procedure:
-
Slice Preparation: Prepare acute brain slices (200-300 µm thick) from the desired brain region and allow them to recover in aCSF for at least 1 hour.
-
FFN Loading: Incubate the slices in aCSF containing the FFN (e.g., 10 µM FFN270) for 30-60 minutes at 32-34°C.
-
Washing: Transfer the slices to an imaging chamber continuously perfused with fresh, oxygenated aCSF to wash out excess FFN.
-
Baseline Imaging: Acquire baseline fluorescence images of the labeled neurons and their processes using a two-photon or confocal microscope. Use an appropriate excitation wavelength and collect emission at the FFN's emission maximum.
-
Stimulation:
-
Chemical Stimulation: Perfuse the chamber with high K+ aCSF (e.g., 40-60 mM KCl) to induce depolarization and neurotransmitter release.
-
Electrical Stimulation: Use a bipolar stimulating electrode placed near the labeled axons to deliver electrical pulses (e.g., 10 Hz for 30 seconds).
-
-
Post-Stimulation Imaging: Continuously acquire images during and after stimulation to capture the dynamics of FFN release, observed as a decrease in fluorescence intensity (destaining) of the presynaptic boutons.
-
Data Analysis:
-
Select regions of interest (ROIs) around individual presynaptic boutons.
-
Measure the fluorescence intensity within each ROI over time.
-
Quantify the rate and extent of destaining to determine the kinetics of neurotransmitter release.
-
Protocol 3: Selectivity Assay for Plasma Membrane Transporters
This protocol can be used to assess the selectivity of an FFN for different monoamine transporters.
Objective: To determine the relative substrate activity of an FFN for the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT).
Materials:
-
HEK293 cells stably expressing either NET, DAT, or SERT.
-
FFN of interest.
-
Selective inhibitors for each transporter (e.g., desipramine (B1205290) for NET, GBR12909 for DAT, fluoxetine (B1211875) for SERT).
-
Cell culture medium and PBS.
-
96-well plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the different transporter-expressing cell lines in separate wells of a 96-well plate.
-
Incubation:
-
Wash the cells with PBS.
-
Add the FFN at a fixed concentration to all wells.
-
For each cell line, include wells with and without a pre-incubation (30 minutes) of a selective inhibitor for the corresponding transporter.
-
Incubate at 37°C for an optimized duration.
-
-
Washing and Fluorescence Measurement: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis:
-
Calculate the specific uptake for each transporter by subtracting the fluorescence in the presence of the inhibitor from the total fluorescence.
-
Compare the specific uptake values across the different cell lines to determine the selectivity profile of the FFN.
-
Conclusion
This compound is a valuable tool for studying the noradrenergic system, offering selective labeling of NET- and VMAT2-expressing neurons and vesicles.[1][3] Its pH-dependent fluorescence provides an added advantage for monitoring changes in the vesicular environment.[2] When choosing an FFN, researchers must consider the specific neurotransmitter system under investigation and the key performance characteristics outlined in this guide. The provided protocols offer a starting point for the successful implementation of these powerful imaging agents in neuroscience research.
References
- 1. FFN 270 | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating Noradrenergic Systems: FFN270 Hydrochloride Imaging versus Norepinephrine Microdialysis
For researchers, scientists, and drug development professionals, understanding the dynamics of norepinephrine (B1679862) (NE) in the brain is crucial for unraveling the complexities of neurological disorders and developing effective therapeutics. Two powerful, yet distinct, methodologies are at the forefront of this research: in vivo imaging with the fluorescent false neurotransmitter FFN270 hydrochloride and in vivo microdialysis for direct measurement of extracellular norepinephrine. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research questions.
At a Glance: FFN270 Imaging vs. Norepinephrine Microdialysis
| Feature | This compound Imaging | Norepinephrine Microdialysis |
| Principle | Visualization of norepinephrine uptake and vesicular release using a fluorescent analog. | Direct sampling and quantification of extracellular norepinephrine. |
| Measurement | Relative changes in fluorescence intensity, indicating synaptic vesicle release. | Absolute concentration of norepinephrine in the extracellular fluid (e.g., fmol/µL). |
| Temporal Resolution | High (milliseconds to seconds)[1][2] | Low (minutes; typically 5-20 min per sample)[3][4][5][6] |
| Spatial Resolution | High (sub-micron; single synapse level)[7][8][9] | Low (millimeter scale; dependent on probe size)[3][10] |
| Data Interpretation | Provides insights into the dynamics of synaptic vesicle exocytosis from individual terminals. | Reflects net changes in extracellular norepinephrine levels resulting from release, reuptake, and metabolism in a larger tissue volume. |
| Key Advantage | High spatiotemporal resolution allows for the study of individual synaptic events. | Provides quantitative concentration data of the endogenous neurotransmitter. |
| Key Limitation | Measures the activity of a tracer, not the endogenous neurotransmitter directly. | Poor spatiotemporal resolution, averaging neurotransmitter levels over a large area and long periods. |
Delving Deeper: Methodology and Experimental Insights
This compound: A Fluorescent Tracer for High-Resolution Imaging
FFN270 is a fluorescent molecule designed to mimic norepinephrine. It is a substrate for both the norepinephrine transporter (NET), which mediates its uptake into noradrenergic neurons, and the vesicular monoamine transporter 2 (VMAT2), which packages it into synaptic vesicles[11][12][13]. Upon neuronal stimulation, the FFN270-containing vesicles fuse with the presynaptic membrane, releasing their fluorescent cargo into the synaptic cleft. This release can be visualized and quantified using advanced microscopy techniques, such as two-photon microscopy, providing a high-resolution window into the dynamics of noradrenergic neurotransmission.
A typical experimental protocol for in vivo imaging of FFN270 involves the following steps[14][15][16][17][18]:
-
Animal Preparation: An adult mouse is anesthetized, and its head is fixed in a stereotaxic frame.
-
Cranial Window Implantation: A small craniotomy is performed over the brain region of interest (e.g., the somatosensory cortex). A glass coverslip is then placed over the exposed brain and sealed with dental cement to create a chronic imaging window.
-
FFN270 Administration: this compound is dissolved in an appropriate vehicle and injected directly into the brain tissue through the cranial window.
-
Two-Photon Microscopy: The animal is placed under a two-photon microscope. A Ti:sapphire laser is tuned to the appropriate excitation wavelength for FFN270.
-
Image Acquisition: Time-lapse images of the fluorescently labeled noradrenergic axons and varicosities are acquired. Neuronal activity can be evoked using sensory or electrical stimulation.
-
Data Analysis: The fluorescence intensity of individual varicosities is measured over time. A decrease in fluorescence is interpreted as vesicular release.
Studies have shown that FFN270 can be used to visualize the release of norepinephrine from individual synaptic terminals with high temporal and spatial resolution. For example, upon electrical stimulation, a rapid decrease in FFN270 fluorescence is observed in axonal varicosities, reflecting the exocytosis of synaptic vesicles[19]. This technique has revealed heterogeneity in the release properties of noradrenergic synapses, which would be undetectable with lower-resolution methods.
Norepinephrine Microdialysis: Quantifying Extracellular Levels
In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters, including norepinephrine, in the brains of freely moving animals. A small, semi-permeable probe is implanted into a specific brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF), and molecules from the extracellular space, including norepinephrine, diffuse across the membrane into the dialysate. The collected dialysate is then analyzed to determine the concentration of norepinephrine.
A standard protocol for in vivo microdialysis of norepinephrine in rats includes the following steps[3][10][20][21][22][23]:
-
Probe Implantation: A guide cannula is stereotaxically implanted into the desired brain region of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant to prevent norepinephrine degradation.
-
Sample Analysis: The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: The norepinephrine concentrations are typically expressed as a percentage of the baseline levels, which are established by averaging the concentrations from several samples collected before any experimental manipulation.
Microdialysis studies have provided valuable quantitative data on norepinephrine dynamics in various physiological and pathological conditions. For instance, exposure to stressors has been shown to significantly increase extracellular norepinephrine levels in brain regions like the amygdala and prefrontal cortex[4][6]. Pharmacological studies using microdialysis have demonstrated that antidepressant drugs that block the norepinephrine transporter lead to a dose-dependent increase in extracellular norepinephrine concentrations[24]. For example, administration of desipramine (B1205290) can cause a nearly 500% increase in cortical norepinephrine[24]. Similarly, high potassium stimulation can evoke a more than 5-fold increase in norepinephrine release in the hypothalamus[22][23].
Visualizing the Processes
To better understand the underlying mechanisms, the following diagrams illustrate the key pathways and experimental workflows.
This compound uptake and release pathway.
Norepinephrine synthesis, release, and reuptake.
Comparison of experimental workflows.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound imaging and norepinephrine microdialysis hinges on the specific research question.
-
For studying the fundamental mechanisms of noradrenergic neurotransmission at the synaptic level, including vesicle dynamics and the effects of drugs on release probability from individual terminals, FFN270 imaging is the superior technique. Its high spatiotemporal resolution provides an unparalleled view of the inner workings of noradrenergic synapses.
-
For quantifying overall changes in extracellular norepinephrine levels in a specific brain region in response to physiological stimuli, behavioral tasks, or pharmacological challenges, norepinephrine microdialysis is the method of choice. Its ability to provide absolute concentration data of the endogenous neurotransmitter in freely moving animals is a key advantage for understanding the neurochemical basis of behavior and disease.
Ultimately, these two techniques are complementary. FFN270 imaging can provide detailed mechanistic insights that can then be correlated with the broader neurochemical changes observed with microdialysis, leading to a more comprehensive understanding of the role of norepinephrine in brain function.
References
- 1. In vivo super-resolution of the brain – How to visualize the hidden nanoplasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo microdialysis measures of extracellular norepinephrine in the rat amygdala during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IEEE Xplore Login [ieeexplore.ieee.org]
- 9. youtube.com [youtube.com]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An experimental protocol for in vivo imaging of neuronal structural plasticity with 2-photon microscopy in mice - Institute of Physiology Department of Neurophysiology [med.uni-wuerzburg.de]
- 17. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 22. Characterization of Norepinephrine Release in Rat Posterior Hypothalamus Using in vivo Brain Microdialysis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 23. kjpp.net [kjpp.net]
- 24. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FFN270 Hydrochloride and Fast-Scan Cyclic Voltammetry for Neurotransmitter Research
In the dynamic field of neuroscience, researchers employ a variety of sophisticated tools to unravel the complex signaling of neurotransmitters. This guide provides a detailed comparison of two powerful methodologies for studying monoamine neurotransmission: FFN270 hydrochloride, a fluorescent false neurotransmitter, and fast-scan cyclic voltammetry (FSCV), an electrochemical technique. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs, or to understand how these techniques can be used in a complementary fashion.
Introduction to the Techniques
This compound is a fluorescent molecule designed to mimic norepinephrine (B1679862).[1][2] As a fluorescent false neurotransmitter, it is a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] This dual-substrate activity allows FFN270 to be taken up into noradrenergic neurons via NET and subsequently packaged into synaptic vesicles by VMAT2.[1] Its intrinsic fluorescence enables the visualization of noradrenergic neurons and the dynamics of vesicular release.[1][2]
Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique with high temporal and spatial resolution used to measure real-time changes in the concentration of electroactive molecules, including monoamine neurotransmitters like dopamine (B1211576) and norepinephrine.[4][5] The technique involves applying a rapidly scanning voltage waveform to a carbon-fiber microelectrode, which causes the target analyte to oxidize and reduce, generating a measurable current that is proportional to its concentration.[4]
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of this compound and FSCV. It is important to note that FFN270 is a probe, and its performance is assessed through fluorescence microscopy, while FSCV is a direct detection technique.
Table 1: General and Performance Characteristics
| Feature | This compound | Fast-Scan Cyclic Voltammetry (FSCV) |
| Principle | Fluorescent false neurotransmitter | Electrochemical detection |
| Target Analytes | Primarily norepinephrine (as a substrate for NET) | Electroactive molecules (e.g., dopamine, norepinephrine, serotonin) |
| Measurement | Visualization of uptake and release events | Real-time concentration changes |
| Temporal Resolution | Dependent on imaging frame rate (typically seconds to minutes) | Sub-second (typically 100 ms)[4] |
| Spatial Resolution | Sub-cellular (visualization of individual vesicles) | Micrometer scale (defined by the electrode tip)[4] |
| Quantification | Relative changes in fluorescence intensity | Absolute concentration changes from baseline |
| Selectivity | High for noradrenergic neurons due to NET specificity | Good, based on oxidation/reduction potentials; can distinguish between catecholamines and indolamines.[6] |
Table 2: this compound Properties
| Property | Value/Description |
| Molecular Weight | 259.66 g/mol |
| Excitation Maxima | 320 nm or 365 nm (pH-dependent)[1][2] |
| Emission Maximum | 475 nm[1][2] |
| Binding Affinity (NET) | Substrate; specific Ki or IC50 values not readily available in the searched literature. A screening assay showed no significant binding to 54 other CNS targets at 10 µM.[1] |
| Binding Affinity (VMAT2) | Substrate; specific Ki or IC50 values not readily available in the searched literature. |
| Fluorescence Quantum Yield | Not specified in the searched literature. |
Table 3: FSCV Performance for Norepinephrine and Dopamine
| Parameter | Norepinephrine | Dopamine |
| Limit of Detection | Low nanomolar range | Low nanomolar range |
| Typical Waveform | -0.4 V to +1.3 V vs. Ag/AgCl[6] | -0.4 V to +1.3 V vs. Ag/AgCl |
| Oxidation Peak | ~ +0.6 V vs. Ag/AgCl | ~ +0.6 V vs. Ag/AgCl |
| Temporal Resolution | ~100 ms | ~100 ms |
| Spatial Resolution | ~5-10 µm (electrode diameter) | ~5-10 µm (electrode diameter) |
Experimental Protocols
This compound In Vivo Imaging
This protocol is a generalized procedure for in vivo two-photon imaging of noradrenergic axons in the mouse cortex using FFN270.
-
Animal Preparation: Anesthetize the mouse and surgically create a cranial window over the brain region of interest (e.g., barrel cortex).[1]
-
FFN270 Injection: Inject approximately 100 pmol of this compound dissolved in artificial cerebrospinal fluid (aCSF) into the cortex at depths ranging from 20 to 100 µm.[1]
-
Imaging: Use a two-photon microscope to visualize the FFN270-labeled axons. Excitation can be performed at a wavelength suitable for the protonated form of the fluorophore (e.g., ~740 nm, though optimal two-photon excitation may vary).
-
Stimulation and Data Acquisition: To observe release, electrically stimulate the tissue or apply a pharmacological agent (e.g., amphetamine) to induce neurotransmitter release. Acquire time-lapse images to monitor the change in fluorescence intensity of individual puncta, which correspond to synaptic vesicles. A decrease in fluorescence indicates release of FFN270 from the vesicles.[1]
-
Data Analysis: Quantify the change in fluorescence intensity over time for individual puncta to determine release kinetics.
Fast-Scan Cyclic Voltammetry for In Vivo Norepinephrine Detection
This protocol outlines the general steps for in vivo FSCV measurements of norepinephrine in the rodent brain.
-
Electrode Fabrication and Calibration: Fabricate carbon-fiber microelectrodes with a tip diameter of 5-10 µm. Calibrate the electrode with known concentrations of norepinephrine to determine its sensitivity.
-
Animal Surgery: Anesthetize the animal and perform stereotaxic surgery to implant the carbon-fiber microelectrode in the target brain region (e.g., bed nucleus of the stria terminalis). A stimulating electrode may also be implanted to evoke release.
-
Electrochemical Recordings: Connect the microelectrode to a potentiostat. Apply a triangular waveform, typically scanning from -0.4 V to +1.3 V and back at a rate of 400 V/s, repeated every 100 ms.[6]
-
Stimulation and Data Acquisition: Record baseline electrochemical signals. Elicit norepinephrine release through electrical stimulation of an afferent pathway or by local application of a chemical stimulus. The change in current at the oxidation potential of norepinephrine is recorded over time.
-
Data Analysis: The recorded current is converted to concentration using the pre-calibrated sensitivity of the electrode. Analyze the resulting concentration transients to determine parameters such as the maximum concentration released and the rate of uptake.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Norepinephrine Signaling Pathway
Caption: Norepinephrine synthesis, packaging, release, and reuptake pathway.
FFN270 Experimental Workflow
Caption: Experimental workflow for in vivo imaging with FFN270.
FSCV Experimental Workflow
Caption: Experimental workflow for in vivo FSCV measurements.
Discussion: Choosing the Right Tool
The choice between this compound and FSCV depends on the specific research question.
This compound is advantageous for:
-
Visualizing the anatomy of noradrenergic projections: Its accumulation in NET-expressing neurons provides a clear anatomical map.
-
Studying vesicular release at the single-synapse level: The punctate staining allows for the observation of individual vesicle fusion events.
-
Investigating the trafficking and localization of NET and VMAT2: As a substrate, its movement can be tracked to study transporter function.
Fast-scan cyclic voltammetry is the preferred method for:
-
Measuring real-time, sub-second neurotransmitter dynamics: Its high temporal resolution is unmatched for capturing rapid changes in neurotransmitter concentration.[4]
-
Quantifying absolute changes in extracellular neurotransmitter levels: FSCV provides quantitative concentration data, unlike the relative fluorescence changes measured with FFN270.
-
Simultaneously detecting multiple electroactive species: With appropriate waveform modifications, FSCV can distinguish between different monoamines.
Complementary Use:
FFN270 and FSCV can be powerful complementary tools. For instance, FFN270 could be used to identify noradrenergic terminals, and then FSCV could be employed to measure the real-time release of endogenous norepinephrine from those same terminals in response to a stimulus. This combined approach would provide both anatomical and functional information with high spatial and temporal precision.
Conclusion
Both this compound and fast-scan cyclic voltammetry offer unique and valuable insights into the workings of monoamine neurotransmitter systems. FFN270 provides a window into the cellular and sub-cellular events of neurotransmitter uptake and vesicular release through fluorescence imaging. In contrast, FSCV offers unparalleled temporal resolution for the direct and quantitative measurement of extracellular neurotransmitter concentrations. A thorough understanding of the principles, capabilities, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions in designing experiments to advance our understanding of the brain.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FFN 270 (6717) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to FFN270 Hydrochloride and Genetically Encoded Sensors for Simultaneous Electrophysiology and Norepinephrine Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FFN270 hydrochloride and genetically encoded fluorescent sensors for monitoring norepinephrine (B1679862) dynamics during simultaneous electrophysiological recordings. The information herein is supported by experimental data from peer-reviewed studies.
The study of norepinephrine (NE) signaling is crucial for understanding a wide range of physiological processes and neurological disorders. A key challenge is to measure NE release with high spatiotemporal resolution while simultaneously recording the electrical activity of neurons. This guide compares two major tools for this purpose: the fluorescent false neurotransmitter this compound and the family of genetically encoded GRAB-NE and nLight sensors.
Performance Comparison
The choice between a chemical probe like FFN270 and genetically encoded sensors depends on the specific experimental goals, model system, and available equipment. Below is a summary of their key performance characteristics.
| Feature | This compound | Genetically Encoded NE Sensors (GRAB-NE, nLight) |
| Principle | Fluorescent false neurotransmitter taken up by norepinephrine transporter (NET) and vesicular monoamine transporter 2 (VMAT2). Release is detected as a decrease in fluorescence. | G-protein coupled receptor (GPCR)-based sensors where NE binding induces a conformational change, leading to an increase in fluorescence. |
| Specificity | High selectivity for NET over other monoamine transporters.[1] No significant binding to 54 other CNS molecular targets.[2] | High specificity for norepinephrine over dopamine (B1211576) and other neurotransmitters. nLight sensors show improved selectivity over GRAB-NE.[3] |
| Temporal Resolution | Sub-second kinetics, suitable for tracking rapid synaptic release.[4] | Sub-second kinetics, enabling the detection of rapid NE transients.[3][4] |
| Sensitivity (ΔF/F₀) | Not applicable in the same way as sensors; measures destaining. Signal-to-background ratio is a key metric. | High, with GRAB-NE showing up to a 230% peak ΔF/F₀ response.[4][5][6][7] |
| Application | Local or systemic administration. Useful in species not amenable to genetic modification. | Requires viral transfection or use of transgenic animals. Allows for cell-type-specific expression. |
| Photostability | Good photostability, allowing for imaging over extended periods.[4][5] | Generally good photostability, comparable to or better than EGFP.[5] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are summarized protocols for using FFN270 and genetically encoded sensors in simultaneous imaging and electrophysiology experiments.
This compound Protocol for Brain Slices
This protocol is adapted from Dunn et al., 2018.[1]
-
Slice Preparation: Prepare acute brain slices (e.g., from mouse cortex) using standard procedures.
-
FFN270 Loading: Incubate slices in artificial cerebrospinal fluid (aCSF) containing this compound (e.g., 10 µM) for a specified duration (e.g., 30-60 minutes) at 32°C.
-
Wash: Transfer slices to a recording chamber perfused with fresh aCSF to wash out excess FFN270.
-
Electrophysiology: Obtain whole-cell patch-clamp or field potential recordings from neurons of interest using standard electrophysiological techniques.
-
Imaging: Use two-photon microscopy to visualize FFN270-loaded varicosities. Excitation at ~740 nm is suitable.
-
Stimulation: Elicit norepinephrine release using electrical stimulation (e.g., with a bipolar electrode) or optogenetic stimulation if applicable.
-
Data Acquisition: Simultaneously record electrophysiological signals and image the change in FFN270 fluorescence (destaining) upon stimulation.
Genetically Encoded NE Sensor Protocol with Fiber Photometry and Electrophysiology
This protocol is a generalized approach based on studies using GRAB sensors and simultaneous recording techniques.[8][9][10]
-
Sensor Expression: Introduce the genetically encoded NE sensor (e.g., AAV-GRAB-NE) into the brain region of interest via stereotactic injection in rodents. Allow for sufficient expression time (typically 2-3 weeks).
-
Implant: Surgically implant a fiber optic cannula over the expression site and an electrode array or single electrode for electrophysiological recording in the desired target region.
-
Recovery: Allow the animal to recover from surgery.
-
Habituation: Habituate the animal to the recording setup.
-
Simultaneous Recording:
-
Connect the fiber optic to a photometry system for excitation of the sensor and detection of emitted fluorescence.
-
Connect the electrode to an electrophysiology data acquisition system.
-
Record both signals simultaneously while the animal is behaving or in response to specific stimuli.
-
-
Data Analysis: Correlate changes in NE-dependent fluorescence with recorded neural activity (e.g., spike trains, local field potentials).
Signaling Pathways and Workflows
Visualizing the underlying mechanisms and experimental procedures can aid in understanding and implementing these techniques.
Caption: Mechanism of this compound uptake and release in noradrenergic neurons.
Caption: Signaling mechanism of genetically encoded norepinephrine sensors (GRAB-NE).
Caption: Experimental workflow for simultaneous fiber photometry and electrophysiology.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. A Genetically Encoded Fluorescent Sensor for Rapid and Specific In Vivo Detection of Norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A genetically encoded fluorescent sensor for rapid and specific in vivo detection of norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Monitoring norepinephrine release in vivo using next-generation GRABNE sensors - PMC [pmc.ncbi.nlm.nih.gov]
FFN270 Hydrochloride vs. GFP-Tagged VMAT2: A Comparative Guide for Researchers
For researchers in neuroscience and pharmacology, the precise study of the vesicular monoamine transporter 2 (VMAT2) is critical for understanding neurotransmission and developing novel therapeutics. Two powerful tools have emerged for visualizing and quantifying VMAT2 function: the fluorescent false neurotransmitter FFN270 hydrochloride and genetically encoded GFP-tagged VMAT2. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific research questions.
This compound is a synthetic fluorescent compound that acts as a substrate for VMAT2. Its small size and specific uptake mechanism allow for the dynamic tracking of synaptic vesicle loading and release in real-time. In contrast, GFP-tagged VMAT2 involves genetically fusing a green fluorescent protein to the VMAT2 protein, enabling visualization of the transporter's localization and trafficking within the cell. While both are valuable techniques, they offer distinct advantages and are suited for different experimental goals.
At a Glance: this compound vs. GFP-Tagged VMAT2
| Feature | This compound | GFP-Tagged VMAT2 |
| Principle | Fluorescent false neurotransmitter, a substrate for VMAT2. | Genetic fusion of Green Fluorescent Protein to VMAT2. |
| Primary Application | Studying VMAT2 function, particularly synaptic vesicle content release (exocytosis) and uptake kinetics. | Studying VMAT2 protein localization, trafficking, and structural biology. |
| Temporal Resolution | High (millisecond resolution for exocytosis).[1] | Lower, limited by the maturation and photophysics of the GFP fluorophore. |
| Functional Impact | Minimal, due to its small size and transient interaction. | Potential for steric hindrance, which may affect transporter function and protein-protein interactions. |
| In Vivo Application | Well-suited for in vivo imaging of neurotransmitter release in living animals. | Can be used in transgenic animals to study protein expression and localization. |
| Signal-to-Background | Generally high due to accumulation in vesicles. | Can be variable, with potential for background from cytosolic protein. |
| Ease of Use | Requires careful handling and delivery of the chemical compound. | Requires molecular cloning, transfection, and potentially the creation of stable cell lines or transgenic animals. |
Quantitative Performance Data
The following table summarizes key quantitative parameters for FFN probes (using FFN206 as a well-characterized analogue for FFN270 in uptake assays) and provides context for the performance of fluorescent protein-based assays.
| Parameter | FFN Probes (FFN206 data) | GFP-Tagged VMAT2 | Reference |
| Apparent K_m for VMAT2 | 1.16 ± 0.10 µM | Not directly applicable; measures protein presence, not substrate kinetics. | [2] |
| IC_50 (Tetrabenazine) | 73.09 nM (in HEK+VMAT2 cells) | Can be used to validate VMAT2 presence and function, but not the primary method for kinetic assays. | |
| Temporal Resolution (Exocytosis) | <30 ms | Limited by camera frame rate and fluorophore kinetics. | [1] |
Key Advantages of this compound
This compound offers several distinct advantages over GFP-tagged VMAT2, particularly for functional studies of VMAT2:
-
Direct Measurement of Transporter Function: As a fluorescent substrate, FFN270 directly reports on the uptake and release activity of VMAT2, providing a dynamic and quantitative measure of transporter function.
-
High Temporal Resolution: The small size and rapid kinetics of FFN270 allow for the imaging of fast cellular processes like exocytosis with millisecond resolution, a feat not achievable with the slower conformational changes and photophysics of GFP.[1]
-
Minimal Functional Perturbation: The small molecular size of FFN270 is less likely to interfere with the normal function and interactions of VMAT2 compared to the bulky GFP tag (~27 kDa).
-
In Vivo Applicability for Functional Studies: FFN270 can be directly applied to living organisms to study synaptic vesicle dynamics in real-time within the complexities of the intact nervous system.
Limitations of GFP-Tagged VMAT2
While invaluable for studying protein localization, the use of GFP-tagged VMAT2 for functional assays has several limitations:
-
Potential for Altered Function: The large GFP tag can sterically hinder VMAT2, potentially altering its transport kinetics, substrate affinity, and interactions with regulatory proteins.
-
Indirect Measure of Function: GFP-VMAT2 reports on the location and quantity of the transporter but does not directly measure its activity. Functional inferences must be made indirectly.
-
Slower Temporal Dynamics: The maturation time of the GFP chromophore and its photophysical properties are not suited for tracking very rapid events like neurotransmitter release.
Experimental Protocols
This compound Uptake Assay in Cell Culture
This protocol is adapted from studies using FFN probes to measure VMAT2 activity in HEK293 cells stably expressing VMAT2.
Materials:
-
HEK293 cells stably expressing VMAT2 (VMAT2-HEK cells)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., HBSS)
-
VMAT2 inhibitor (e.g., tetrabenazine) for control experiments
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader or confocal microscope
Procedure:
-
Cell Seeding: Seed VMAT2-HEK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound and any test compounds (e.g., inhibitors) in experimental buffer.
-
Assay Initiation:
-
Wash the cells once with pre-warmed experimental buffer.
-
Add the this compound solution to the wells. For kinetic studies, add different concentrations. For inhibition studies, pre-incubate with the inhibitor for a defined period (e.g., 10-30 minutes) before adding FFN270.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). This should be within the linear range of uptake.
-
Termination and Measurement:
-
Rapidly wash the cells with ice-cold experimental buffer to remove extracellular FFN270.
-
Add fresh experimental buffer to the wells.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex: 365 nm, Em: 475 nm) or visualize and quantify using a confocal microscope.
-
-
Data Analysis: Background fluorescence from non-transfected cells or cells treated with a VMAT2 inhibitor should be subtracted. For kinetic studies, plot fluorescence intensity against FFN270 concentration and fit to a Michaelis-Menten curve to determine K_m. For inhibition studies, calculate the IC_50 value.
In Vivo Two-Photon Imaging with this compound
This protocol provides a general workflow for imaging synaptic vesicle release in the mouse cortex.
Materials:
-
Anesthetized mouse
-
Stereotaxic frame
-
Craniotomy setup
-
Two-photon microscope
-
This compound solution for injection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Preparation: Anesthetize the mouse and fix it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex) to create an imaging window.
-
FFN270 Loading:
-
Inject a small volume of this compound solution into the cortical layers.
-
Allow time for neuronal uptake and loading into synaptic vesicles (e.g., 30-60 minutes).
-
-
Imaging:
-
Position the mouse under the two-photon microscope.
-
Identify FFN270-labeled neurons and axons.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons (e.g., electrically or optogenetically) to induce exocytosis.
-
Image the resulting decrease in fluorescence as FFN270 is released from the vesicles.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics of vesicle release.
GFP-Tagged VMAT2 Live-Cell Imaging
This protocol describes the transient transfection and imaging of GFP-VMAT2 in a cell line like HeLa or HEK293.
Materials:
-
HeLa or HEK293 cells
-
Plasmid DNA encoding GFP-VMAT2
-
Transfection reagent (e.g., FuGene HD)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with environmental control (37°C, 5% CO_2)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes 24 hours before transfection.
-
Transfection:
-
Prepare the DNA-transfection reagent complex according to the manufacturer's protocol.
-
Add the complex to the cells and incubate for 24-48 hours to allow for protein expression.
-
-
Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging solution.
-
Place the dish on the microscope stage within the environmental chamber.
-
Identify cells expressing GFP-VMAT2. The protein should be localized to intracellular vesicular structures.
-
Acquire time-lapse images to observe the trafficking and dynamics of the GFP-VMAT2-containing vesicles.
-
-
Data Analysis: Analyze the images to determine the localization, velocity, and directionality of the vesicles.
Visualizing the Methodologies
To further clarify the principles behind these techniques, the following diagrams illustrate the key processes.
References
FFN270 Hydrochloride vs. dLight Norepinephrine Sensors: A Comparative Guide for Neurotransmitter Research
In the dynamic field of neuroscience research, the precise detection and measurement of norepinephrine (B1679862) (NE) are crucial for understanding its role in various physiological and pathological processes. Two prominent tools have emerged for this purpose: FFN270 hydrochloride, a fluorescent false neurotransmitter, and dLight norepinephrine sensors, a class of genetically encoded biosensors. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.
Performance Comparison at a Glance
| Feature | This compound | dLight Norepinephrine Sensors (nLight/GRABNE) |
| Principle | Fluorescent false neurotransmitter | Genetically encoded, GPCR-based biosensor |
| Mechanism | Uptake by Norepinephrine Transporter (NET) and Vesicular Monoamine Transporter 2 (VMAT2), labeling noradrenergic neurons and synaptic vesicles.[1][2][3] | Conformational change of a G-protein coupled receptor (GPCR) upon norepinephrine binding, leading to a change in fluorescence of a circularly permuted fluorescent protein.[4][5] |
| Detection Method | Imaging of fluorescently labeled neurons and vesicle release (destaining).[3] | Direct measurement of fluorescence intensity changes in response to extracellular norepinephrine.[4][6] |
| Selectivity | Selective for noradrenergic neurons over other monoamine and CNS targets.[2] | High selectivity for norepinephrine over dopamine (B1211576) (e.g., nLight is 28-fold more selective than GRABNE).[6][7][8] |
| Sensitivity | Enables imaging of individual noradrenergic synapses.[3] | Nanomolar to micromolar sensitivity, with newer generations like nLight showing improved sensitivity over GRABNE.[4][6][7][9] |
| Kinetics | Measures synaptic vesicle content release.[3] | Sub-second kinetics, with newer sensors like nLightG showing faster activation and deactivation times than GRABNE.[4][7][9] |
| Application | In vivo imaging of noradrenergic microanatomy and synaptic activity.[1][3] | Real-time monitoring of norepinephrine dynamics in vitro, ex vivo, and in vivo during various behaviors.[4][6][9][10] |
| Delivery Method | Direct injection into the brain region of interest.[3] | Viral-mediated or transgenic expression.[4][9] |
Visualizing the Mechanisms of Action
To further elucidate the distinct operational principles of these two powerful tools, the following diagrams illustrate their respective signaling pathways and experimental workflows.
Caption: this compound uptake and vesicular packaging pathway.
Caption: dLight norepinephrine sensor activation mechanism.
Detailed Experimental Protocols
This compound In Vivo Imaging
This protocol is adapted from studies imaging noradrenergic axons in the mouse cortex.[3]
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Create a cranial window over the brain region of interest (e.g., barrel cortex).
-
FFN270 Injection: Dissolve this compound in a suitable buffer. Inject a small volume (e.g., 100 pmol) of the FFN270 solution into the cortex at depths ranging from 20 to 100 µm from the brain surface.
-
Imaging: Use two-photon microscopy to image the labeled noradrenergic axons. FFN270 has excitation maxima at approximately 320 nm and 365 nm and an emission maximum at 475 nm.[1][2]
-
Stimulation (Optional): To observe vesicle release, apply a stimulus such as amphetamine administration or optogenetic stimulation of noradrenergic neurons.[3] For amphetamine-induced release, acquire image stacks before and after intraperitoneal injection of amphetamine. For optogenetic stimulation, use a virally expressed channelrhodopsin (ChR2) and deliver light stimulation while imaging.
-
Data Analysis: Analyze the fluorescence intensity of FFN270-labeled puncta over time. A decrease in fluorescence (destaining) indicates the release of the fluorescent false neurotransmitter from synaptic vesicles.
dLight Sensor (nLight/GRABNE) In Vivo Imaging
This protocol outlines the general steps for using genetically encoded norepinephrine sensors in freely moving mice.[4][9]
-
Sensor Delivery: Package the dLight sensor plasmid into an adeno-associated virus (AAV). Stereotactically inject the AAV into the brain region of interest to induce expression of the sensor in target neurons. Allow several weeks for robust expression.
-
Implantable Fiber Optics: Implant an optical fiber cannula above the injection site to deliver excitation light and collect fluorescence emission.
-
In Vivo Recording: Connect the implanted fiber optic to a fiber photometry system. Record fluorescence changes while the animal is performing behavioral tasks.
-
Data Acquisition and Analysis: Use appropriate software to acquire the fluorescence data. The change in fluorescence over baseline (ΔF/F₀) is calculated to represent changes in extracellular norepinephrine concentration. Correlate these changes with specific behaviors or stimuli. For example, GRABNE sensors have been used to detect norepinephrine release triggered by electrical stimulation, looming stimuli, and optogenetic activation in various brain regions.[4][9]
Concluding Remarks
Both this compound and dLight norepinephrine sensors are invaluable tools for studying the noradrenergic system. FFN270 offers a powerful method for visualizing the anatomy of noradrenergic projections and monitoring synaptic vesicle release at the level of individual synapses. Its application is relatively straightforward, involving direct injection of the fluorescent probe.
In contrast, dLight sensors provide a genetically targeted approach for real-time, dynamic measurements of extracellular norepinephrine concentrations with high temporal resolution. While this method requires viral vector delivery and expression time, it allows for chronic monitoring of norepinephrine dynamics during complex behaviors. The continuous development of new dLight variants, such as the nLight series, offers improved sensitivity, selectivity, and kinetics, expanding the possibilities for in vivo norepinephrine research.[6][7][10]
The choice between FFN270 and dLight sensors will ultimately depend on the specific scientific question being addressed. For detailed anatomical studies and investigations of vesicular release mechanisms, FFN270 is an excellent choice. For researchers interested in the real-time dynamics of norepinephrine signaling during behavior, dLight sensors offer unparalleled capabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A genetically encoded fluorescent sensor for rapid and specific in vivo detection of norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel red fluorescence dopamine biosensor selectively detects dopamine in the presence of norepinephrine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive multicolor indicators for monitoring norepinephrine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. A Genetically Encoded Fluorescent Sensor for Rapid and Specific In Vivo Detection of Norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive multicolor indicators for monitoring norepinephrine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating FFN270 Hydrochloride: A Comparative Guide to Pharmacological Challenges
For Researchers, Scientists, and Drug Development Professionals
FFN270 hydrochloride is a novel fluorescent tracer designed for visualizing noradrenergic neurons and their synaptic activity. As a substrate for both the norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), it offers a unique tool for studying the dynamics of norepinephrine (NE) neurotransmission.[1] This guide provides a comparative analysis of this compound, outlining its pharmacological profile and presenting experimental protocols for its validation using pharmacological challenges. We will compare its characteristics with established norepinephrine reuptake inhibitors and other fluorescent probes, offering a comprehensive resource for researchers in neuropharmacology and drug development.
This compound: A Profile
FFN270 is a fluorescent false neurotransmitter that is actively taken up into noradrenergic neurons via NET and subsequently packaged into synaptic vesicles by VMAT2. This dual-substrate activity allows for the labeling and tracking of NE from uptake to release.[1] A primary screening assay against 54 central nervous system (CNS) molecular targets, including a range of monoamine receptors and transporters, revealed no significant binding of FFN270 at a concentration of 10 μM, indicating a clean pharmacological profile and high selectivity for the noradrenergic system.[2] While specific binding affinity values (Kᵢ or IC₅₀) for FFN270 at NET and VMAT2 are not publicly available, its utility is demonstrated by its selective accumulation in noradrenergic neurons.
Comparative Analysis of Noradrenergic Probes and Inhibitors
To contextualize the utility of FFN270, it is essential to compare it with other tools used to study the norepinephrine system. These can be broadly categorized into norepinephrine transporter inhibitors and other fluorescent probes.
Norepinephrine Transporter (NET) Inhibitors
A variety of compounds with varying affinities and selectivities for NET are used in research and clinically. These can serve as valuable tools in pharmacological challenge studies to validate the NET-dependent activity of FFN270.
| Compound | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity Profile |
| This compound | Not available | No significant binding at 10 µM | No significant binding at 10 µM | Selective substrate for NET and VMAT2 |
| Desipramine (B1205290) | 1.1 - 4.7 | 44 - 220 | 1800 - 8100 | Highly selective for NET |
| Reboxetine (B1679249) | 1.1 | >10,000 | >10,000 | Highly selective for NET |
| Nisoxetine (B1678948) | 0.76 - 1.4 | 89 - 140 | 140 - 380 | Highly selective for NET[3] |
| Atomoxetine | 5 | 77 | 1390 | Selective for NET |
| Venlafaxine | 2480 | 35 | 6140 | SERT/NET inhibitor |
| Duloxetine | 7.5 | 0.8 | 240 | Potent SERT and NET inhibitor |
Note: Kᵢ values can vary between studies and experimental conditions. The data presented here is a representative range from various sources.
Alternative Fluorescent Probes for the Norepinephrine System
Besides FFN270, other fluorescent tools have been developed to investigate the noradrenergic system.
| Probe | Target(s) | Mechanism of Action | Key Features |
| Nisoxetine-based probes | NET | Competitive inhibitor | High affinity for NET (e.g., a rhodamine conjugate with Kᵢ = 43 nM for NET)[4] |
| Talopram-based probes | NET | Competitive inhibitor | Can be modified to create fluorescent ligands for NET. |
| GRAB-NE Sensors | Norepinephrine | Genetically encoded GPCR-based sensors | Enables real-time, specific, and sensitive detection of NE release in vivo.[2][5][6][7] |
Experimental Protocols for Pharmacological Validation
Pharmacological challenges are crucial for validating the mechanism of action of FFN270 and confirming that its uptake and release are indeed mediated by NET and VMAT2. Below are detailed protocols for key experiments.
In Vivo Microdialysis to Measure Norepinephrine Efflux
In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals. This method can be used to assess the effect of pharmacological agents on norepinephrine release, providing a functional readout to compare with FFN270 imaging data.
Protocol:
-
Animal Surgery: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length) through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period (e.g., 60-90 minutes), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Pharmacological Challenge: Administer the challenge agent systemically (e.g., intraperitoneally, subcutaneously) or locally via reverse dialysis through the probe.
-
Amphetamine: A norepinephrine-releasing agent. A typical dose is 1-5 mg/kg, i.p.
-
Reboxetine: A selective NET inhibitor. A typical dose is 5-10 mg/kg, i.p.
-
Desipramine: A selective NET inhibitor. A typical dose is 5-15 mg/kg, i.p.
-
-
Sample Collection and Analysis: Continue collecting dialysate samples for at least 2-3 hours post-injection. Analyze the norepinephrine concentration in the samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection norepinephrine levels as a percentage of the average baseline concentration.
Pharmacological Blockade of FFN270 Uptake
This experiment aims to demonstrate that the accumulation of FFN270 in noradrenergic neurons is dependent on NET activity.
Protocol:
-
Animal Preparation: Prepare the animal for in vivo imaging of FFN270 as described in the relevant literature. This may involve the creation of a cranial window for microscopic imaging.
-
Pre-treatment with NET Inhibitor: Administer a selective NET inhibitor, such as reboxetine (10 mg/kg, i.p.) or desipramine (10 mg/kg, i.p.), 30-60 minutes prior to the administration of FFN270.
-
FFN270 Administration: Administer this compound locally into the brain region of interest.
-
Imaging: Acquire fluorescence images of the target region over time.
-
Comparison: Compare the fluorescence intensity and the number of labeled neurons in the NET inhibitor-pre-treated animals to a control group that received a vehicle injection. A significant reduction in FFN270 fluorescence in the pre-treated group would confirm NET-mediated uptake.
Amphetamine-Induced FFN270 Release
This experiment validates that FFN270 is packaged into synaptic vesicles and can be released in a manner analogous to norepinephrine. Amphetamine is known to induce the release of catecholamines from vesicular stores.
Protocol:
-
FFN270 Loading: Administer FFN270 to the animal and allow sufficient time for its uptake and vesicular loading in noradrenergic neurons.
-
Baseline Imaging: Acquire baseline fluorescence images of FFN270-labeled neurons.
-
Amphetamine Challenge: Administer amphetamine (1-2 mg/kg, i.p.).
-
Time-lapse Imaging: Continuously acquire fluorescence images of the same field of view to monitor changes in FFN270 fluorescence over time.
-
Data Analysis: Quantify the change in fluorescence intensity within individual varicosities or neuronal structures. A rapid decrease in fluorescence following amphetamine administration would indicate the release of FFN270 from synaptic vesicles.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring norepinephrine release in vivo using next-generation GRABNE sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring norepinephrine release in vivo using next-generation GRAB NE sensors | Sciety [sciety.org]
- 7. A Genetically Encoded Fluorescent Sensor for Rapid and Specific In Vivo Detection of Norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FFN270 Hydrochloride and Alternative Techniques for In Vivo Norepinephrine Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FFN270 hydrochloride with alternative techniques for the real-time measurement of norepinephrine (B1679862) (NE) in vivo. We will delve into the experimental data, detailed protocols, and the underlying principles of each method to assist you in selecting the most appropriate technique for your research needs.
Introduction to this compound and Norepinephrine Monitoring
Norepinephrine is a critical catecholamine neurotransmitter that plays a vital role in regulating a wide array of physiological processes, including attention, arousal, sleep-wake cycles, and mood. Dysregulation of the noradrenergic system is implicated in numerous neurological and psychiatric disorders. Consequently, the ability to accurately monitor NE dynamics in real-time and with high spatiotemporal resolution in the living brain is of paramount importance for advancing our understanding of brain function and for the development of novel therapeutics.
This compound is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for visualizing NE release from individual synapses.[1] As a fluorescent analog of norepinephrine, FFN270 is a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1] This dual-transporter activity allows FFN270 to be taken up into noradrenergic neurons and subsequently packaged into synaptic vesicles. Upon neuronal stimulation, the release of FFN270 can be imaged, providing a direct measure of synaptic vesicle exocytosis.
However, FFN270 is one of several techniques available for monitoring NE in vivo. This guide will provide a detailed comparison of this compound with three major alternative methods:
-
Microdialysis coupled with High-Performance Liquid Chromatography (HPLC)
-
Fast-Scan Cyclic Voltammetry (FSCV)
-
Genetically Encoded NE Sensors (e.g., GRABNE)
Comparative Data of Norepinephrine Monitoring Techniques
The following table summarizes the key performance metrics of this compound and its alternatives. This quantitative data is essential for selecting the most suitable technique based on the specific requirements of your experimental design.
| Feature | This compound | Microdialysis with HPLC | Fast-Scan Cyclic Voltammetry (FSCV) | Genetically Encoded Sensors (GRABNE) |
| Principle | Fluorescent false neurotransmitter | Sampling of extracellular fluid | Electrochemical detection of redox-active molecules | Genetically encoded, fluorescence-based biosensor |
| Temporal Resolution | Seconds to minutes | Minutes to hours[2] | Sub-second[3] | Sub-second[3] |
| Spatial Resolution | Sub-micrometer (individual synapses)[1] | Millimeters (probe size)[4] | Micrometers (electrode size) | Cellular/sub-cellular |
| Selectivity | High for noradrenergic neurons | High (with HPLC separation) | Moderate (potential for cross-reactivity with dopamine)[5][6] | High for norepinephrine[3] |
| Quantification | Relative fluorescence changes | Absolute concentration | Absolute concentration | Relative fluorescence changes |
| Invasiveness | Moderately invasive (injection and cranial window) | Highly invasive (probe implantation) | Moderately invasive (electrode implantation) | Moderately invasive (viral vector injection/transgenesis and imaging window) |
| Key Advantage | Visualization of release from individual synapses | High chemical specificity and quantification | Excellent temporal resolution | High specificity and good temporal resolution |
| Key Disadvantage | Indirect measure of NE concentration | Poor temporal and spatial resolution | Potential for lack of specificity | Requires genetic manipulation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved, the following diagrams have been created using the DOT language.
This compound Mechanism of Action
Caption: Mechanism of this compound uptake and release in noradrenergic neurons.
General Experimental Workflow for In Vivo Norepinephrine Monitoring
Caption: A generalized workflow for in vivo norepinephrine monitoring experiments.
Detailed Experimental Protocols
This compound In Vivo Imaging
This protocol is a summary of the methodology described for in vivo two-photon imaging of FFN270 in the mouse cortex.[1]
1. Animal Preparation and Surgery:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a craniotomy to create a cranial window over the brain region of interest (e.g., barrel cortex).
-
Secure a head-plate to the skull for stable imaging.
-
Allow the animal to recover for a designated period before imaging.
2. FFN270 Administration:
-
Dissolve this compound in a suitable vehicle (e.g., artificial cerebrospinal fluid, aCSF).
-
Under anesthesia, inject a small volume (e.g., 100 pmol) of the FFN270 solution into the superficial layers of the cortex through the cranial window.[1]
3. Two-Photon Imaging:
-
Position the anesthetized mouse under a two-photon microscope.
-
Use an appropriate excitation wavelength (e.g., around 920 nm) to excite FFN270.
-
Acquire time-lapse images of the labeled noradrenergic axons and varicosities.
4. Stimulation and Data Acquisition:
-
To evoke NE release, use methods such as local electrical stimulation or optogenetic stimulation if the animal expresses channelrhodopsin in noradrenergic neurons.[1]
-
For optogenetic stimulation, deliver light pulses (e.g., 470 nm) through the objective.
-
Record the changes in FFN270 fluorescence intensity from individual puncta before, during, and after stimulation. A decrease in fluorescence indicates the release of the fluorescent tracer.[1]
5. Data Analysis:
-
Correct for any motion artifacts in the image series.
-
Measure the fluorescence intensity of individual FFN270-loaded varicosities over time.
-
Quantify the change in fluorescence as a measure of synaptic vesicle release.
Microdialysis for Norepinephrine Measurement
This protocol outlines the general steps for in vivo microdialysis in rodents.[7]
1. Probe Construction and Implantation:
-
Construct or obtain a microdialysis probe with a semi-permeable membrane of a specific molecular weight cutoff.
-
Anesthetize the animal and stereotaxically implant the microdialysis probe into the target brain region.[7][8]
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover.
2. Perfusion and Sample Collection:
-
Continuously perfuse the probe with a sterile physiological solution (e.g., aCSF) at a low flow rate.
-
Collect the dialysate, which contains extracellular fluid components that have diffused across the probe membrane, at regular intervals.
3. Sample Analysis (HPLC):
-
Analyze the collected dialysate samples using HPLC with electrochemical detection to separate and quantify norepinephrine.
4. Data Analysis:
-
Calculate the concentration of norepinephrine in each dialysate sample.
-
Basal levels are typically established before any experimental manipulation. Changes in NE levels in response to stimuli are then measured.
Fast-Scan Cyclic Voltammetry (FSCV) for Norepinephrine Detection
The following is a generalized protocol for in vivo FSCV.[5][9]
1. Electrode Preparation and Implantation:
-
Fabricate or obtain a carbon-fiber microelectrode.
-
Anesthetize the animal and stereotaxically implant the microelectrode into the brain region of interest.[5]
-
Place a reference electrode in a suitable location.
2. Voltammetric Recordings:
-
Apply a triangular voltage waveform to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s).[10]
-
The applied potential oxidizes and then reduces electroactive neurochemicals like norepinephrine at the electrode surface, generating a current.
-
Record the resulting current, which is proportional to the concentration of the analyte.
3. Stimulation and Data Acquisition:
-
Use electrical or other forms of stimulation to evoke norepinephrine release.
-
Record the changes in the voltammetric signal in real-time.
4. Data Analysis:
-
Analyze the cyclic voltammograms to identify the signature of norepinephrine and to quantify its concentration changes over time.
-
Pharmacological agents may be necessary to confirm the identity of the detected catecholamine due to the similar electrochemical properties of norepinephrine and dopamine.[5]
Genetically Encoded Sensor (GRABNE) Imaging
This protocol provides a general outline for using GRABNE sensors.[3][11]
1. Sensor Delivery and Expression:
-
Deliver the genetic material encoding the GRABNE sensor to the target neurons. This can be achieved through stereotaxic injection of a viral vector (e.g., AAV) containing the sensor construct into the brain region of interest.[3]
-
Alternatively, transgenic animals expressing the sensor can be used.[11]
-
Allow sufficient time for sensor expression (typically several weeks).
2. In Vivo Imaging Preparation:
-
For cellular resolution imaging, a cranial window is typically implanted over the region of expression.
-
For recording from deep brain structures, an optical fiber can be implanted.[12]
3. Fluorescence Imaging:
-
Use an appropriate imaging modality, such as two-photon microscopy for cellular imaging or fiber photometry for population-level recordings.
-
Excite the GRABNE sensor with the appropriate wavelength of light and record the emitted fluorescence.
4. Stimulation and Data Acquisition:
-
Present behavioral, sensory, or pharmacological stimuli to the animal.
-
Record the changes in GRABNE fluorescence, which correlate with changes in extracellular norepinephrine concentration. An increase in fluorescence typically indicates NE binding to the sensor.[3]
5. Data Analysis:
-
Analyze the fluorescence traces to determine the temporal dynamics of norepinephrine release in response to the stimuli.
-
Calculate the change in fluorescence over baseline (ΔF/F) to quantify the relative change in NE levels.
Conclusion
The choice of technique for monitoring norepinephrine in vivo is critically dependent on the specific research question.
-
This compound is unparalleled for its ability to visualize neurotransmitter release from individual synaptic terminals, making it the ideal choice for studies focused on the micro-circuitry and synaptic plasticity of the noradrenergic system.
-
Microdialysis remains a valuable tool when absolute quantification and high chemical specificity are the primary requirements, and when high temporal and spatial resolution are not critical.
-
Fast-Scan Cyclic Voltammetry excels in providing real-time, sub-second measurements of catecholamine dynamics, making it suitable for studying rapid, transient changes in norepinephrine release.
-
Genetically encoded sensors like GRABNE offer a powerful combination of high specificity and good temporal resolution for monitoring norepinephrine dynamics in genetically defined cell populations, bridging the gap between the high spatial resolution of FFNs and the high temporal resolution of FSCV.
By carefully considering the strengths and limitations of each technique as outlined in this guide, researchers can make an informed decision to select the most appropriate method to advance their investigations into the complex role of norepinephrine in health and disease.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A genetically encoded fluorescent sensor for rapid and specific in vivo detection of norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Comparison of Norepinephrine and Dopamine Release in Rat Brain by Simultaneous Measurements with Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Norepinephrine Release in Rat Posterior Hypothalamus Using in vivo Brain Microdialysis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 9. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Norepinephrine in Whole Blood via Fast Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring norepinephrine release in vivo using next-generation GRABNE sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring norepinephrine release in vivo using next-generation GRABNE sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: FFN270 Hydrochloride vs. Genetically Encoded Norepinephrine Sensors
For researchers, scientists, and drug development professionals investigating the dynamics of norepinephrine (B1679862) (NE) signaling, the choice of a reliable sensor is paramount. This guide provides an objective comparison between two prominent methods for NE detection: the fluorescent false neurotransmitter FFN270 hydrochloride and the genetically encoded, protein-based biosensors. This comparison is supported by experimental data to facilitate an informed decision for your specific research needs.
At a Glance: Key Performance Metrics
The selection of an appropriate norepinephrine sensor hinges on a balance of sensitivity, selectivity, and temporal resolution. The following table summarizes the key quantitative performance indicators for this compound and the latest generation of genetically encoded NE sensors, such as the GRABNE and nLight series.
| Feature | This compound | Genetically Encoded NE Sensors (GRABNE, nLight) |
| Mechanism of Action | Fluorescent false neurotransmitter; uptake by Norepinephrine Transporter (NET) and Vesicular Monoamine Transporter 2 (VMAT2).[1][2][3] | Ligand-binding to a G-protein coupled receptor (GPCR) induces a conformational change in a linked fluorescent protein.[4][5][6][7] |
| Sensitivity (EC50) | Not directly applicable; measures vesicle loading and release, not ambient NE concentration. | GRABNE1m: ~130 nM nLightG: 574 nM[4] |
| Selectivity | High for NET over other monoamine transporters (e.g., DAT, SERT).[8] | nLightG: 28-fold for NE over dopamine (B1211576).[5] GRABNE1m: 8-fold for NE over dopamine.[5] |
| Temporal Resolution | Dependent on the kinetics of vesicular release and reuptake. | nLightG: Activation is 8x faster and deactivation is 3x faster than GRABNE.[5] GRABNE: Sub-second kinetics.[6][7] |
| Signal Readout | Fluorescence intensity change upon vesicle release. | Change in fluorescence intensity (ΔF/F₀).[6][7] |
| In Vivo Application | Yes, enables imaging of synaptic vesicle content release.[1][2][3] | Yes, suitable for in vivo imaging in various model organisms.[4][6][7] |
| Cell Specificity | Labels noradrenergic neurons that express NET.[8] | Can be targeted to specific cell types using genetic promoters. |
Delving Deeper: Mechanism of Action
To understand the practical implications of these performance metrics, it is crucial to visualize the underlying mechanisms of each sensor type.
This compound is a fluorescent molecule that mimics norepinephrine.[1][2][3] It is actively transported into noradrenergic neurons by the norepinephrine transporter (NET).[8] Once inside the neuron, it is packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). Upon neuronal firing, these vesicles fuse with the presynaptic membrane, releasing FFN270 into the synaptic cleft, which can then be imaged. This method provides a direct measure of vesicular release from noradrenergic terminals.
Genetically encoded norepinephrine sensors are fusion proteins expressed on the cell surface.[4][6][7] They consist of a norepinephrine-binding G-protein coupled receptor (GPCR) linked to a circularly permuted fluorescent protein (cpFP). When norepinephrine binds to the GPCR, it induces a conformational change in the protein, which in turn alters the fluorescence of the cpFP.[9] This change in fluorescence intensity is directly proportional to the concentration of extracellular norepinephrine, providing a real-time readout of NE dynamics.
Experimental Protocols
The successful application of these sensors requires distinct experimental approaches. Below are generalized protocols for their use in in vivo rodent studies.
This compound In Vivo Imaging Protocol
This protocol is a composite based on methodologies described in the literature.[8]
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest. A cranial window can be implanted for chronic imaging.[10]
-
FFN270 Administration: FFN270 can be administered locally into the brain region of interest or systemically. For local administration, a microinjection of FFN270 solution is performed.
-
Incubation: Allow sufficient time for neuronal uptake and vesicular loading of FFN270. This duration can vary depending on the administration route and brain region.
-
In Vivo Imaging: Use two-photon microscopy to visualize the FFN270-loaded terminals.[10] An appropriate excitation wavelength (around 750-800 nm for two-photon excitation of FFN270) should be used.
-
Stimulation and Data Acquisition: Evoke norepinephrine release using sensory or optogenetic stimulation. Acquire time-lapse images to monitor the change in fluorescence intensity at individual release sites.
Genetically Encoded NE Sensor In Vivo Imaging Protocol
This protocol is based on the application of GRAB and nLight sensors.[7][11][12][13]
-
Viral Vector Preparation and Injection:
-
Package the genetically encoded sensor construct (e.g., AAV-hSyn-GRABNE1m) into an adeno-associated virus (AAV).
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject the AAV vector into the target brain region to induce expression of the sensor in the desired neuronal population.[11][12]
-
-
Expression Period: Allow 2-3 weeks for robust expression of the sensor protein.
-
Cranial Window or Optical Fiber Implantation:
-
In Vivo Imaging:
-
Data Acquisition: Record the fluorescent signal at baseline and in response to behavioral tasks, sensory stimuli, or optogenetic stimulation. Analyze the change in fluorescence (ΔF/F₀) as a measure of norepinephrine concentration changes.
Concluding Remarks
The choice between this compound and genetically encoded norepinephrine sensors depends on the specific scientific question being addressed.
This compound is an excellent tool for studying the presynaptic mechanisms of norepinephrine release at the level of individual synaptic vesicles. Its primary strength lies in its ability to directly visualize the process of vesicular exocytosis from noradrenergic terminals. However, it does not provide a direct measure of extracellular norepinephrine concentration and has a temporal resolution limited by the kinetics of vesicle turnover.
Genetically encoded norepinephrine sensors , on the other hand, offer a real-time measurement of ambient norepinephrine concentrations with high sensitivity and temporal resolution. The ability to target these sensors to specific cell types provides a powerful means to dissect the role of norepinephrine in defined neural circuits. The latest generation of these sensors also boasts improved selectivity over other catecholamines.
For researchers interested in the quantal nature of neurotransmitter release and presynaptic function, FFN270 is a valuable tool. For those seeking to understand the real-time dynamics of norepinephrine signaling and its impact on postsynaptic targets during behavior, the genetically encoded sensors are currently the more suitable option. The continued development of both chemical and genetically encoded tools will undoubtedly provide even more powerful ways to unravel the complexities of the noradrenergic system.
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sensitive multicolor indicators for monitoring norepinephrine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. A Genetically Encoded Fluorescent Sensor for Rapid and Specific In Vivo Detection of Norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A genetically encoded fluorescent sensor for rapid and specific in vivo detection of norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An experimental protocol for in vivo imaging of neuronal structural plasticity with 2-photon microscopy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A genetically-encoded fluorescent sensor enables rapid and specific detection of dopamine in flies, fish, and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to study adenosine release in the adult mouse hippocampus using a genetically encoded sensor, 2-photon live imaging, and fiber photometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of FFN270 Hydrochloride: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. FFN270 hydrochloride, a fluorescent tracer for norepinephrine (B1679862) and vesicular monoamine transporters, requires careful consideration for its disposal to mitigate potential hazards.[1][2] This guide provides essential, step-by-step information for the safe disposal of this compound, adhering to standard laboratory safety protocols.
Key Data for Disposal Consideration
When preparing for the disposal of any chemical, it is crucial to have key data points on hand. The following table summarizes important information for this compound, which should be considered in conjunction with your institution's specific waste management policies.
| Property | Value/Information | Relevance to Disposal |
| Chemical Name | This compound | Ensures accurate identification for waste manifest. |
| CAS Number | 2341841-05-0 | Unique identifier used in safety data sheets and by waste disposal services.[1][2] |
| Molecular Formula | C₁₁H₁₀FNO₃·HCl | Provides insight into the chemical composition for hazard assessment. |
| Physical Form | Solid | The physical state affects handling and packaging for disposal. |
| Solubility | Soluble to 100 mM in DMSO | Information on solubility is crucial if the chemical needs to be dissolved for disposal. |
| Known Hazards | While a specific Safety Data Sheet (SDS) with comprehensive hazard information was not identified, similar amine hydrochlorides can be skin and eye irritants. As a biologically active compound, it should be handled with care. The precautionary statement for a similar compound suggests it may cause an allergic skin reaction.[3] | The potential for skin sensitization necessitates the use of personal protective equipment (PPE) during handling and disposal.[3] |
| Storage | Store at -20°C | Indicates that the compound is stable under these conditions, but degradation products under other conditions are unknown. |
Standard Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general guidelines for laboratory chemical waste and should be adapted to comply with local and institutional regulations.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (nitrile is a common choice).
-
A lab coat to protect skin and clothing.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled hazardous waste container. This includes any contaminated items such as weigh boats, pipette tips, and microfuge tubes. The container should be sealable and made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution (e.g., dissolved in DMSO), it should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The approximate concentration and solvent (if applicable) should also be noted.
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure area, away from general lab traffic, and ideally in a ventilated space or under a fume hood.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all necessary information about the waste, as detailed on the hazardous waste label.
-
Never dispose of this compound down the drain or in the regular trash.[4]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical such as this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and detailed information.
References
Essential Safety and Operational Guide for FFN270 Hydrochloride
Disclaimer: This document provides guidance on the personal protective equipment (PPE) and procedures for handling FFN270 hydrochloride. This information is compiled from general laboratory safety protocols and data for similar research compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a thorough, site-specific risk assessment must be conducted by qualified personnel before any handling of this substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Logistical Information
This compound is a fluorescent tracer of norepinephrine (B1679862), acting as a substrate for the norepinephrine transporter (NET) and vesicular monoamine transporter 2 (VMAT2).[1] Due to its biological activity and the absence of comprehensive safety data, it should be handled with caution, assuming it is a potentially hazardous substance. The primary routes of exposure to minimize are inhalation, skin and eye contact, and ingestion.[2]
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE for handling this compound.[3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.[3] | Two pairs of nitrile gloves.[2] | Laboratory coat. | Work in a certified chemical fume hood.[4] |
| Solution Preparation | Chemical splash goggles.[3] | Nitrile gloves.[2] | Laboratory coat. | Work in a well-ventilated area, preferably a chemical fume hood.[4] |
| Cell Culture/Microscopy | Safety glasses. | Nitrile gloves. | Laboratory coat. | Not generally required. |
| Spill Cleanup | Chemical splash goggles and a face shield.[3] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls over a lab coat. | A NIOSH-approved respirator with appropriate cartridges may be necessary depending on the spill size and location. |
Operational Plans
1. Engineering Controls:
-
All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[2]
2. Administrative Controls:
-
Develop a standard operating procedure (SOP) for the handling of this compound and ensure all personnel are trained on the procedure.
-
Restrict access to areas where this compound is being used.
-
Maintain a chemical inventory to track the quantity of this compound on-site.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert others.
-
For small spills, trained personnel wearing appropriate PPE can use a chemical spill kit to absorb the material.
-
For large spills, evacuate the laboratory and contact your institution's EHS department immediately.
Disposal Plan
Dispose of this compound and all contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of this compound down the drain.[6]
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound and the first rinse of any contaminated glassware in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Sharps: Any needles or other sharps used for injections of this compound should be disposed of in a designated sharps container for hazardous waste.
Below is a workflow for the disposal of this compound waste.
Quantitative Data Summary
The following table provides typical physical and chemical properties for a research chemical like this compound. This data is for illustrative purposes and should be confirmed with the supplier-specific Certificate of Analysis (CoA).
| Property | Value | Source |
| Molecular Weight | 259.66 g/mol | |
| Formula | C₁₁H₁₀FNO₃·HCl | |
| Appearance | Solid | General |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | |
| Excitation Maxima | 320 nm or 365 nm (pH-dependent) | [8] |
| Emission Maximum | 475 nm | [8] |
Experimental Protocols
Protocol: Labeling Noradrenergic Neurons with this compound
This protocol is adapted from Dunn et al., 2018 and is intended for in vivo imaging in animal models.[1]
1. Preparation of this compound Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Reconstitute the solid this compound in high-quality, anhydrous DMSO to a stock concentration of 10-100 mM. c. Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.
2. In Vivo Injection: a. Anesthetize the animal according to your institution's approved animal care and use protocol. b. Secure the animal in a stereotaxic frame. c. Create a small cranial window over the brain region of interest (e.g., somatosensory cortex).[1] d. Dilute the this compound stock solution in sterile artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 100 pmol for cortical injection).[1] e. Using a microinjection pump and a glass micropipette, inject the this compound solution into the target brain region at a slow and steady rate.[1]
3. Imaging: a. Allow sufficient time for neuronal uptake and labeling (this may need to be empirically determined). b. Use two-photon microscopy to visualize the FFN270-labeled neurons.[1] c. Excite the FFN270 using a laser tuned to approximately 320 nm or 365 nm and collect the emission at around 475 nm.[8]
References
- 1. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 6. nems.nih.gov [nems.nih.gov]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
